molecular formula C28H27N9O3 B15565123 JNJ4796

JNJ4796

Cat. No.: B15565123
M. Wt: 537.6 g/mol
InChI Key: VMAAUIZLAZYALS-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ4796 is a useful research compound. Its molecular formula is C28H27N9O3 and its molecular weight is 537.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[2-[4-[(R)-(2-methyltetrazol-5-yl)-phenylmethyl]piperazine-1-carbonyl]pyridin-4-yl]-1,3-benzoxazol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N9O3/c1-18(38)30-21-8-9-24-22(17-21)31-27(40-24)20-10-11-29-23(16-20)28(39)37-14-12-36(13-15-37)25(19-6-4-3-5-7-19)26-32-34-35(2)33-26/h3-11,16-17,25H,12-15H2,1-2H3,(H,30,38)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAAUIZLAZYALS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=NN(N=N6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)[C@H](C5=CC=CC=C5)C6=NN(N=N6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JNJ-47965567: A Technical Guide to its P2X7 Receptor Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the P2X7 receptor antagonist, JNJ-47965567. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the compound's binding affinity, functional potency, and the experimental methodologies used for its characterization. This document also elucidates the key signaling pathways associated with the P2X7 receptor, providing a foundational understanding of the mechanism of action of JNJ-47965567.

Core Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of JNJ-47965567 for the P2X7 receptor across different species and experimental systems.

Table 1: P2X7 Receptor Binding Affinity of JNJ-47965567 [1]

SpeciesReceptorRadioligandAssay TypepKi (mean ± SEM)Ki (nM)
HumanP2X7[3H]A-804598Radioligand Binding7.9 ± 0.0712.6
RatP2X7[3H]A-804598Radioligand Binding8.7 ± 0.072.0

Table 2: Functional Potency of JNJ-47965567 in Attenuating IL-1β Release [1]

SystemCell TypeAgonistpIC50 (mean ± SEM)IC50 (nM)
HumanWhole BloodBzATP6.7 ± 0.07200
HumanMonocytesBzATP7.5 ± 0.0731.6
RatMicrogliaBzATP7.1 ± 0.179.4

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of JNJ-47965567.

Radioligand Binding Assay

This protocol outlines the method used to determine the binding affinity (Ki) of JNJ-47965567 for the human and rat P2X7 receptors.

Objective: To quantify the binding affinity of JNJ-47965567 to P2X7 receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparations: Membranes from 1321N1 cells stably expressing either human or rat P2X7 receptors.

  • Radioligand: [3H]A-804598.[2]

  • Test Compound: JNJ-47965567.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled P2X7 antagonist (e.g., 10 µM A-804598).

  • Instrumentation: Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]A-804598 (e.g., 1 nM), and varying concentrations of JNJ-47965567.

  • Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of JNJ-47965567 that inhibits 50% of the specific binding of [3H]A-804598 (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization following P2X7 receptor activation and its inhibition by JNJ-47965567.

Objective: To assess the functional antagonist activity of JNJ-47965567 by measuring its ability to block agonist-induced calcium influx.

Materials:

  • Cells: HEK293 cells stably expressing the human P2X7 receptor.

  • Calcium Indicator Dye: Fluo-4 AM.[3][4]

  • P2X7 Agonist: Benzoylbenzoyl-ATP (BzATP).

  • Test Compound: JNJ-47965567.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the HEK293-hP2X7 cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Load the cells with Fluo-4 AM (e.g., 4 µM) in assay buffer, often with a mild detergent like Pluronic F-127 to aid dispersion, and incubate for approximately 1 hour at 37°C.[3]

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of JNJ-47965567 for a defined period (e.g., 15-30 minutes).

  • Signal Measurement: Measure the baseline fluorescence. Then, inject a solution of BzATP (e.g., 10-100 µM) and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. The inhibitory effect of JNJ-47965567 is determined by calculating the reduction in the agonist-induced fluorescence signal at different concentrations of the antagonist to determine the IC50 value.

BzATP-Induced IL-1β Release Assay

This protocol details the procedure to measure the release of the pro-inflammatory cytokine IL-1β from immune cells upon P2X7 receptor activation and its inhibition by JNJ-47965567.

Objective: To quantify the potency of JNJ-47965567 in inhibiting the release of IL-1β from monocytes.

Materials:

  • Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes.

  • Priming Agent: Lipopolysaccharide (LPS).[5][6]

  • P2X7 Agonist: Benzoylbenzoyl-ATP (BzATP).[5][6]

  • Test Compound: JNJ-47965567.

  • Culture Medium: RPMI 1640.

  • Instrumentation: ELISA plate reader.

Procedure:

  • Cell Isolation and Plating: Isolate monocytes from human peripheral blood and plate them in a 96-well plate.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for several hours (e.g., 3-5 hours) to induce the expression of pro-IL-1β.[5][6]

  • Compound Incubation: Pre-incubate the primed cells with various concentrations of JNJ-47965567 for a specified time (e.g., 30 minutes).

  • P2X7 Activation: Stimulate the cells with BzATP (e.g., 100 µM) for a short period (e.g., 30-60 minutes) to activate the P2X7 receptor and induce the release of mature IL-1β.[5][6]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the IC50 value of JNJ-47965567 by plotting the percentage inhibition of IL-1β release against the concentration of the antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

P2X7_Signaling_Pathway extracellular Extracellular Space P2X7 P2X7 Receptor intracellular Intracellular Space ATP ATP / BzATP ATP->P2X7 Activates JNJ JNJ-47965567 JNJ->P2X7 Inhibits Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B proIL1B pro-IL-1β proIL1B->Caspase1

Caption: P2X7 Receptor Signaling Pathway leading to IL-1β Release.

Radioligand_Binding_Workflow start Start prep Prepare P2X7 Membranes start->prep incubate Incubate: Membranes + [3H]A-804598 + JNJ-47965567 prep->incubate filter Filter to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Calcium_Flux_Workflow start Start plate Plate P2X7- expressing Cells start->plate load Load Cells with Fluo-4 AM plate->load wash Wash Cells load->wash incubate Incubate with JNJ-47965567 wash->incubate measure Measure Fluorescence (Baseline + Post-BzATP) incubate->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Experimental Workflow for Calcium Flux Assay.

IL1B_Release_Workflow start Start isolate Isolate & Plate Monocytes start->isolate prime Prime with LPS isolate->prime incubate Incubate with JNJ-47965567 prime->incubate stimulate Stimulate with BzATP incubate->stimulate collect Collect Supernatant stimulate->collect elisa Quantify IL-1β (ELISA) collect->elisa analyze Analyze Data (IC50) elisa->analyze end End analyze->end

Caption: Experimental Workflow for IL-1β Release Assay.

References

JNJ-47965567: A Comprehensive Technical Profile of a Selective P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile and pharmacological characteristics of JNJ-47965567, a potent and centrally permeable antagonist of the P2X7 receptor. The information presented herein is compiled from publicly available preclinical research data, intended to support further investigation and development in the field of purinergic signaling.

Core Selectivity and Potency Profile

JNJ-47965567 is a high-affinity, selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric conditions.[1] Its primary mechanism of action involves the blockade of P2X7 receptor function, thereby inhibiting downstream signaling cascades, most notably the release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1]

Binding Affinity (pKi)

Radioligand binding assays have been employed to determine the binding affinity of JNJ-47965567 for the P2X7 receptor across different species. These studies typically utilize membrane preparations from cells overexpressing the receptor of interest and a radiolabeled competitor ligand.

SpeciesReceptorpKi (± SEM)
HumanP2X77.9 (± 0.07)[1]
RatP2X78.7 (± 0.07)[1]

Table 1: Binding Affinity of JNJ-47965567 for P2X7 Receptors. Data derived from radioligand displacement assays.

Functional Potency (pIC50)

The functional potency of JNJ-47965567 has been assessed through various in vitro assays that measure the inhibition of P2X7 receptor-mediated responses, such as calcium influx and IL-1β release.

AssaySystemSpeciespIC50 (± SEM)
BzATP-induced Calcium FluxRecombinant Cell LineHuman8.3 (± 0.08)[1]
BzATP-induced Calcium FluxRecombinant Cell LineMacaque8.6 (± 0.1)[1]
BzATP-induced Calcium FluxRecombinant Cell LineDog8.5 (± 0.2)[1]
BzATP-induced Calcium FluxRecombinant Cell LineRat7.2 (± 0.08)[1]
BzATP-induced Calcium FluxRecombinant Cell LineMouse7.5 (± 0.1)[2]
BzATP-induced IL-1β ReleaseHuman Whole BloodHuman6.7 (± 0.07)[1]
BzATP-induced IL-1β ReleaseHuman MonocytesHuman7.5 (± 0.07)[1]
BzATP-induced IL-1β ReleaseRat MicrogliaRat7.1 (± 0.1)[1]

Table 2: Functional Potency of JNJ-47965567 in In Vitro Assays. Data represents the negative logarithm of the half-maximal inhibitory concentration.

Off-Target Selectivity

The selectivity of JNJ-47965567 was evaluated against a standard panel of receptors, ion channels, and transporters by CEREP (Poitiers, France). At a concentration of 1 μM, the compound was found to be largely inactive against the targets tested. However, at a higher concentration of 10 μM, significant effects were observed at two specific targets.

TargetSpeciesEffect at 10 μM
Melatonin 1 ReceptorHuman65% inhibition[1]
Serotonin TransporterHuman82% inhibition[1]

Table 3: Off-Target Activity of JNJ-47965567. The full list of targets in the CEREP panel was not publicly available.

Experimental Protocols

The following sections provide a detailed overview of the methodologies used to characterize the selectivity profile of JNJ-47965567, based on the available literature.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of JNJ-47965567 for the P2X7 receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture 1321N1 cells expressing human or rat P2X7 Homogenization Homogenization in Tris-HCl buffer CellCulture->Homogenization Centrifugation Centrifugation to isolate membranes Homogenization->Centrifugation Resuspension Resuspension in assay buffer Centrifugation->Resuspension Incubation Incubate membranes with [3H]-A-804598 and varying concentrations of JNJ-47965567 Resuspension->Incubation Filtration Rapid filtration through glass fiber filters Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation Quantify bound radioactivity using liquid scintillation counting Washing->Scintillation CompetitionCurve Generate competition binding curves Scintillation->CompetitionCurve KiCalculation Calculate Ki values using the Cheng-Prusoff equation CompetitionCurve->KiCalculation

Figure 1: Workflow for Radioligand Binding Assay.

  • Cell Lines: Human astrocytoma cell line 1321N1 stably expressing either the human or rat P2X7 receptor.[1]

  • Radioligand: [3H]-A-804598, a known P2X7 receptor antagonist.[1]

  • Assay Buffer: Details on the specific composition of the assay buffer are not provided in the primary literature.

  • Incubation: Membranes are incubated with the radioligand and a range of concentrations of the test compound (JNJ-47965567).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

IL-1β Release Assay

This protocol describes the methodology for assessing the functional antagonism of JNJ-47965567 on P2X7 receptor-mediated IL-1β release.

G cluster_priming Cell Priming cluster_treatment Antagonist and Agonist Treatment cluster_quantification Quantification CellIsolation Isolate human monocytes or rat microglia LPS_Stimulation Prime cells with LPS to induce pro-IL-1β expression CellIsolation->LPS_Stimulation JNJ_Incubation Pre-incubate primed cells with varying concentrations of JNJ-47965567 LPS_Stimulation->JNJ_Incubation BzATP_Stimulation Stimulate cells with the P2X7 agonist BzATP JNJ_Incubation->BzATP_Stimulation Supernatant_Collection Collect cell supernatants BzATP_Stimulation->Supernatant_Collection ELISA Quantify IL-1β levels using ELISA Supernatant_Collection->ELISA IC50_Determination Determine pIC50 values ELISA->IC50_Determination

Figure 2: Workflow for IL-1β Release Assay.

  • Cell Systems: Freshly isolated human monocytes, human whole blood, or primary rat microglia.[1]

  • Priming: Cells are typically primed with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β.[1]

  • Agonist: Benzoyl-ATP (BzATP) is used to activate the P2X7 receptor and trigger the processing and release of mature IL-1β.[1]

  • Quantification: The concentration of IL-1β in the cell culture supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The concentration of JNJ-47965567 that causes 50% inhibition of the BzATP-induced IL-1β release is determined to calculate the pIC50 value.

Signaling Pathway Context

JNJ-47965567 exerts its therapeutic potential by inhibiting the P2X7 receptor-mediated signaling cascade, which plays a crucial role in neuroinflammation.

G ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome JNJ JNJ-47965567 JNJ->P2X7R Caspase1 Caspase-1 Activation Inflammasome->Caspase1 proIL1b Pro-IL-1β Caspase1->proIL1b Cleavage IL1b Mature IL-1β Release Caspase1->IL1b Inflammation Neuroinflammation IL1b->Inflammation

Figure 3: P2X7 Receptor Signaling Pathway and Point of Inhibition.

Activation of the P2X7 receptor by extracellular ATP leads to the assembly and activation of the NLRP3 inflammasome.[1] This, in turn, activates caspase-1, which cleaves pro-IL-1β into its mature, biologically active form.[1] The subsequent release of IL-1β contributes to the inflammatory cascade. JNJ-47965567 acts as an antagonist at the P2X7 receptor, thereby preventing these downstream events.

Conclusion

JNJ-47965567 is a potent and selective P2X7 receptor antagonist with high affinity for both human and rat orthologs. Its selectivity profile indicates minimal off-target activity at therapeutically relevant concentrations. The data summarized in this technical guide provide a solid foundation for researchers and drug development professionals working on the therapeutic potential of P2X7 receptor modulation in central nervous system disorders. Further investigation into the detailed pharmacokinetics and in vivo efficacy of JNJ-47965567 is warranted to fully elucidate its clinical potential.

References

In Vitro Characterization of JNJ-47965567: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1] The P2X7 receptor is implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and chronic pain.[1] As such, JNJ-47965567 serves as a critical tool for investigating the therapeutic potential of P2X7 receptor modulation in central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the in vitro characterization of JNJ-47965567, including its binding affinity, functional antagonism in various cellular systems, and detailed experimental protocols for key assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro characterization of JNJ-47965567.

Table 1: Binding Affinity of JNJ-47965567 for P2X7 Receptors

SpeciesReceptorPreparationRadioligandpKi (mean ± SEM)Reference
HumanP2X71321N1 cell membranes[3H] A-8045987.9 ± 0.07[2]
RatP2X71321N1 cell membranes[3H] A-8045988.7 ± 0.07[2][3]

Table 2: Functional Antagonism of JNJ-47965567 in Native Systems

AssaySystemSpeciespIC50 (mean ± SEM)Reference
IL-1β ReleaseWhole BloodHuman6.7 ± 0.07[4]
IL-1β ReleaseMonocytesHuman7.5 ± 0.07[4]
IL-1β ReleaseMicrogliaRat7.1 ± 0.1[4]
Calcium FluxAstrocytesRat7.5 ± 0.4[2]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize JNJ-47965567 are provided below.

Radioligand Binding Assay

This protocol describes the determination of the binding affinity of JNJ-47965567 to human and rat P2X7 receptors using a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture 1321N1 astrocytoma cells stably expressing either human or rat P2X7 receptors.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

    • Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • Perform the assay in a 96-well plate format.

    • To each well, add the cell membrane preparation (typically 3-20 µg of protein).

    • Add competing concentrations of JNJ-47965567 or a reference compound.

    • Add the radioligand, [3H] A-804598, at a concentration near its Kd.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a non-labeled competing ligand.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This protocol outlines the measurement of JNJ-47965567's ability to inhibit P2X7 receptor-mediated calcium influx in cells.

Methodology:

  • Cell Preparation:

    • Plate cells expressing P2X7 receptors (e.g., 1321N1-hP2X7 or primary astrocytes) in a 96-well black, clear-bottom microplate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.

    • Gently wash the cells with buffer to remove the extracellular dye.

  • Assay Procedure:

    • Add serial dilutions of JNJ-47965567 or a vehicle control to the wells and incubate for 15-30 minutes at room temperature.

    • Place the microplate into a fluorescence microplate reader (e.g., FLIPR).

    • Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).

    • Inject a P2X7 receptor agonist (e.g., BzATP) into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence from the baseline.

    • Plot the fluorescence change against the concentration of JNJ-47965567.

    • Determine the pIC50 value by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the direct measurement of ion channel activity of the P2X7 receptor and its inhibition by JNJ-47965567.

Methodology:

  • Cell Preparation:

    • Use cells expressing P2X7 receptors plated on coverslips suitable for microscopy.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare an intracellular (pipette) solution and an extracellular (bath) solution with appropriate ionic compositions.

  • Whole-Cell Recording:

    • Approach a single cell with a glass micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Assay Procedure:

    • Record the baseline current.

    • Perfuse the cell with a solution containing a P2X7 agonist (e.g., ATP or BzATP) to evoke an inward current.

    • After the initial response, perfuse the cell with a solution containing both the agonist and JNJ-47965567 to measure the inhibitory effect.

    • Wash out the antagonist to observe any recovery of the agonist-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of JNJ-47965567.

    • Calculate the percentage of inhibition for different concentrations of the antagonist.

    • Construct a concentration-response curve to determine the IC50 value.

IL-1β Release Assay

This protocol details the measurement of JNJ-47965567's potency in inhibiting P2X7-mediated IL-1β release from immune cells.

Methodology:

  • Cell Preparation and Priming:

    • Isolate human peripheral blood mononuclear cells (PBMCs) and purify monocytes, or use primary rat microglia.

    • Prime the cells with lipopolysaccharide (LPS) for a specified period (e.g., 3-24 hours) to induce the expression of pro-IL-1β.

  • Antagonist and Agonist Treatment:

    • Pre-incubate the primed cells with various concentrations of JNJ-47965567 for a defined time (e.g., 30 minutes).

    • Stimulate the cells with a P2X7 agonist, typically Benzoylbenzoyl-ATP (BzATP), for another incubation period (e.g., 30 minutes) to activate the NLRP3 inflammasome and subsequent IL-1β release.

  • Quantification of IL-1β:

    • Collect the cell culture supernatant.

    • Measure the concentration of released IL-1β in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release by JNJ-47965567 at each concentration compared to the vehicle-treated control.

    • Generate a concentration-response curve and determine the pIC50 value.

Visualizations

Signaling Pathway

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Ca2_Influx Ca²⁺ Influx P2X7R->Ca2_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux JNJ-47965567 JNJ-47965567 JNJ-47965567->P2X7R Antagonizes NLRP3_Inflammasome NLRP3 Inflammasome Activation K_Efflux->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b_Release IL-1β Release Caspase1->IL1b_Release Cleaves Pro-IL-1β Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1

Caption: P2X7 receptor signaling cascade and the antagonistic action of JNJ-47965567.

Experimental Workflow: Calcium Flux Assay

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Plate P2X7-expressing cells in 96-well plate B Culture overnight A->B C Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Wash to remove extracellular dye C->D E Add serial dilutions of JNJ-47965567 D->E F Incubate (15-30 min) E->F G Measure baseline fluorescence (FLIPR) F->G H Inject P2X7 agonist (e.g., BzATP) G->H I Record fluorescence signal over time H->I J Calculate change in fluorescence (ΔF) I->J K Plot ΔF vs. [JNJ-47965567] J->K L Fit dose-response curve K->L M Determine pIC50 value L->M Mechanism_of_Action cluster_compound Compound cluster_target Molecular Target cluster_cellular_effect Cellular Effect cluster_downstream_consequence Downstream Consequence JNJ JNJ-47965567 P2X7R P2X7 Receptor JNJ->P2X7R Binds to Block Blockade of Ion Channel Gating P2X7R->Block Leads to Inhibit Inhibition of: - Calcium Influx - IL-1β Release Block->Inhibit Results in

References

Preclinical Pharmacokinetic Profile of JNJ-47965567: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric conditions. Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of central P2X7 receptors in preclinical models of disease. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of JNJ-47965567, including quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Core Pharmacokinetic Parameters

The preclinical pharmacokinetic profile of JNJ-47965567 has been characterized in rodents, primarily in rats and mice. The data highlights the compound's systemic exposure and brain penetration following parenteral administration.

Data Presentation

Table 1: In Vitro Potency and Affinity of JNJ-47965567

Species/SystemAssayParameterValue
HumanRadioligand BindingpKi7.9 ± 0.07
RatRadioligand BindingpKi8.7 ± 0.07
HumanCalcium FluxpIC508.3 ± 0.08
MouseCalcium FluxpIC507.5 ± 0.1
RatCalcium FluxpIC507.2 ± 0.08
Human Whole BloodIL-1β ReleasepIC506.7 ± 0.07
Human MonocytesIL-1β ReleasepIC507.5 ± 0.07
Rat MicrogliaIL-1β ReleasepIC507.1 ± 0.1

Table 2: In Vivo Pharmacokinetic Parameters of JNJ-47965567 in Rats Following a Single 10 mg/kg Subcutaneous Dose

ParameterTissueValueUnit
Concentration RangePlasma720 - 1200ng/mL
Concentration RangeBrain380 - 658ng/mL
Brain to Plasma Ratio-0.5 - 0.58-
Oral Bioavailability-Poor-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used to characterize the pharmacokinetics of JNJ-47965567.

In Vivo Pharmacokinetic Study in Rodents

A typical pharmacokinetic study in rats or mice involves the following steps:

  • Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed in controlled environments with ad libitum access to food and water.

  • Drug Administration:

    • Subcutaneous (s.c.) Injection (Rats): JNJ-47965567 is dissolved in a suitable vehicle, such as 30% sulfobutylether-beta-cyclodextrin (SBE-β-CD). The solution is administered subcutaneously in the dorsal region.

    • Intraperitoneal (i.p.) Injection (Mice): The drug solution is injected into the intraperitoneal cavity. A common dose used in efficacy studies is 30 mg/kg.[1][2]

  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

    • Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture.

    • Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.

  • Tissue Harvesting:

    • At the end of the study, animals are euthanized, and brains are collected to determine drug concentrations in the central nervous system.

  • Bioanalytical Method:

    • JNJ-47965567 concentrations in plasma and brain homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Sample Preparation: Plasma samples are typically subjected to protein precipitation with acetonitrile. Brain tissue is first homogenized and then subjected to a similar extraction procedure.

    • LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system for separation and quantification.

In Vivo BzATP-Induced IL-1β Release Assay

This assay is used to assess the in vivo target engagement and pharmacodynamic effect of JNJ-47965567.

  • Animal Model: Male Sprague-Dawley rats.

  • Priming: Animals are administered lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Drug Administration: JNJ-47965567 or vehicle is administered (e.g., subcutaneously) prior to the challenge.

  • Challenge: The P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), is administered to trigger the release of mature IL-1β.[3]

  • Sample Collection: Blood or brain microdialysate is collected to measure IL-1β levels.

  • Cytokine Quantification: IL-1β levels are measured using a specific enzyme-linked immunosorbent assay (ELISA).[3]

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action of JNJ-47965567 is the antagonism of the P2X7 receptor. The following diagram illustrates the downstream signaling cascade initiated by P2X7 receptor activation, which is inhibited by JNJ-47965567.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ions Ion Flux cluster_kinases Kinase Activation ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_Na_Influx Ca²⁺/Na⁺ Influx P2X7R->Ca_Na_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux JNJ JNJ-47965567 JNJ->P2X7R Inhibits PKC_CaMKII PKC / CaMKII Ca_Na_Influx->PKC_CaMKII Activate NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 PI3K_AKT PI3K / AKT PKC_CaMKII->PI3K_AKT ERK12 ERK1/2 PKC_CaMKII->ERK12 GSK3 GSK3 PI3K_AKT->GSK3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β (Release) Caspase1->IL1b Cleaves pro_IL1b pro-IL-1β pro_IL1b->IL1b

P2X7 Receptor Signaling Pathway
Experimental Workflow

The following diagram outlines the general workflow for a preclinical in vivo pharmacokinetic study.

PK_Workflow start Start animal_prep Animal Acclimation & Grouping start->animal_prep dosing JNJ-47965567 Administration (s.c. or i.p.) animal_prep->dosing sampling Serial Blood Sampling (Predetermined Time Points) dosing->sampling tissue_collection Euthanasia & Brain Collection (Terminal) sampling->tissue_collection sample_processing Plasma Separation & Brain Homogenization sampling->sample_processing tissue_collection->sample_processing analysis LC-MS/MS Quantification sample_processing->analysis data_analysis Pharmacokinetic Parameter Calculation analysis->data_analysis end End data_analysis->end

Preclinical Pharmacokinetic Study Workflow

Conclusion

JNJ-47965567 is a valuable research tool for investigating the role of the P2X7 receptor in the central nervous system. Its favorable preclinical pharmacokinetic profile, characterized by good brain penetration after subcutaneous administration, allows for robust in vivo studies. This technical guide provides a foundational understanding of its pharmacokinetic properties and the experimental procedures required for its evaluation. Further studies to fully characterize the pharmacokinetic profile across different species and routes of administration will be beneficial for its continued development and application in neuroscience research.

References

JNJ-47965567: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neurodegenerative disorders.[1][2] Developed by Janssen Research and Development, this small molecule has been a critical tool in elucidating the role of the P2X7 receptor in central nervous system (CNS) pathophysiology.[2][3] This document provides an in-depth technical guide to the discovery and development history of JNJ-47965567, detailing its pharmacological profile, experimental methodologies, and preclinical findings.

Discovery and Initial Characterization

JNJ-47965567 was first comprehensively characterized in a 2013 publication by Bhattacharya et al. from Janssen Research and Development.[2] The development of this compound was driven by the growing body of evidence suggesting that the P2X7 receptor plays a key role in neuropsychiatric disorders, neurodegeneration, and chronic pain. The primary goal was to develop a centrally permeable P2X7 antagonist to probe the receptor's function in the CNS.

Mechanism of Action

JNJ-47965567 acts as a P2X7 receptor antagonist. While initially believed to be a competitive antagonist, later structural and activity studies on the panda P2X7 receptor suggested a non-competitive mechanism of action. This is supported by findings that JNJ-47965567 inhibits maximal ATP-induced responses in a concentration-dependent manner, a hallmark of non-competitive inhibition. The compound is thought to bind to an allosteric site, preventing the conformational changes required for channel opening.

The antagonism of the P2X7 receptor by JNJ-47965567 leads to the blockade of downstream signaling pathways, most notably the inhibition of inflammasome activation and subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).

P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567 ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Channel Ion Channel Opening (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->Channel JNJ JNJ-47965567 JNJ->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Channel->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β Release Casp1->IL1B Cleaves proIL1B Pro-IL-1β proIL1B->IL1B Inflammation Neuroinflammation IL1B->Inflammation

P2X7 Receptor Signaling and JNJ-47965567 Inhibition

Pharmacological Profile

A series of in vitro and in vivo studies have characterized the pharmacological properties of JNJ-47965567.

In Vitro Pharmacology

JNJ-47965567 is a high-affinity antagonist for both human and rat P2X7 receptors. It selectively inhibits P2X7-mediated responses, such as calcium influx and IL-1β release, without significantly affecting other related receptors.

ParameterSpeciesValueReference
pKi Human7.9 ± 0.07
Rat8.7 ± 0.07
pIC50 (IL-1β release) Human (whole blood)6.7 ± 0.07
Human (monocytes)7.5 ± 0.07
Rat (microglia)7.1 ± 0.1
IC50 (ATP-induced ethidium+ uptake) Murine (J774 macrophages)54 ± 24 nM
In Vivo Pharmacology

JNJ-47965567 is centrally permeable and demonstrates target engagement in the brain. It has shown efficacy in animal models of neuropathic pain and mania. However, its therapeutic effect in models of amyotrophic lateral sclerosis (ALS) has yielded conflicting results, with one study showing modest benefits in female mice when administered pre-symptomatically, while another study found no effect when administered after disease onset.

ParameterSpeciesValueModelReference
Brain EC50 Rat78 ± 19 ng/mLP2X7 receptor autoradiography
Efficacy Dose Rat30 mg/kgAmphetamine-induced hyperactivity
Rat30 mg/kgNeuropathic pain model

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of JNJ-47965567 for the P2X7 receptor.

  • Method: Membranes from 1321N1 cells stably expressing either human or rat P2X7 receptors were used. Assays were performed using a radiolabeled P2X7 antagonist, such as [3H]A-804598. Various concentrations of JNJ-47965567 were incubated with the membranes and the radioligand. Non-specific binding was determined in the presence of a high concentration of an unlabeled P2X7 antagonist. The amount of bound radioactivity was measured by liquid scintillation counting. Data were analyzed using non-linear regression to calculate the Ki value.

IL-1β Release Assay
  • Objective: To measure the potency (IC50) of JNJ-47965567 in inhibiting P2X7-mediated IL-1β release.

  • Method: Human whole blood, isolated human monocytes, or rat primary microglia were first primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. The cells were then pre-incubated with varying concentrations of JNJ-47965567 before being stimulated with a P2X7 agonist, such as benzoyl-ATP (Bz-ATP). The concentration of IL-1β in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value was determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro Characterization cluster_0 Radioligand Binding cluster_1 IL-1β Release Membranes Cell Membranes (with P2X7R) Incubate_bind Incubation Membranes->Incubate_bind Radioligand Radiolabeled Antagonist Radioligand->Incubate_bind JNJ_bind JNJ-47965567 (various conc.) JNJ_bind->Incubate_bind Measure_bind Measure Radioactivity Incubate_bind->Measure_bind Ki_calc Calculate Ki Measure_bind->Ki_calc Cells Immune Cells (e.g., Monocytes) LPS LPS Priming Cells->LPS JNJ_il1 JNJ-47965567 (various conc.) LPS->JNJ_il1 Incubate_il1 Incubation JNJ_il1->Incubate_il1 BzATP Bz-ATP Stimulation BzATP->Incubate_il1 ELISA ELISA for IL-1β Incubate_il1->ELISA IC50_calc Calculate IC50 ELISA->IC50_calc

In Vitro Characterization Workflow

Animal Models
  • Neuropathic Pain: The chronic constriction injury (CCI) model in rats was utilized. Following nerve ligation, animals develop mechanical allodynia. JNJ-47965567 (30 mg/kg) was administered, and its effect on paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) was assessed.

  • Amyotrophic Lateral Sclerosis (ALS): The SOD1G93A transgenic mouse model, which recapitulates key features of ALS, was used. In one study, JNJ-47965567 (30 mg/kg) was administered intraperitoneally four times per week starting at a pre-symptomatic stage (postnatal day 60). In another study, the same dose was given three times a week from the onset of disease symptoms. Endpoints included disease onset, body weight, motor performance (rotarod test), and survival.

Development Status and Future Directions

JNJ-47965567 was initially developed by Johnson & Johnson. Its current global R&D status is listed as "Pending". While it has been extensively used as a preclinical tool compound, its progression into clinical trials is not clearly documented in the public domain.

The conflicting results in ALS models highlight the complexity of P2X7R signaling in neurodegenerative diseases and suggest that the timing and frequency of administration may be critical for therapeutic efficacy. Future research may focus on optimizing dosing regimens and exploring the therapeutic potential of JNJ-47965567 in other CNS disorders with a neuroinflammatory component, such as post-COVID neuropsychiatric symptoms, where it has shown promise in preclinical models. The continued use of JNJ-47965567 as a research tool will be invaluable for further dissecting the role of the P2X7 receptor in health and disease.

References

Role of P2X7 in neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of P2X7 in Neuroinflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2X7 receptor (P2X7R), an ATP-gated cation channel, has emerged as a critical modulator of neuroinflammatory processes in the central nervous system (CNS). Predominantly expressed on microglia, the brain's resident immune cells, P2X7R functions as a key sensor for extracellular ATP, a molecule released in high concentrations during cellular stress, injury, or death, thereby acting as a Damage-Associated Molecular Pattern (DAMP).[1][2] Activation of P2X7R triggers a cascade of downstream signaling events, most notably the assembly and activation of the NLRP3 inflammasome, leading to the maturation and release of potent pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18.[3][4] This P2X7R-mediated inflammatory response is implicated in the pathogenesis and progression of a wide spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, neuropathic pain, and traumatic brain injury.[5] Consequently, the P2X7R signaling pathway represents a highly promising therapeutic target for the development of novel treatments for these debilitating conditions. This guide provides a comprehensive technical overview of the P2X7 receptor's structure, function, signaling pathways, and its multifaceted role in neuroinflammation, supported by experimental data and methodologies.

The P2X7 Receptor: Structure and Function

The P2X7 receptor is a unique member of the P2X family of ionotropic ATP-gated receptors. It assembles as a homotrimer, with each subunit possessing two transmembrane domains, intracellular N- and C-termini, and a large, cysteine-rich extracellular loop for ligand binding.

Activation and Channel Function: Unlike other P2X receptors, P2X7R requires high concentrations of extracellular ATP (in the millimolar range) for full activation, a condition typically met only in pathological states. Initial, brief activation by ATP leads to the rapid opening of a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This rapid ion flux depolarizes the cell membrane and initiates downstream signaling.

Pore Dilation: Prolonged or sustained activation of P2X7R results in a remarkable secondary phenomenon: the formation of a large, non-selective pore. This pore allows the passage of molecules up to 900 Da in mass, including fluorescent dyes like YO-PRO-1 and ethidium (B1194527) bromide. The exact mechanism of pore formation is still debated, with leading hypotheses suggesting either an intrinsic dilation of the P2X7R channel itself or the recruitment of other membrane proteins like pannexin-1. This pore formation significantly impacts cellular homeostasis, contributing to the loss of intracellular metabolites, caspase activation, and ultimately, cell death.

P2X7R Signaling in Neuroinflammation

P2X7R is a central hub for initiating and amplifying inflammatory responses within the CNS, primarily through its robust expression and function in microglia.

NLRP3 Inflammasome Activation

The most well-characterized pro-inflammatory function of P2X7R is its potent activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system. The activation sequence is a two-step process:

  • Priming (Signal 1): Triggered by PAMPs (e.g., LPS) or other DAMPs, this step involves the upregulation of NLRP3 and pro-IL-1β via transcription factors like NF-κB.

  • Activation (Signal 2): P2X7R activation by ATP provides the critical second signal. The resulting K⁺ efflux is a potent trigger for the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1). This assembly leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.

  • Cytokine Release: Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory cascade.

Other Pro-inflammatory Pathways

Beyond the inflammasome, P2X7R activation stimulates other signaling cascades that contribute to neuroinflammation:

  • MAPK Activation: P2X7R triggers the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK. This leads to the production of other pro-inflammatory cytokines, notably Tumor Necrosis Factor-α (TNF-α).

  • Reactive Oxygen Species (ROS) Production: In microglia, P2X7R activation can lead to the production of ROS through the activation of NADPH oxidase. This oxidative stress contributes to neuronal damage.

  • Glutamate (B1630785) Release: P2X7R stimulation can induce the release of the excitotoxic neurotransmitter glutamate from glial cells, further contributing to neuronal injury.

  • Chemokine Release: P2X7R activation mediates the release of various chemokines, such as CCL2, CCL3, and CXCL2, which are involved in recruiting peripheral immune cells to the site of inflammation in the CNS.

Data Presentation: P2X7 Modulators and Role in Disease

Quantitative data is summarized in the following tables for clear comparison.

Table 1: P2X7 Receptor Agonists and Antagonists

ClassCompoundPotency/ConcentrationApplication/EffectReference
Agonists ATP (Adenosine Triphosphate)mM range for full activationEndogenous ligand, activates channel and pore formation
BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)10-30 fold more potent than ATPPotent synthetic agonist used in experimental studies
Antagonists Brilliant Blue G (BBG)IC₅₀ ~2 µM (murine)Widely used in vivo antagonist, crosses BBB, reduces neuroinflammation
A-438079Potent and selectiveReduces neuropathic pain and IL-1β release in animal models
A-740003Selective antagonistBlocks ATP-induced IL-1β release from microglia
A-804598P2X7R antagonistReduces neuronal apoptosis and improves outcomes after TBI
JNJ-54175446 / JNJ-55308942Brain-permeable, oralIn clinical development (Phase II) for major depressive disorder

Table 2: Summary of P2X7 Receptor's Role in Neurodegenerative Diseases

DiseaseKey Pathological Role of P2X7RMain Cellular LocalizationKey MediatorsReference
Alzheimer's Disease Upregulated around Aβ plaques; mediates Aβ-induced microglial activation, cytokine/chemokine release, and synaptic toxicity.Microglia, AstrocytesIL-1β, CCL3, ROS
Parkinson's Disease Contributes to nigrostriatal degeneration; involved in α-synuclein-induced inflammation.MicrogliaIL-1β, NLRP3 Inflammasome
Multiple Sclerosis Mediates inflammation, demyelination, and oligodendrocyte/axonal injury in EAE models.Microglia, Astrocytes, OligodendrocytesIL-1β, CXCL2
Neuropathic Pain Upregulated in spinal microglia; mediates release of pro-inflammatory cytokines causing pain hypersensitivity.MicrogliaIL-1β, TNF-α
Traumatic Brain Injury Upregulated in microglia post-injury; contributes to secondary injury, edema, and neuronal death.MicrogliaIL-1β, Microvesicles
Stroke (Ischemic) Mediates microglial cell death and neuroinflammation in oxygen-glucose deprivation models.MicrogliaIL-1β

Mandatory Visualizations: Diagrams of Pathways and Workflows

Diagram 1: P2X7 Receptor Signaling in Microglia

P2X7_Signaling cluster_membrane Plasma Membrane cluster_inflammasome NLRP3 Inflammasome Pathway cluster_mapk MAPK Pathway cluster_ros Oxidative Stress P2X7R P2X7 Receptor Ca_Influx Ca²⁺ Influx Na⁺ Influx P2X7R->Ca_Influx Channel Opening K_Efflux K⁺ Efflux P2X7R->K_Efflux Channel Opening Pore Pore Formation (>900 Da) P2X7R->Pore Prolonged Activation ATP High Extracellular ATP (DAMP Signal) ATP->P2X7R Activates MAPK p38 / ERK / JNK Activation Ca_Influx->MAPK NADPHox NADPH Oxidase Activation Ca_Influx->NADPHox NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b IL18 IL-18 Release Casp1->IL18 Neuroinflammation Neuroinflammation & Neuronal Damage IL1b->Neuroinflammation IL18->Neuroinflammation TNFa TNF-α Release MAPK->TNFa TNFa->Neuroinflammation ROS ROS Production NADPHox->ROS ROS->Neuroinflammation P2X7_AD cluster_microglia Microglia / Astrocyte Abeta Aβ Plaques & Damaged Neurons ATP_Release ATP Release (Danger Signal) Abeta->ATP_Release Induces P2X7R P2X7R Upregulation & Activation ATP_Release->P2X7R Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Chemokines Chemokine Release (e.g., CCL3) P2X7R->Chemokines ROS ROS Production P2X7R->ROS sAPP α-secretase (ADAM) Activation P2X7R->sAPP Dual Role Synaptic_Damage Synaptic Damage & Neuronal Loss Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Inflammasome->Cytokines Cytokines->Synaptic_Damage Contributes to T_Cell CD8+ T Cell Recruitment Chemokines->T_Cell Promotes ROS->Synaptic_Damage Contributes to sAPP_alpha sAPPα Release (Neuroprotective) sAPP->sAPP_alpha T_Cell->Synaptic_Damage Exacerbates P2X7_Workflow cluster_model In Vivo Model cluster_analysis Ex Vivo Analysis Model Induce Neuropathic Pain (e.g., CCI Model in Rats) Treatment Administer P2X7R Antagonist (e.g., A-438079) vs. Vehicle Model->Treatment Behavior Behavioral Testing (Mechanical Hypersensitivity) Treatment->Behavior Tissue Collect Spinal Cord Tissue Behavior->Tissue IHC Immunohistochemistry (P2X7R, Iba-1 for microglia) Tissue->IHC qPCR qPCR (P2X7R, IL-1β mRNA) Tissue->qPCR ELISA ELISA (IL-1β protein) Tissue->ELISA Data Data Analysis & Conclusion IHC->Data qPCR->Data ELISA->Data

References

JNJ-47965567: A Technical Guide to its Role in Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of JNJ-47965567, a potent and selective P2X7 receptor antagonist, and its impact on inflammasome activation. The document provides a comprehensive overview of its pharmacological properties, detailed experimental protocols for its evaluation, and visual representations of the key signaling pathways and experimental workflows.

Core Concept: P2X7 Receptor and NLRP3 Inflammasome Activation

The purinergic P2X7 receptor (P2X7R) is a ligand-gated ion channel that plays a crucial role in the central nervous system and is implicated in various neurological and inflammatory conditions.[1] Activation of the P2X7R by extracellular ATP, often released from damaged cells, triggers the assembly of the NLRP3 inflammasome complex in immune cells like microglia.[2] This multi-protein platform is a critical component of the innate immune system.

The canonical activation of the NLRP3 inflammasome is a two-step process.[3] The "priming" step, often initiated by signals like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second "activation" step, triggered by stimuli such as ATP, leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, leading to their release. This process can also induce a form of inflammatory cell death known as pyroptosis.

JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor, thereby inhibiting the ATP-induced signaling cascade that leads to NLRP3 inflammasome activation and the subsequent release of inflammatory cytokines like IL-1β.

Quantitative Data: Potency and Efficacy of JNJ-47965567

The inhibitory activity of JNJ-47965567 has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data on its potency and efficacy.

Table 1: In Vitro Inhibitory Activity of JNJ-47965567 on IL-1β Release

Cell Type/SystemSpeciesMeasured EndpointpIC50 / IC50Reference
Whole BloodHumanIL-1β release6.7 ± 0.07 (pIC50)
MonocytesHumanIL-1β release7.5 ± 0.07 (pIC50)
MicrogliaRatIL-1β release7.1 ± 0.1 (pIC50)
J774 MacrophagesMurineATP-induced ethidium+ uptake54 ± 24 nM (IC50)

Table 2: In Vitro Potency of JNJ-47965567 on P2X7 Receptors

ReceptorSpeciesMeasured EndpointpIC50Reference
P2X7HumanAntagonist Activity8.3
P2X7MouseAntagonist Activity7.5
P2X7RatAntagonist Activity7.2

Table 3: In Vivo Efficacy of JNJ-47965567

Animal ModelSpeciesDoseEffectReference
Amphetamine-induced hyperactivityRat30 mg·kg⁻¹Attenuated hyperactivity
Neuropathic painRat30 mg·kg⁻¹Modest, significant efficacy
SOD1G93A (ALS model)Mouse30 mg/kg (thrice weekly from onset)No impact on disease progression
SOD1G93A (ALS model)Mouse30 mg/kg (four times per week from pre-onset)Delayed disease onset and improved motor coordination in females

Signaling Pathways and Experimental Workflows

To visually represent the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Membrane cluster_1 Cytoplasm P2X7R P2X7 Receptor NLRP3_inactive Inactive NLRP3 P2X7R->NLRP3_inactive Triggers activation ATP Extracellular ATP ATP->P2X7R Activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Complex NLRP3_active->Inflammasome Nucleates ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 pro_IL1B Pro-IL-1β Caspase1->pro_IL1B Cleaves IL1B Mature IL-1β pro_IL1B->IL1B Inflammatory Response Inflammatory Response IL1B->Inflammatory Response Inflammasome->Caspase1 Cleaves JNJ JNJ-47965567 JNJ->P2X7R Inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of JNJ-47965567.

G cluster_workflow In Vitro Evaluation of JNJ-47965567 cluster_analysis Analysis Methods A 1. Cell Culture (e.g., BMDMs, THP-1) B 2. Priming (e.g., LPS for 4 hours) A->B C 3. Inhibitor Treatment (JNJ-47965567 or vehicle) B->C D 4. NLRP3 Activation (e.g., ATP, Nigericin) C->D E 5. Sample Collection (Supernatant and Cell Lysate) D->E F 6. Downstream Analysis E->F ELISA IL-1β ELISA F->ELISA WB Western Blot (Caspase-1, IL-1β) F->WB LDH LDH Assay (Cytotoxicity) F->LDH

References

Methodological & Application

Application Notes and Protocols: JNJ-47965567 Dosage for Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of JNJ-47965567, a potent and selective P2X7 receptor antagonist, in various rodent models of central nervous system (CNS) disorders. JNJ-47965567 is a centrally permeable compound, making it a valuable tool for investigating the role of the P2X7 receptor in CNS pathophysiology.[1][2]

Mechanism of Action

JNJ-47965567 functions as a high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel.[2] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion exchange initiates downstream signaling cascades that play a crucial role in neuroinflammation and other pathological processes. JNJ-47965567 blocks this channel activation, thereby inhibiting the subsequent release of pro-inflammatory cytokines such as IL-1β.[3] While initially thought to be a competitive antagonist, recent evidence suggests a non-competitive mechanism of action.[4]

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for JNJ-47965567.

Table 1: In Vitro Potency of JNJ-47965567

Assay SystemSpeciesParameterValueReference
Recombinant P2X7HumanpKi7.9 ± 0.07
Recombinant P2X7RatpKi8.7
IL-1β ReleaseHuman (Whole Blood)pIC506.7 ± 0.07
IL-1β ReleaseHuman (Monocytes)pIC507.5 ± 0.07
IL-1β ReleaseRat (Microglia)pIC507.1 ± 0.1
Calcium FluxRat (Astrocytes)pIC507.5 ± 0.4
ATP-induced Ethidium+ UptakeMurine (J774 Macrophages)IC5054 ± 24 nM

Table 2: In Vivo Efficacy and Dosage of JNJ-47965567 in Rodent Models

Rodent ModelSpecies/StrainDosageRouteKey FindingsReference
Lipopolysaccharide (LPS)-Induced NeuroinflammationRat (Sprague-Dawley)30 mg/kgs.c.Attenuated Bz-ATP induced IL-1β release in the brain.
Amphetamine-Induced HyperactivityRat30 mg/kgs.c.Attenuated hyperactivity.
Neuropathic Pain (Chung model)Rat30 mg/kgs.c.Exhibited modest, yet significant, efficacy in reversing allodynia.
Amyotrophic Lateral Sclerosis (ALS)Mouse (SOD1G93A)30 mg/kgi.p.Delayed disease onset and progression, and improved motor performance in female mice when administered 4 times per week from pre-onset.
Amyotrophic Lateral Sclerosis (ALS)Mouse (SOD1G93A)30 mg/kgi.p.No significant alteration in disease progression when administered 3 times per week from disease onset.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Rats

This protocol describes the induction of neuroinflammation using LPS and the assessment of the therapeutic efficacy of JNJ-47965567.

Materials:

  • Male Sprague-Dawley rats

  • JNJ-47965567

  • Vehicle (e.g., 30% w/v 2-hydroxypropyl-β-cyclodextrin in sterile water)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthesia

  • Tools for tissue collection and processing

  • ELISA kit for IL-1β quantification

  • Antibodies for immunohistochemistry (e.g., Iba1)

Procedure:

  • Animal Acclimation: House male Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.

  • JNJ-47965567 Preparation: Dissolve JNJ-47965567 in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose).

  • Administration: Administer JNJ-47965567 (30 mg/kg) or vehicle via subcutaneous (s.c.) injection.

  • LPS Challenge: One hour after the antagonist administration, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

  • Tissue Collection: At a predetermined time point post-LPS injection (e.g., 4 hours), euthanize the animals under deep anesthesia. Perfuse transcardially with ice-cold saline and collect brain tissue (e.g., hippocampus and cortex).

  • Biochemical Analysis: Homogenize a portion of the brain tissue for the quantification of IL-1β levels using an ELISA kit according to the manufacturer's instructions.

  • Immunohistochemical Analysis: Fix the other portion of the brain tissue for immunohistochemical analysis to assess microglial activation using an Iba1 antibody.

  • Data Analysis: Compare the levels of IL-1β and the extent of microglial activation between the vehicle-treated and JNJ-47965567-treated groups.

Amyotrophic Lateral Sclerosis (ALS) Model in SOD1G93A Mice

This protocol outlines the chronic administration of JNJ-47965567 to SOD1G93A mice to evaluate its effect on disease progression.

Materials:

  • SOD1G93A transgenic mice and wild-type littermates

  • JNJ-47965567

  • Vehicle: 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) in Milli-Q water

  • Equipment for behavioral testing (e.g., Rotarod)

  • Scales for body weight measurement

Procedure:

  • Animal Husbandry: Breed and genotype SOD1G93A mice according to established protocols.

  • JNJ-47965567 Preparation: Prepare the JNJ-47965567 solution by dissolving it in 30% β-CD. This may require heating (e.g., 45°C) and sonication to achieve complete dissolution.

  • Treatment Regimen:

    • Pre-onset administration: Begin intraperitoneal (i.p.) injections of JNJ-47965567 (30 mg/kg) or vehicle at a pre-symptomatic age (e.g., postnatal day 60). Administer 4 times per week.

    • Post-onset administration: Alternatively, begin i.p. injections at the onset of disease symptoms and administer 3 times per week.

  • Monitoring Disease Progression:

    • Body Weight: Measure the body weight of each mouse at least 3-4 times per week.

    • Motor Coordination: Assess motor function using a Rotarod apparatus on a weekly basis.

    • Clinical Score: Evaluate the neurological score of the animals regularly.

  • Endpoint: Continue the treatment and monitoring until the animals reach a predefined humane endpoint.

  • Data Analysis: Analyze the differences in disease onset, survival duration, body weight changes, and motor performance between the JNJ-47965567-treated and vehicle-treated groups.

Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor, which is the target of JNJ-47965567.

P2X7_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux JNJ47965567 JNJ-47965567 JNJ47965567->P2X7R Inhibits Downstream Downstream Signaling (e.g., MAPKs, NF-κB) Ion_Flux->Downstream Inflammasome NLRP3 Inflammasome Activation Downstream->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b_Release IL-1β Release Caspase1->IL1b_Release

Caption: P2X7 receptor signaling cascade and the inhibitory action of JNJ-47965567.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a general workflow for evaluating the efficacy of JNJ-47965567 in a rodent model of CNS disease.

Experimental_Workflow start Start: Rodent Model Selection group_allocation Group Allocation (Vehicle vs. JNJ-47965567) start->group_allocation treatment Drug Administration (e.g., 30 mg/kg, i.p./s.c.) group_allocation->treatment disease_induction Disease Induction / Monitoring (e.g., LPS, Behavioral Tests) treatment->disease_induction outcome_assessment Outcome Assessment (Biochemical, Histological, Behavioral) disease_induction->outcome_assessment data_analysis Data Analysis and Interpretation outcome_assessment->data_analysis end Conclusion data_analysis->end

Caption: A generalized experimental workflow for in vivo studies of JNJ-47965567.

References

JNJ-47965567 Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of JNJ-47965567 to mice, with a focus on intraperitoneal injection. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing their own experiments.

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a role in neuroinflammation.[1][2] It is a brain-penetrant compound, making it a valuable tool for investigating the role of the central P2X7 receptor in various neurological disease models in rodents.[1]

Data Presentation

The following tables summarize the quantitative data from key studies on the intraperitoneal administration of JNJ-47965567 in mice.

Table 1: JNJ-47965567 Administration Parameters in Mice

ParameterDetailsReference
Route of Administration Intraperitoneal (i.p.) injection[3][4][5]
Dosage 30 mg/kg[3][4][5]
Vehicle 2-(hydroxypropyl)-beta-cyclodextrin or 30% SBE-β-cyclodextrin[3][5]
Frequency Three or four times per week[3][4]
Animal Model SOD1G93A mice (model for Amyotrophic Lateral Sclerosis)[3][4][5]

Table 2: Summary of In Vivo Study Outcomes with JNJ-47965567 in SOD1G93A Mice

Study FocusAdministration ScheduleKey FindingsReference
Disease Progression30 mg/kg, i.p., three times a week from disease onsetDid not alter disease progression, weight loss, motor coordination, or survival.[3]
Disease Onset and Progression30 mg/kg, i.p., four times a week from pre-symptomatic stage (P60)Delayed disease onset, reduced body weight loss, and improved motor coordination in female mice; no significant effects in male mice. Did not increase overall lifespan.[4][6][7][8][9][10]

Experimental Protocols

The following are detailed methodologies for the preparation and intraperitoneal administration of JNJ-47965567 to mice.

Protocol 1: Preparation of JNJ-47965567 Solution

Materials:

  • JNJ-47965567 powder

  • 2-(hydroxypropyl)-beta-cyclodextrin (HPβCD) or Sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin)

  • Sterile, pyrogen-free saline (0.9% NaCl) or water for injection

  • Sterile vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of JNJ-47965567 and cyclodextrin (B1172386) based on the desired concentration and final volume. For a 30% cyclodextrin solution, dissolve 300 mg of cyclodextrin per ml of sterile saline or water.

  • Weigh the calculated amount of JNJ-47965567 powder accurately.

  • In a sterile vial, prepare the 30% cyclodextrin vehicle by dissolving the appropriate amount of HPβCD or SBE-β-cyclodextrin in sterile saline or water.

  • Gradually add the JNJ-47965567 powder to the cyclodextrin solution while vortexing to ensure complete dissolution. The solution should be clear and free of visible particles.

  • Store the prepared solution appropriately, protected from light, and as recommended by the manufacturer.

Protocol 2: Intraperitoneal (i.p.) Administration in Mice

Materials:

  • Prepared JNJ-47965567 solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Accurately determine the weight of each mouse to calculate the precise volume of the JNJ-47965567 solution to be administered (based on a 30 mg/kg dose).

  • Gently restrain the mouse. Proper handling techniques are crucial to minimize stress and ensure accurate injection.

  • Position the mouse to expose the lower abdominal area. The injection site should be in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate gently to ensure that the needle has not entered a blood vessel or organ.

  • Slowly inject the calculated volume of the JNJ-47965567 solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions following the injection.

Mandatory Visualizations

Signaling Pathway

JNJ-47965567 acts as an antagonist to the P2X7 receptor. The activation of this receptor by extracellular ATP triggers a cascade of downstream signaling events.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates JNJ JNJ-47965567 JNJ->P2X7 Inhibits Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7->Ion_Flux Downstream Downstream Signaling (e.g., NF-κB, MAPKs) Ion_Flux->Downstream Inflammasome NLRP3 Inflammasome Activation Downstream->Inflammasome Cytokine Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflammasome->Cytokine

Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of JNJ-47965567 in a mouse model of neurological disease.

Experimental_Workflow A Animal Model Selection (e.g., SOD1G93A Mice) B Baseline Measurements (Body Weight, Motor Function) A->B C Randomization into Groups (Vehicle vs. JNJ-47965567) B->C D Drug Administration (i.p. injection, 3-4 times/week) C->D E Monitoring and Data Collection (Clinical Scoring, Behavioral Tests) D->E F Endpoint and Tissue Collection E->F G Data Analysis and Interpretation F->G

Caption: A generalized experimental workflow for in vivo studies with JNJ-47965567.

References

Application Notes and Protocols for JNJ-47965567 in a Neuropathic Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is implicated in neuroinflammatory processes and has emerged as a promising therapeutic target for chronic pain conditions. Activation of the P2X7 receptor on microglia in the central nervous system is a critical step in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which contribute to the establishment and maintenance of neuropathic pain.[1] This document provides detailed protocols for the use of JNJ-47965567 in the Chung model of neuropathic pain in rats, a widely used preclinical model that mimics aspects of human neuropathic pain.

Mechanism of Action

JNJ-47965567 exerts its analgesic effects by blocking the P2X7 receptor. In the context of neuropathic pain, nerve injury leads to a release of ATP in the spinal cord, which then activates P2X7 receptors on microglia. This activation triggers a signaling cascade culminating in the maturation and release of IL-1β. IL-1β, in turn, enhances neuronal excitability and synaptic transmission, contributing to the central sensitization that underlies neuropathic pain symptoms like allodynia (pain from a non-painful stimulus). By antagonizing the P2X7 receptor, JNJ-47965567 inhibits this neuroinflammatory cascade, thereby reducing the release of IL-1β and mitigating pain hypersensitivity.[1]

Signaling Pathway

P2X7_Signaling_Pathway cluster_0 Microglial Cell Nerve Injury Nerve Injury ATP ATP Nerve Injury->ATP releases P2X7R P2X7 Receptor ATP->P2X7R activates Inflammasome Activation Inflammasome Activation P2X7R->Inflammasome Activation triggers JNJ-47965567 JNJ-47965567 JNJ-47965567->P2X7R blocks IL-1β Release IL-1β Release Inflammasome Activation->IL-1β Release cleaves pro-IL-1β to pro-IL-1β pro-IL-1β pro-IL-1β->Inflammasome Activation Central Sensitization Central Sensitization IL-1β Release->Central Sensitization promotes Neuropathic Pain Neuropathic Pain Central Sensitization->Neuropathic Pain leads to

Caption: P2X7 signaling in neuropathic pain and the inhibitory action of JNJ-47965567.

Quantitative Data

In Vitro Pharmacology of JNJ-47965567
ParameterSpeciesSystemValue
pK_i_HumanRecombinant P2X77.9 ± 0.07
pK_i_RatRecombinant P2X78.7 ± 0.07
pIC_50_ (IL-1β release)HumanWhole Blood6.7 ± 0.07
pIC_50_ (IL-1β release)HumanMonocytes7.5 ± 0.07
pIC_50_ (IL-1β release)RatMicroglia7.1 ± 0.1

Data from Bhattacharya et al., 2013.[1]

In Vivo Efficacy in the Rat Chung Model of Neuropathic Pain
Treatment GroupTime Post-Dose (hours)Paw Withdrawal Threshold (g)
Vehicle0~2.5
Vehicle1~2.5
Vehicle2~2.5
Vehicle4~2.5
Vehicle6~2.5
Vehicle24~2.5
JNJ-47965567 (30 mg/kg) 0~2.5
JNJ-47965567 (30 mg/kg) 1~7.5
JNJ-47965567 (30 mg/kg) 2~8.0**
JNJ-47965567 (30 mg/kg) 4~6.5
JNJ-47965567 (30 mg/kg) 6~5.0
JNJ-47965567 (30 mg/kg) 24~3.0

*P < 0.05; **P < 0.01 compared to vehicle. Data are approximated from the graphical representation in Bhattacharya et al., 2013.[1]

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_0 Pre-clinical Study Pipeline start Animal Acclimation surgery Chung Model Surgery (Spinal Nerve Ligation) start->surgery recovery Post-operative Recovery (10-14 days) surgery->recovery baseline Baseline Behavioral Testing (von Frey) recovery->baseline treatment Drug Administration (Vehicle or JNJ-47965567) baseline->treatment testing Post-treatment Behavioral Testing (von Frey at multiple timepoints) treatment->testing end Data Analysis testing->end

Caption: Workflow for evaluating JNJ-47965567 in a neuropathic pain model.

Chung Model of Neuropathic Pain (Spinal Nerve Ligation)

This surgical protocol is based on the method described by Kim and Chung (1992) and as utilized in the evaluation of JNJ-47965567.[1]

Materials:

  • Male Sprague-Dawley rats (100-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, retractors)

  • Silk ligature (e.g., 6-0)

  • Sutures for muscle and skin closure

  • Wound clips (optional for skin closure)

  • Antiseptic solution and sterile saline

  • Warming pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic. Shave and sterilize the dorsal lumbar region. Place the animal on a warming pad to maintain body temperature throughout the surgery.

  • Incision: Make a dorsal midline skin incision to expose the vertebrae at the L4-S2 level.

  • Exposure of Spinal Nerves: Carefully dissect the paraspinal muscles to expose the L6 transverse process. Remove the L6 transverse process to clearly visualize the L4 to L6 spinal nerves.

  • Nerve Ligation: Gently isolate the L5 and L6 spinal nerves from the surrounding tissue. Tightly ligate the L5 and L6 spinal nerves with a silk ligature.[2]

  • Closure: Close the muscle layer using sutures. Close the skin incision with sutures or wound clips.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines. House the animals with additional bedding and monitor for signs of distress. Allow for a recovery period of 10-14 days for the development of stable mechanical allodynia before behavioral testing.

Assessment of Mechanical Allodynia (von Frey Test)

This protocol is based on the "up-down" method described by Chaplan et al. (1994) and is a standard method for assessing tactile allodynia.

Materials:

  • von Frey filaments (calibrated set, e.g., Stoelting)

  • Testing chambers with a wire mesh floor

  • Data recording sheets

Procedure:

  • Acclimation: Place the rats in individual testing chambers on the wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing.

  • Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle slightly. Hold for a maximum of 6-8 seconds.

  • Positive Response: A positive response is defined as a sharp withdrawal of the paw.

  • Threshold Determination (Up-Down Method):

    • Begin testing with a filament in the middle of the force range (e.g., 2.0 g or handle number 4.31).

    • If there is no response, the next stimulus is with the next higher force filament.

    • If there is a positive response, the next stimulus is with the next lower force filament.

    • The 50% paw withdrawal threshold is determined using a specific pattern of responses around the threshold, as detailed by Chaplan et al. (1994). This typically involves recording the responses to a series of six stimuli after the first crossover in response (from positive to negative or vice versa).

  • Calculation: The 50% withdrawal threshold in grams is calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used, k is a value from the Chaplan et al. table corresponding to the pattern of responses, and δ is the average difference in log units between the filaments.

Preparation and Administration of JNJ-47965567

Materials:

  • JNJ-47965567

  • Vehicle: 30% (w/v) SBE-β-cyclodextrin in sterile water

  • Vortex mixer and/or sonicator

  • Syringes and needles for administration (e.g., subcutaneous or intraperitoneal)

Preparation:

  • Prepare a 30% (w/v) solution of SBE-β-cyclodextrin in sterile water.

  • Suspend JNJ-47965567 in the vehicle to the desired final concentration (e.g., for a 30 mg/kg dose).

  • Use a vortex mixer and/or sonicator to ensure a uniform suspension.

Administration:

  • Administer the prepared JNJ-47965567 suspension or vehicle to the rats via the desired route (e.g., subcutaneous injection).

  • The volume of administration should be calculated based on the animal's body weight.

  • Behavioral testing should be conducted at specified time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).[1]

References

Application Notes and Protocols: JNJ-47965567 in Preclinical Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor (P2X7R).[1][2][3][4] The P2X7R, an ATP-gated ion channel, is implicated in neuroinflammation and has emerged as a potential therapeutic target for neuropsychiatric disorders, including major depressive disorder.[1] Activation of the P2X7R, particularly on microglia, triggers the assembly of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). This inflammatory cascade is increasingly recognized as a key contributor to the pathophysiology of depression.

These application notes provide a comprehensive overview of the use of JNJ-47965567 in preclinical models of depression. While direct evidence for the efficacy of JNJ-47965567 in a standard depression screening model (the forced swim test) is negative, the broader class of P2X7R antagonists has shown promise in more translationally relevant chronic stress models. This document outlines the mechanism of action, summarizes key preclinical data for P2X7R antagonists, and provides detailed protocols for relevant experimental models.

Mechanism of Action: P2X7R Antagonism

JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor. In the central nervous system, stress can lead to the release of ATP from neurons and astrocytes. This extracellular ATP binds to and activates P2X7Rs on microglia, initiating a downstream signaling cascade. This cascade involves the activation of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into active caspase-1. Active caspase-1 then cleaves pro-IL-1β into its mature, secretable form. By blocking the P2X7R, JNJ-47965567 inhibits this entire pathway, thereby reducing the release of IL-1β and mitigating neuroinflammation.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_microglia Microglia Stress Stress ATP ATP Stress->ATP releases P2X7R P2X7R ATP->P2X7R activates NLRP3_Inflammasome NLRP3 Inflammasome Activation P2X7R->NLRP3_Inflammasome JNJ-47965567 JNJ-47965567 JNJ-47965567->P2X7R inhibits Pro_Caspase1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase1 activates Caspase1 Caspase-1 Pro_Caspase1->Caspase1 cleavage Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves IL1B IL-1β Pro_IL1B->IL1B cleavage Neuroinflammation Neuroinflammation IL1B->Neuroinflammation

P2X7R signaling pathway in microglia.

Data Presentation

While JNJ-47965567 itself was found to be ineffective in the rat forced swim test, other P2X7R antagonists have demonstrated antidepressant-like effects in various preclinical models, particularly those involving chronic stress. The following tables summarize representative data for these related compounds.

Table 1: In Vitro and In Vivo Potency of JNJ-47965567

AssaySpecies/SystemParameterValueReference
Radioligand BindingHuman P2X7RpKi7.9 ± 0.07
Radioligand BindingRat P2X7RpKi8.7 ± 0.07
IL-1β ReleaseHuman BloodpIC506.7 ± 0.07
IL-1β ReleaseHuman MonocytespIC507.5 ± 0.07
IL-1β ReleaseRat MicrogliapIC507.1 ± 0.1
Target EngagementRat Brain (ex vivo)EC5078 ± 19 ng/mL

Table 2: Efficacy of P2X7R Antagonists in Preclinical Depression Models

CompoundModelSpeciesDose & RouteKey FindingReference
JNJ-47965567 Forced Swim TestRat30 mg/kgNo effect on immobility time
Brilliant Blue G (BBG)Chronic Unpredictable Mild Stress (CUMS)Rat25 & 50 mg/kg/day, i.p.Dose-dependently reversed CUMS-induced decrease in sucrose (B13894) preference and increase in FST immobility time.
Brilliant Blue G (BBG)Lipopolysaccharide (LPS) Induced DepressionMouse50 mg/kg, i.p.Attenuated LPS-induced increase in immobility time in the TST and FST.
A-438079Chronic Unpredictable Stress (CUS)RatMicroinjection into hippocampusPrevented the development of depressive-like behaviors.
A-804598Chronic Unpredictable Mild Stress (CUMS)Mouse5 mg/kg, i.p.Reversed anhedonia caused by CUMS.

Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a highly validated paradigm for inducing depressive-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.

Objective: To induce a state of chronic stress that mimics aspects of human depression, including anhedonia and behavioral despair.

Materials:

  • Rodents (rats or mice)

  • Standard housing cages

  • Tilted cages (45°)

  • Stroboscopic lighting

  • Wet bedding (e.g., 100-200 ml of water in a standard cage)

  • Empty water bottles

  • Apparatus for foot shock, restraint, etc.

Procedure:

  • Housing: Single-house animals to increase the impact of social stressors.

  • Stress Regimen: For a period of 3 to 9 weeks, expose animals to a different stressor each day according to a randomized schedule. Stressors may include:

    • Tilted cage (45°) for 3-4 hours.

    • Wet bedding for 8 hours.

    • Food or water deprivation for 18-24 hours.

    • Overnight illumination.

    • Stroboscopic lighting for 4 hours.

    • Cage change (placing the animal in a cage previously occupied by another animal) for 3 hours.

    • Forced swim in cool water (18°C) for 5 minutes.

    • Restraint in a plastic tube for 2 hours.

  • Control Group: A non-stressed control group should be maintained in standard housing conditions, with regular food and water, and handled similarly to the stressed group (without the application of stressors).

  • Drug Administration: JNJ-47965567 or other P2X7R antagonists can be administered during the final weeks of the CUMS protocol (e.g., daily for the last 3 weeks). Administration should be timed consistently each day.

  • Behavioral Testing: Conduct behavioral tests during or after the final week of the CUMS protocol to assess depressive-like behaviors.

Experimental workflow for a CUMS study.
Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape behaviors when in a stressful, inescapable situation.

Objective: To measure behavioral despair as indicated by immobility time.

Materials:

  • Cylindrical container (e.g., 40 cm high, 20 cm diameter)

  • Water (23-25°C)

  • Video recording equipment

  • Towels for drying animals

Procedure:

  • Apparatus: Fill the cylinder with water to a depth of approximately 30 cm, such that the animal cannot touch the bottom with its tail or paws.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes prior to the test.

  • Test Session: Gently place the animal into the water. The test duration is typically 6 minutes.

  • Scoring: The behavior is scored during the final 4 minutes of the test. An animal is judged to be immobile when it remains floating in the water, making only small movements necessary to keep its head above water.

  • Post-Test: After the test, remove the animal from the water, dry it with a towel, and return it to its home cage.

  • Cleaning: The water should be changed between animals.

Sucrose Preference Test (SPT)

The SPT is used to measure anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water.

Objective: To quantify anhedonia through the consumption of a palatable solution.

Materials:

  • Two identical drinking bottles per cage

  • 1% sucrose solution

  • Plain water

  • Scale for weighing bottles

Procedure:

  • Habituation: For 48 hours, habituate the animals to the two-bottle setup by providing two bottles of plain water.

  • Baseline: For the next 24 hours, provide one bottle of 1% sucrose solution and one bottle of plain water. Weigh the bottles before and after this period to determine baseline consumption.

  • Deprivation: Following the CUMS protocol (or other depression model), deprive the animals of food and water for 12-24 hours.

  • Test: Present the animals with two pre-weighed bottles, one with 1% sucrose solution and one with plain water, for a period of 1-2 hours.

  • Measurement: Weigh the bottles at the end of the test period to determine the amount of each liquid consumed.

  • Calculation: Calculate sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%. A decrease in sucrose preference in the stress group compared to the control group is indicative of anhedonia.

Conclusion

JNJ-47965567 is a valuable tool for investigating the role of the P2X7R in CNS pathophysiology. While it did not show efficacy in the forced swim test, this should not preclude its evaluation in more etiologically relevant models of depression, such as chronic stress paradigms. The protocols and data presented here provide a framework for designing and interpreting studies aimed at further elucidating the therapeutic potential of P2X7R antagonism in the context of depression and neuroinflammation. Researchers should consider the use of chronic stress models and a battery of behavioral tests, including the sucrose preference test, to fully characterize the effects of JNJ-47965567 and other P2X7R antagonists.

References

JNJ-47965567: Application Notes and Protocols for Interleukin-1β (IL-1β) Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-47965567, a potent and selective P2X7 receptor antagonist, in interleukin-1β (IL-1β) release assays. This document outlines the mechanism of action, experimental protocols, and expected outcomes, facilitating the investigation of NLRP3 inflammasome-mediated inflammatory pathways.

Introduction

Interleukin-1β (IL-1β) is a critical pro-inflammatory cytokine involved in a wide range of physiological and pathological processes.[1][2] Its release is tightly regulated and often dependent on the activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[3][4] Activated caspase-1 then cleaves the inactive precursor, pro-IL-1β, into its mature, secreted form.[1][2][5]

The P2X7 receptor, an ATP-gated ion channel, is a key upstream activator of the NLRP3 inflammasome.[6][7] Extracellular ATP, often released from damaged cells, binds to the P2X7 receptor, triggering a signaling cascade that leads to inflammasome assembly and subsequent IL-1β release.[7][8]

JNJ-47965567 is a centrally permeable, high-affinity, and selective antagonist of the P2X7 receptor.[6][9][10][11][12][13][14] Its ability to block P2X7 activation makes it a valuable tool for studying the role of this receptor in inflammation and for evaluating the therapeutic potential of P2X7 inhibition.[6][7]

Mechanism of Action of JNJ-47965567 in IL-1β Release

JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor.[15] By binding to the receptor, it prevents the conformational changes induced by ATP, thereby inhibiting ion flux and downstream signaling events that lead to NLRP3 inflammasome activation and IL-1β release.[6][15]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7 P2X7 Receptor ATP->P2X7 Binds & Activates NLRP3 NLRP3 Inflammasome Activation P2X7->NLRP3 Triggers JNJ JNJ-47965567 JNJ->P2X7 Inhibits Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1B Pro-IL-1β Casp1->proIL1B Cleaves IL1B Mature IL-1β (Released) proIL1B->IL1B

Caption: P2X7 signaling pathway and JNJ-47965567 inhibition.

Quantitative Data: Potency of JNJ-47965567

The inhibitory potency of JNJ-47965567 on IL-1β release has been characterized in various in vitro systems. The following table summarizes the reported pIC50 values.

Cell SystemAgonist UsedpIC50 (± SEM)Reference
Human Whole BloodBz-ATP6.7 ± 0.07[6][9]
Human MonocytesBz-ATP7.5 ± 0.07[6][9]
Rat MicrogliaBz-ATP7.1 ± 0.1[6][9]

Experimental Protocols

This section provides detailed protocols for performing an IL-1β release assay using JNJ-47965567. The general workflow involves two main steps: a priming signal to induce the expression of pro-IL-1β, and a second signal to activate the NLRP3 inflammasome.[3]

Experimental Workflow: IL-1β Release Assay cluster_workflow Experimental Workflow: IL-1β Release Assay start Seed Cells (e.g., Monocytes, Microglia) prime Prime with LPS (e.g., 1 µg/mL, 3-4 hours) start->prime wash1 Wash Cells prime->wash1 treat Pre-incubate with JNJ-47965567 (Varying Concentrations, 30-60 min) wash1->treat stimulate Stimulate with P2X7 Agonist (e.g., ATP or BzATP, 30-60 min) treat->stimulate collect Collect Supernatant stimulate->collect analyze Quantify IL-1β (ELISA) collect->analyze end Data Analysis (IC50 Determination) analyze->end

Caption: General workflow for an in vitro IL-1β release assay.
Protocol 1: In Vitro IL-1β Release Assay in Human Monocytes

This protocol is adapted from established methods for assessing P2X7 receptor antagonism.[16]

Materials:

  • Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • JNJ-47965567

  • ATP or Benzoyl-ATP (BzATP)

  • Phosphate-buffered saline (PBS)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed human monocytes at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • For THP-1 cells, differentiate into a macrophage-like phenotype by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a 24-hour rest period in fresh media.

  • Priming:

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL.[17]

    • Incubate for 3-4 hours at 37°C in a 5% CO2 incubator to induce pro-IL-1β expression.[16]

  • Inhibitor Treatment:

    • Carefully wash the cells with warm PBS to remove the LPS-containing medium.

    • Prepare serial dilutions of JNJ-47965567 in serum-free medium.

    • Pre-incubate the cells with varying concentrations of JNJ-47965567 for 30-60 minutes.[16] Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7 agonist such as ATP (1-5 mM) or BzATP (100-300 µM) for 30-60 minutes.[16]

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatants for cytokine analysis.

  • Cytokine Quantification:

    • Quantify the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β release inhibition for each concentration of JNJ-47965567 compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Assessment of JNJ-47965567 on IL-1β Release in Rodent Models

This protocol provides a general framework for evaluating the in vivo efficacy of JNJ-47965567.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • JNJ-47965567

  • Vehicle for JNJ-47965567 (e.g., 30% sulfobutylether-β-cyclodextrin)

  • BzATP

  • Sterile saline

  • Anesthesia

  • Microdialysis equipment (optional, for brain IL-1β measurement)

  • Rodent IL-1β ELISA kit

Procedure:

  • Animal Acclimatization:

    • Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Drug Administration:

    • Administer JNJ-47965567 (e.g., 30 mg/kg, subcutaneous) or vehicle to the animals.[6][7]

  • Induction of IL-1β Release:

    • After a specified pre-treatment time (e.g., 30 minutes), induce IL-1β release.[9] This can be achieved through various methods, such as intraperitoneal injection of LPS followed by ATP, or local administration of BzATP. For central nervous system studies, intracerebroventricular injection or reverse microdialysis of BzATP can be used.[6]

  • Sample Collection:

    • At a designated time point post-stimulation, collect biological samples such as blood (for serum or plasma), peritoneal lavage fluid, or brain tissue/dialysate.

  • Cytokine Quantification:

    • Process the collected samples and measure the concentration of IL-1β using a species-specific ELISA kit.

  • Data Analysis:

    • Compare the IL-1β levels between the vehicle-treated and JNJ-47965567-treated groups to determine the in vivo efficacy of the inhibitor.

Conclusion

JNJ-47965567 is a powerful pharmacological tool for investigating the role of the P2X7 receptor in IL-1β-mediated inflammation. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of inflammasome activation and to explore the therapeutic potential of targeting the P2X7 receptor.

References

Application Notes and Protocols for JNJ-47965567 Dissolution for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel.[1][2] It is a centrally permeable compound, making it a valuable tool for investigating the role of the central P2X7 receptor in rodent models of CNS pathophysiology.[3][4][5] Proper dissolution and formulation of JNJ-47965567 are critical for ensuring accurate and reproducible results in in vivo studies. This document provides detailed protocols for the dissolution of JNJ-47965567 for administration in animal models, based on established methodologies.

Physicochemical Properties and Solubility

Understanding the solubility of JNJ-47965567 is the first step in preparing a suitable formulation for in vivo use. JNJ-47965567 is a crystalline solid with a molecular weight of 488.6 g/mol . Its solubility in various solvents is summarized in the table below.

SolventMaximum ConcentrationReference
DMSO100 mg/mL (204.65 mM)
1eq. HCl24.43 mg/mL (50 mM)
DMF30 mg/mL
Ethanol12.5 mg/mL
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL

For in vitro studies, JNJ-47965567 can be dissolved in 100% DMSO at a concentration of 30 mM and stored at -20°C.

Experimental Protocols for In Vivo Formulation

For in vivo studies, it is crucial to use a vehicle that is both effective at dissolving the compound and safe for the animal model. A cyclodextrin-based solvent has been successfully used to administer JNJ-47965567 in mice.

Protocol 1: Cyclodextrin-Based Formulation

This protocol is adapted from a study investigating the effects of JNJ-47965567 in a mouse model of amyotrophic lateral sclerosis.

Materials:

  • JNJ-47965567 powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-cyclodextrin)

  • Milli-Q water or sterile water for injection

  • Sterile conical tubes (50 mL)

  • Rotator or orbital shaker

  • Water bath sonicator

Procedure:

  • Prepare the Cyclodextrin (B1172386) Vehicle:

    • Weigh the required amount of HP-β-CD or SBE-β-cyclodextrin to prepare a 30% (w/v) solution in Milli-Q water. For example, to prepare 10 mL of vehicle, dissolve 3 g of cyclodextrin in a final volume of 10 mL of water.

    • Aid dissolution by gentle warming and mixing.

  • Dissolve JNJ-47965567:

    • Weigh the required amount of JNJ-47965567 to achieve the desired final concentration. A concentration of 5 mg/mL has been previously reported.

    • Add the JNJ-47965567 powder to the 30% cyclodextrin solution.

    • Rotate the solution at 45°C for 2 hours.

    • Sonicate the solution in a 37°C water bath for 15 minutes to ensure complete dissolution.

  • Administration:

    • The resulting solution can be administered via intraperitoneal (i.p.) injection. A common dosage used in rodent models is 30 mg/kg.

Signaling Pathway

JNJ-47965567 acts as an antagonist of the P2X7 receptor. The activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in ion flux and downstream signaling cascades, including the release of pro-inflammatory cytokines like IL-1β. The following diagram illustrates the simplified signaling pathway of the P2X7 receptor and the inhibitory action of JNJ-47965567.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx, K⁺ efflux) P2X7R->Ion_Flux NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release Caspase1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 JNJ JNJ-47965567 JNJ->P2X7R Inhibits

Caption: P2X7 receptor signaling pathway and inhibition by JNJ-47965567.

Experimental Workflow for In Vivo Study

The following diagram outlines a general workflow for an in vivo study using JNJ-47965567.

in_vivo_workflow A Preparation of JNJ-47965567 Formulation D Administration of JNJ-47965567 or Vehicle A->D B Animal Acclimation C Baseline Measurements B->C C->D E Behavioral/Physiological Assessments D->E F Tissue Collection and Analysis E->F G Data Analysis F->G

Caption: General experimental workflow for in vivo studies with JNJ-47965567.

References

Application Notes and Protocols for JNJ-47965567 Target Engagement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] The P2X7R is implicated in a variety of physiological and pathological processes, particularly in the central nervous system (CNS) and the immune system, making it a compelling target for drug discovery in areas such as neuroinflammation, neuropsychiatric disorders, and chronic pain.[1][4] These application notes provide an overview of JNJ-47965567 and detailed protocols for key assays to assess its engagement with the P2X7 receptor.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of ATP triggers the opening of a non-selective cation channel, leading to an influx of Na+ and Ca2+ and an efflux of K+. This initial ion flux can initiate several downstream signaling cascades. Prolonged activation can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da in size. Key downstream events include the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), and the activation of various kinases and transcription factors.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Na+/Ca2+ Influx K+ Efflux P2X7R->Ion_Flux Induces JNJ JNJ-47965567 JNJ->P2X7R Inhibits Pore Large Pore Formation Ion_Flux->Pore Leads to NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Activates MAPK MAPK Signaling (p38, ERK, JNK) Ion_Flux->MAPK NFkB NF-κB Activation Ion_Flux->NFkB Pore->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves proIL1b pro-IL-1β proIL1b->Caspase1

Caption: P2X7 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency and efficacy of JNJ-47965567 from various studies.

Table 1: In Vitro Binding Affinity and Potency of JNJ-47965567

Species/SystemAssay TypeParameterValueReference
Human P2X7Radioligand BindingpKi7.9 ± 0.07
Rat P2X7Radioligand BindingpKi8.7
Human P2X7Calcium FluxpIC508.3
Mouse P2X7Calcium FluxpIC507.5
Rat P2X7Calcium FluxpIC507.2
Human Whole BloodIL-1β ReleasepIC506.7 ± 0.07
Human MonocytesIL-1β ReleasepIC507.5 ± 0.07
Rat MicrogliaIL-1β ReleasepIC507.1 ± 0.1
Murine J774 MacrophagesCation Dye UptakeIC5054 ± 24 nM

Table 2: In Vivo Target Engagement and Efficacy of JNJ-47965567

SpeciesModelAssayParameterValueReference
RatBrainEx vivo AutoradiographyBrain EC5078 ± 19 ng/mL
RatBrainBz-ATP induced IL-1β release-Functional Block
RatAmphetamine-induced hyperactivityBehavioral-Attenuation
RatNeuropathic painBehavioral-Modest Efficacy

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of JNJ-47965567 to the P2X7 receptor using a competitive binding format with a radiolabeled P2X7R antagonist.

Radioligand_Binding_Workflow Start Start Prep Prepare membranes from cells expressing P2X7R Start->Prep Incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]A-804598) and varying concentrations of JNJ-47965567 Prep->Incubate Separate Separate bound and free radioligand by vacuum filtration Incubate->Separate Quantify Quantify radioactivity on filters using scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing the P2X7 receptor (e.g., from HEK293 or 1321N1 cells)

  • Radiolabeled P2X7R antagonist (e.g., [3H]A-804598 or [3H]JNJ-54232334)

  • JNJ-47965567

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B glass fiber)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of JNJ-47965567 in assay buffer.

  • In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and either vehicle or varying concentrations of JNJ-47965567.

  • Define non-specific binding using a high concentration of a known P2X7R antagonist.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separate bound from free radioligand by vacuum filtration through the filter plate.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

FLIPR-Based Calcium Flux Assay

This high-throughput assay measures the ability of JNJ-47965567 to inhibit P2X7R-mediated intracellular calcium mobilization.

Calcium_Flux_Workflow Start Start Seed Seed cells expressing P2X7R in a 96-well plate Start->Seed Load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Seed->Load Pre-incubate Pre-incubate cells with varying concentrations of JNJ-47965567 Load->Pre-incubate Stimulate Stimulate cells with a P2X7R agonist (e.g., BzATP) and measure fluorescence using a FLIPR instrument Pre-incubate->Stimulate Analyze Analyze the change in fluorescence to determine the IC50 of JNJ-47965567 Stimulate->Analyze End End Analyze->End

Caption: FLIPR Calcium Flux Assay Workflow.

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293, astrocytes)

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • JNJ-47965567

  • P2X7R agonist (e.g., 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP))

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Seed cells in 96-well plates and grow to confluence.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Prepare serial dilutions of JNJ-47965567 in assay buffer.

  • Remove the dye loading solution and add the JNJ-47965567 dilutions to the cells.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Place the cell plate and a compound plate containing the P2X7R agonist into the FLIPR instrument.

  • Initiate the assay, which will add the agonist to the cells and simultaneously measure the fluorescence intensity over time.

  • Analyze the resulting fluorescence data (e.g., peak fluorescence or area under the curve) to determine the concentration-dependent inhibition by JNJ-47965567 and calculate the IC50 value.

IL-1β Release Assay

This functional assay measures the ability of JNJ-47965567 to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7R activation.

IL1b_Release_Workflow Start Start Isolate Isolate primary immune cells (e.g., human monocytes, rat microglia) or use a relevant cell line Start->Isolate Prime Prime cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression Isolate->Prime Treat Treat cells with varying concentrations of JNJ-47965567 Prime->Treat Stimulate Stimulate cells with a P2X7R agonist (e.g., BzATP) Treat->Stimulate Collect Collect cell supernatants Stimulate->Collect Measure Measure IL-1β concentration in the supernatants using ELISA or a similar immunoassay Collect->Measure Analyze Analyze data to determine the IC50 of JNJ-47965567 for IL-1β release inhibition Measure->Analyze End End Analyze->End

Caption: IL-1β Release Assay Workflow.

Materials:

  • Primary immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), isolated monocytes, rat primary microglia) or a suitable cell line (e.g., THP-1)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • JNJ-47965567

  • P2X7R agonist (e.g., BzATP)

  • ELISA kit for IL-1β or other immunoassay platform

Procedure:

  • Culture the immune cells in appropriate multi-well plates.

  • Prime the cells with LPS (e.g., 1 µg/mL for 2-4 hours) to induce the expression of pro-IL-1β.

  • Wash the cells to remove the LPS.

  • Add fresh medium containing serial dilutions of JNJ-47965567 to the cells and pre-incubate.

  • Stimulate the cells with a P2X7R agonist (e.g., BzATP) for a defined period (e.g., 30-60 minutes).

  • Centrifuge the plates and collect the cell culture supernatants.

  • Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.

  • Analyze the data to determine the concentration-dependent inhibition of IL-1β release by JNJ-47965567 and calculate the IC50 value.

Conclusion

JNJ-47965567 is a valuable pharmacological tool for investigating the role of the P2X7 receptor in health and disease. The assays described in these application notes provide robust and reproducible methods for confirming the target engagement of JNJ-47965567 and for characterizing its functional consequences in a variety of in vitro and in vivo systems. These protocols can be adapted and optimized for specific experimental needs and will be of utility to researchers in academic and industrial settings.

References

Application Notes and Protocols for JNJ-47965567 in Primary Microglia Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of JNJ-47965567, a potent and selective P2X7 receptor antagonist, in primary microglia cultures. This document includes an overview of the compound, detailed experimental protocols, and quantitative data to facilitate the investigation of P2X7 receptor signaling in microglia.

Introduction to JNJ-47965567

JNJ-47965567 is a centrally permeable, high-affinity antagonist of the P2X7 receptor (P2X7R). The P2X7R is an ATP-gated ion channel predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS).[1] Upon activation by high concentrations of extracellular ATP, often released during cellular stress or injury, the P2X7R forms a non-selective cation channel, leading to downstream signaling cascades that mediate neuroinflammation. Key events following P2X7R activation include calcium influx, potassium efflux, and the assembly and activation of the NLRP3 inflammasome, which subsequently leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). By blocking this receptor, JNJ-47965567 serves as a valuable tool to probe the role of P2X7R in various neurological and psychiatric disorders.

Data Presentation

The following tables summarize the in vitro potency of JNJ-47965567 in various assays relevant to microglial function.

Table 1: Potency of JNJ-47965567 in Rat Primary Microglia and Recombinant Systems

Assay TypeCell Type/SystemSpeciesAgonistParameterValueReference
IL-1β Release InhibitionPrimary MicrogliaRatLPS + BzATPpIC507.1 ± 0.1[1]
Calcium Flux InhibitionRecombinant P2X7RRatBzATPpIC507.2 ± 0.08[1]

Table 2: Functional Inhibition of Cation Uptake by JNJ-47965567

Assay TypeCell TypeSpeciesAgonistParameterValueReference
Ethidium+ Uptake InhibitionJ774 MacrophagesMurineATPIC5054 ± 24 nM

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway in Microglia

Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular events culminating in an inflammatory response. JNJ-47965567 acts by blocking the initial step of this pathway.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates JNJ JNJ-47965567 JNJ->P2X7R Blocks Ca_ion Ca²⁺ Influx P2X7R->Ca_ion K_ion K⁺ Efflux P2X7R->K_ion NLRP3 NLRP3 Inflammasome Activation K_ion->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Cleaves proIL1b pro-IL-1β

Caption: P2X7R signaling cascade in microglia and the inhibitory action of JNJ-47965567.

Experimental Workflow for Evaluating JNJ-47965567 in Primary Microglia

This workflow outlines the key steps for assessing the efficacy of JNJ-47965567 in primary microglia cultures.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Isolation 1. Isolate Primary Microglia (Neonatal Rodent Brains) Culture 2. Culture and Purify Microglia Isolation->Culture Priming 3. Prime with LPS (for cytokine release assays) Culture->Priming Antagonist 4. Pre-incubate with JNJ-47965567 Priming->Antagonist Agonist 5. Stimulate with P2X7R Agonist (e.g., BzATP) Antagonist->Agonist Cytokine 6a. IL-1β ELISA Agonist->Cytokine Calcium 6b. Calcium Flux Assay Agonist->Calcium Viability 6c. Cell Viability Assay Agonist->Viability Analysis 7. Determine IC50/pIC50 Values Cytokine->Analysis Calcium->Analysis Viability->Analysis

Caption: Workflow for assessing JNJ-47965567's effect on primary microglia.

Experimental Protocols

Isolation and Culture of Primary Rat Microglia

This protocol is adapted from established methods for isolating microglia from neonatal rat brains.

Materials:

  • Neonatal rat pups (P0-P2)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • 0.25% Trypsin-EDTA

  • Poly-L-lysine coated T75 flasks

  • Sterile dissection tools

Procedure:

  • Euthanize neonatal rat pups according to approved institutional animal care guidelines.

  • Sterilize the heads with 70% ethanol.

  • Under sterile conditions, dissect the brains and remove the meninges in cold HBSS.

  • Mince the cortical tissue and incubate with 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Neutralize the trypsin with an equal volume of DMEM containing 10% FBS.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Plate the cell suspension into poly-L-lysine coated T75 flasks.

  • Incubate at 37°C in a 5% CO2 incubator. Change the medium after 24 hours and then every 3-4 days.

  • After 10-14 days, a confluent layer of astrocytes will have formed with microglia growing on top.

  • To harvest microglia, shake the flasks at 180-200 rpm for 2 hours at 37°C.

  • Collect the supernatant containing detached microglia and plate them for experiments.

IL-1β Release Assay (ELISA)

This protocol describes the measurement of IL-1β in the supernatant of primary microglia cultures.

Materials:

  • Primary microglia cultured in 24-well plates

  • Lipopolysaccharide (LPS)

  • BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)

  • JNJ-47965567

  • Commercially available rat IL-1β ELISA kit

Procedure:

  • Plate primary microglia at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

  • Prime the cells with LPS (100 ng/mL) for 4 hours at 37°C.

  • Remove the LPS-containing medium and replace it with fresh serum-free medium.

  • Pre-incubate the cells with various concentrations of JNJ-47965567 (e.g., 1 nM to 10 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulate the cells with BzATP (100 µM) for 1 hour at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-1β in the supernatant using a rat IL-1β ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IL-1β release for each concentration of JNJ-47965567 and determine the pIC50 value.

Calcium Flux Assay

This protocol outlines a method for measuring changes in intracellular calcium in response to P2X7R activation and its inhibition by JNJ-47965567.

Materials:

  • Primary microglia cultured in a 96-well black, clear-bottom plate

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • BzATP

  • JNJ-47965567

Procedure:

  • Plate primary microglia in a 96-well black, clear-bottom plate and allow them to adhere.

  • Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

  • Remove the culture medium and load the cells with the Fluo-4 AM solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Pre-incubate the cells with various concentrations of JNJ-47965567 for 30 minutes at room temperature in the dark.

  • Use a fluorescence microplate reader to measure the baseline fluorescence.

  • Inject BzATP (e.g., 100 µM) to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The results can be expressed as a ratio (ΔF/F₀).

  • Determine the dose-dependent inhibition of the calcium response by JNJ-47965567 and calculate the pIC50.

Cell Viability Assay

This protocol is for assessing the effect of P2X7R activation and its blockade on microglial viability.

Materials:

  • Primary microglia cultured in a 96-well plate

  • ATP or BzATP

  • JNJ-47965567

  • Cell viability reagent (e.g., PrestoBlue™ or MTT)

Procedure:

  • Plate primary microglia in a 96-well plate.

  • Pre-treat the cells with JNJ-47965567 (e.g., 1 µM) for 30 minutes.

  • Treat the cells with different concentrations of ATP or BzATP for 24 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

References

Troubleshooting & Optimization

JNJ-47965567 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of JNJ-47965567, a potent and selective P2X7 receptor antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for creating a stock solution of JNJ-47965567?

For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is recommended.[1][2] JNJ-47965567 is soluble in DMSO up to 100 mM.[3] It is also soluble in 1 equivalent of Hydrochloric Acid (HCl) up to 50 mM.[3] For in vitro studies, a stock solution in 100% DMSO at a concentration of 30 mM is a common starting point.

Q2: I am observing precipitation when I dilute my JNJ-47965567 DMSO stock solution into my aqueous cell culture medium. What can I do?

This is a common issue when diluting a compound from a high concentration in an organic solvent into an aqueous buffer. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to avoid solvent-induced toxicity and precipitation.

  • Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the JNJ-47965567 stock solution can help improve solubility.

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions in your assay buffer.

  • Gentle Mixing: Add the stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersal.

Q3: My JNJ-47965567 precipitated out of solution during my experiment. Can I still use the data?

Precipitation indicates that the compound is not fully dissolved and the actual concentration in your experiment is unknown and likely lower than intended. This can significantly impact the reliability and reproducibility of your results. It is strongly recommended to troubleshoot the solubility issue and repeat the experiment.

Q4: How should I prepare JNJ-47965567 for in vivo animal studies?

Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A commonly used vehicle is a cyclodextrin-based solvent. One successful protocol involves dissolving JNJ-47965567 in a 30% (w/v) solution of 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or SBE-β-cyclodextrin in water.

Solubility Data

The following table summarizes the reported solubility of JNJ-47965567 in various solvents.

SolventMaximum ConcentrationReference
DMSO100 mM
1 eq. HCl50 mM
DMSO98 mg/mL (~200 mM)
DMF30 mg/mL
Ethanol12.5 mg/mL
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL

Experimental Protocols

Preparation of JNJ-47965567 Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution of JNJ-47965567 for use in cell-based assays.

Materials:

  • JNJ-47965567 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 30 mM), calculate the required mass of JNJ-47965567 (Molecular Weight: 488.64 g/mol ).

  • Weigh the calculated amount of JNJ-47965567 powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the target concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Formulation of JNJ-47965567 for In Vivo Administration

Objective: To prepare a solution of JNJ-47965567 suitable for intraperitoneal (i.p.) injection in animal models.

Materials:

  • JNJ-47965567 powder

  • 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or SBE-β-cyclodextrin

  • Milli-Q water or sterile water for injection

  • Sterile tubes

  • Rotator and water bath sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare a 30% (w/v) β-CD solution by dissolving it in Milli-Q water.

  • Add JNJ-47965567 to the 30% β-CD solution to achieve the desired final concentration (e.g., 5 mg/mL).

  • Rotate the mixture at 45°C for 2 hours.

  • Sonicate the solution in a 37°C water bath for 15 minutes to ensure complete dissolution.

  • Filter sterilize the final solution using a 0.22 µm syringe filter.

  • Store the prepared solution at 4°C for up to one week. It is recommended to prepare fresh stocks weekly.

Visualizing Pathways and Workflows

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to ion flux and the activation of various downstream pathways. This can result in the release of pro-inflammatory cytokines and other cellular responses.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx Na_influx Na⁺ Influx P2X7->Na_influx K_efflux K⁺ Efflux P2X7->K_efflux ATP Extracellular ATP ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 MAPK MAPK Pathway (ERK, p38) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB JNJ JNJ-47965567 JNJ->P2X7 Inhibits Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) NLRP3->Cytokines MAPK->Cytokines NFkB->Cytokines

Caption: Simplified P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for conducting an in vivo experiment with JNJ-47965567.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Prepare JNJ-47965567 with Cyclodextrin Vehicle Animal_Groups Randomize Animals into Vehicle and Treatment Groups Formulation->Animal_Groups Administration Administer JNJ-47965567 or Vehicle (e.g., i.p.) Animal_Groups->Administration Monitoring Monitor Animal Health and Behavior Administration->Monitoring Endpoint Endpoint Determination and Tissue Collection Monitoring->Endpoint Assays Perform Biochemical/ Histological Assays Endpoint->Assays Data_Analysis Statistical Analysis Assays->Data_Analysis

Caption: General experimental workflow for an in vivo study using JNJ-47965567.

References

JNJ-47965567 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and experimental use of JNJ-47965567, a potent and selective P2X7 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-47965567 and what is its primary mechanism of action?

A1: JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, which is a ligand-gated ion channel activated by extracellular ATP.[1][2][3][4] Its primary mechanism of action involves blocking the P2X7 receptor, thereby inhibiting the downstream signaling cascade that leads to the release of pro-inflammatory cytokines, most notably IL-1β. While initially thought to be a competitive antagonist, recent studies suggest a non-competitive mechanism of inhibition.

Q2: What are the recommended storage conditions for JNJ-47965567?

A2: For long-term storage, JNJ-47965567 in its solid form should be stored at -20°C for up to 3 years or at +4°C for up to 2 years. Once in solution, storage recommendations vary based on the solvent and temperature.

Q3: In which solvents is JNJ-47965567 soluble?

A3: JNJ-47965567 is soluble in several organic solvents. It is important to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.

Troubleshooting Guide

Issue: My JNJ-47965567 solution appears to have precipitated.

  • Possible Cause 1: Improper Solvent or Concentration. JNJ-47965567 has limited solubility in aqueous solutions.

    • Solution: For in vitro stock solutions, use high-quality, anhydrous DMSO. For in vivo preparations, a co-solvent system is often necessary. If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.

  • Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing of stock solutions can lead to precipitation and degradation.

    • Solution: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Storage Conditions. Storing solutions at inappropriate temperatures or for extended periods can affect stability.

    • Solution: Adhere to the recommended storage conditions outlined in the stability data table. For in vivo working solutions, it is best to prepare them fresh on the day of use.

Issue: I am not observing the expected inhibition of IL-1β release.

  • Possible Cause 1: Suboptimal Compound Concentration. The potency of JNJ-47965567 can vary between species and cell types.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental system.

  • Possible Cause 2: P2X7 Receptor Activation. Incomplete activation of the P2X7 receptor will result in a lower signal window for observing inhibition.

    • Solution: Ensure complete activation of the P2X7 receptor by using an appropriate concentration of an agonist like Bz-ATP.

  • Possible Cause 3: Cell Health. Unhealthy or compromised cells may not respond appropriately to stimuli.

    • Solution: Regularly check cell viability and ensure proper cell culture conditions.

Data Presentation

Table 1: Solubility of JNJ-47965567

SolventConcentrationNotes
DMSO≥ 98 mg/mL (200.55 mM)Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.
1 eq. HCl50 mM
DMF30 mg/mL
Ethanol12.5 mg/mL
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.12 mM)A common vehicle for in vivo administration.
30% (w/v) β-cyclodextrin5 mg/mLUsed for in vivo studies.

Table 2: Storage and Stability of JNJ-47965567

FormStorage TemperatureDuration
Powder-20°C3 years
Powder+4°C2 years
In Solvent-80°C1 year
In Solvent-20°C1 month

Experimental Protocols

In Vitro IL-1β Release Assay (from Human Monocytes)
  • Cell Preparation: Isolate human monocytes and prime them with lipopolysaccharide (LPS) to induce pro-IL-1β expression.

  • Antagonist Treatment: Pre-incubate the primed monocytes with various concentrations of JNJ-47965567 or a vehicle control for 30 minutes.

  • P2X7 Receptor Activation: Activate the P2X7 receptor by adding Benzoylbenzoyl-ATP (Bz-ATP) at a concentration of 300 µM and incubate for 30 minutes.

  • Quantification of IL-1β: Collect the cell culture supernatant.

  • Measure the concentration of released IL-1β using a commercially available ELISA kit.

  • Data Analysis: Calculate the inhibitory effect of JNJ-47965567 by comparing the IL-1β levels in the treated samples to the vehicle-treated control.

In Vivo Neuroinflammation Model (Rat)
  • Animal Model: Utilize male Sprague-Dawley rats for the study.

  • Induction of Neuroinflammation: Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (1 mg/kg).

  • Antagonist Administration: Administer JNJ-47965567 (30 mg/kg) or a vehicle via subcutaneous (s.c.) injection one hour prior to the LPS challenge.

  • Assessment of Neuroinflammation:

    • Four hours after the LPS injection, euthanize the animals.

    • Collect brain tissue (e.g., hippocampus, cortex).

    • Measure cytokine levels in the brain tissue homogenates.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates JNJ JNJ-47965567 JNJ->P2X7 Inhibits Ion_Flux Ion Flux (Na+, Ca2+) P2X7->Ion_Flux Opens Channel NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release Caspase1->IL1B Cleaves pro_IL1B pro-IL-1β pro_IL1B->IL1B

Caption: P2X7 signaling pathway and inhibition by JNJ-47965567.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_Prep Cell Preparation (e.g., Monocytes) Priming Priming (e.g., LPS) Cell_Prep->Priming Treatment JNJ-47965567 Treatment Priming->Treatment Activation P2X7 Activation (e.g., Bz-ATP) Treatment->Activation Measurement IL-1β Measurement (ELISA) Activation->Measurement Animal_Model Animal Model (e.g., Rat) Antagonist_Admin JNJ-47965567 Administration Animal_Model->Antagonist_Admin Induction Induction of Neuroinflammation (LPS) Tissue_Collection Tissue Collection (e.g., Brain) Induction->Tissue_Collection Antagonist_Admin->Induction Analysis Cytokine Analysis Tissue_Collection->Analysis

References

Technical Support Center: Optimizing JNJ-47965567 Delivery to the Brain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments involving the delivery of JNJ-47965567 to the brain.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-47965567 and what is its mechanism of action?

A1: JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, as well as on microglia, astrocytes, and neurons in the central nervous system (CNS).[4] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[5] This initiates a downstream signaling cascade involving the activation of various kinases and transcription factors, ultimately leading to the release of pro-inflammatory cytokines such as IL-1β. JNJ-47965567 blocks this channel, thereby inhibiting the inflammatory response mediated by P2X7 activation. The exact binding mechanism has been debated, with some studies suggesting a non-competitive mode of inhibition.

Q2: What is the evidence for JNJ-47965567's brain permeability?

A2: JNJ-47965567 is described as a "centrally permeable" and "highly CNS-penetrant" P2X7 antagonist. Studies in rats have demonstrated its ability to engage the P2X7 receptor in the brain. For instance, ex vivo autoradiography studies have shown a brain EC₅₀ of 78 ± 19 ng·mL⁻¹. Furthermore, it has been shown to be superior to other P2X7 antagonists in terms of its brain-to-plasma ratio.

Q3: How should I formulate JNJ-47965567 for in vivo experiments?

A3: For in vivo studies in rodents, JNJ-47965567 has been successfully formulated in a cyclodextrin-based solvent. A common vehicle is 30% (w/v) β-cyclodextrin (β-CD) or SBE-β-cyclodextrin in sterile water. The compound can be dissolved in this vehicle at a concentration of, for example, 5 mg/mL. The preparation may involve initial dissolution in a small amount of acid (e.g., 2 equivalents of HCl) before dilution with the cyclodextrin (B1172386) solution and pH adjustment to 4-4.5. Gentle heating (e.g., 45°C) and sonication can aid in solubilization. For in vitro studies, JNJ-47965567 is soluble in DMSO (up to 100 mM) and 1eq. HCl (up to 50 mM).

Q4: What are the recommended administration routes and dosages for in vivo studies?

A4: Subcutaneous (s.c.) and intraperitoneal (i.p.) injections are common administration routes for JNJ-47965567 in rodent models. A frequently used dosage in rats and mice is 30 mg/kg. This dose has been shown to be effective in models of neuropathic pain and amphetamine-induced hyperactivity. However, the optimal dose may vary depending on the animal model and the specific experimental question.

Troubleshooting Guides

Problem 1: Limited or no observed central nervous system (CNS) effect of JNJ-47965567 in my in vivo experiment.
Possible Cause Troubleshooting Steps
Improper Formulation - Verify solubility: Ensure JNJ-47965567 is fully dissolved in the vehicle. For cyclodextrin-based formulations, visually inspect for any precipitate. Consider preparing a fresh formulation for each experiment. - Check pH: If using an acidic solution for initial dissolution, ensure the final pH of the formulation is within a physiologically acceptable range (e.g., 4-4.5 for i.p. or s.c. injection). - Vehicle stability: Cyclodextrin solutions are generally stable, but ensure proper storage conditions are maintained.
Incorrect Administration - Injection technique: For subcutaneous injections, ensure the needle is inserted into the subcutaneous space and not into the muscle or through the skin. Aspirate before injecting to check for blood. - Dose calculation: Double-check all calculations for the dose, concentration, and injection volume based on the animal's body weight.
Pharmacokinetic Issues - Timing of assessment: The time to reach peak brain concentration may vary. Conduct a pilot study to determine the optimal time point for your behavioral or biochemical assessment after JNJ-47965567 administration. - Metabolism and clearance: Consider potential differences in metabolism and clearance rates between different species or strains of animals.
Experimental Model - Target engagement: Confirm that the P2X7 receptor is expressed in the brain region of interest and is relevant to the pathophysiology of your disease model. - Disease progression: The timing of drug administration relative to disease onset and progression can be critical. Consider initiating treatment at different stages of the disease.
Problem 2: High variability in brain concentration of JNJ-47965567 between animals.
Possible Cause Troubleshooting Steps
Inconsistent Formulation - Homogeneity: Ensure the drug is uniformly suspended or dissolved in the vehicle. Vortex or sonicate the formulation before each injection.
Variable Administration - Injection site: Use a consistent injection site for all animals. For subcutaneous injections, the loose skin over the shoulders is a common and reliable site. - Injection volume and speed: Use a consistent and slow injection speed to ensure proper absorption and minimize leakage from the injection site.
Animal-to-Animal Variation - Physiological state: Factors such as age, sex, and health status can influence drug metabolism and distribution. Ensure that animals are properly randomized into treatment groups. - Blood-Brain Barrier (BBB) integrity: In some disease models, the integrity of the BBB may be compromised, leading to variable drug penetration. Assess BBB permeability in your model if this is a concern.
Sample Collection and Processing - Timing: Euthanize animals and collect brain and plasma samples at a consistent time point after the final dose. - Tissue handling: Process brain tissue consistently to avoid degradation of the compound. Store samples appropriately (e.g., at -80°C) until analysis.

Data Presentation

Table 1: In Vitro Potency of JNJ-47965567

SystemAssaySpeciesPotency (pIC₅₀ / pKᵢ)Reference
RecombinantRadioligand BindingHuman7.9 ± 0.07 (pKᵢ)
RecombinantRadioligand BindingRat8.7 ± 0.07 (pKᵢ)
RecombinantCalcium FluxHuman8.3
RecombinantCalcium FluxMouse7.5
RecombinantCalcium FluxRat7.2
NativeIL-1β ReleaseHuman (Whole Blood)6.7 ± 0.07
NativeIL-1β ReleaseHuman (Monocytes)7.5 ± 0.07
NativeIL-1β ReleaseRat (Microglia)7.1 ± 0.1

Table 2: In Vivo Data for JNJ-47965567

ParameterSpeciesValueMethodReference
Brain EC₅₀Rat78 ± 19 ng·mL⁻¹Ex vivo P2X7 Receptor Autoradiography
Effective DoseRat30 mg/kg (s.c.)Attenuation of amphetamine-induced hyperactivity
Effective DoseRat30 mg/kg (s.c.)Efficacy in a model of neuropathic pain

Experimental Protocols

Protocol 1: Ex Vivo P2X7 Receptor Occupancy by Autoradiography

This protocol is a general guideline for determining the in vivo occupancy of P2X7 receptors in the rat brain after administration of JNJ-47965567.

  • Animal Dosing: Administer JNJ-47965567 (e.g., 30 mg/kg, s.c.) or vehicle to rats.

  • Tissue Collection: At a predetermined time point after dosing, euthanize the animals and collect blood samples for plasma drug concentration analysis. Immediately perfuse the animals with ice-cold saline and dissect the brains.

  • Brain Freezing: Rapidly freeze the brains in isopentane (B150273) cooled with dry ice and store at -80°C until sectioning.

  • Cryosectioning: Cut 20 µm thick coronal sections of the brain using a cryostat. Thaw-mount the sections onto microscope slides.

  • Radioligand Incubation: Incubate the brain sections with a saturating concentration of a suitable P2X7 receptor radioligand (e.g., [³H]-A-804598) in an appropriate assay buffer.

  • Washing: Wash the sections in ice-cold buffer to remove unbound radioligand.

  • Drying and Exposure: Dry the slides and expose them to a phosphor imaging screen.

  • Imaging and Analysis: Scan the screen using a phosphor imager. Quantify the signal intensity in specific brain regions of interest. Receptor occupancy is calculated by comparing the specific binding in JNJ-47965567-treated animals to that in vehicle-treated animals.

Protocol 2: In Vivo Microdialysis for Brain Extracellular Fluid (ECF) Sampling

This protocol provides a general workflow for measuring the concentration of JNJ-47965567 in the brain ECF of freely moving rats.

  • Probe Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula into the target brain region. Allow the animal to recover for at least 24-48 hours.

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for a period (e.g., 1-2 hours) to ensure a stable baseline.

  • Drug Administration: Administer JNJ-47965567 via the desired route (e.g., s.c.).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours after drug administration.

  • Sample Analysis: Analyze the concentration of JNJ-47965567 in the dialysate samples using a sensitive analytical method such as LC-MS/MS.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Opens Channel Downstream Downstream Signaling (Kinases, Transcription Factors) Ion_Flux->Downstream Inflammasome NLRP3 Inflammasome Activation Ion_Flux->Inflammasome IL1B IL-1β Release Downstream->IL1B Inflammasome->IL1B JNJ JNJ-47965567 JNJ->P2X7R Blocks

Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment of Brain Delivery & Effect cluster_analysis Data Analysis Formulation Formulate JNJ-47965567 (e.g., in cyclodextrin) Injection Administer JNJ-47965567 (e.g., s.c. injection) Formulation->Injection Animal_Prep Animal Preparation (e.g., Rat) Animal_Prep->Injection Microdialysis In Vivo Microdialysis (Measure brain ECF concentration) Injection->Microdialysis Autoradiography Ex Vivo Autoradiography (Measure receptor occupancy) Injection->Autoradiography Behavior Behavioral Testing (Assess CNS effect) Injection->Behavior PK_Analysis Pharmacokinetic Analysis (Brain concentration vs. time) Microdialysis->PK_Analysis RO_Analysis Receptor Occupancy vs. Dose/Concentration Autoradiography->RO_Analysis Efficacy_Analysis Behavioral Efficacy Behavior->Efficacy_Analysis

Caption: Experimental Workflow for Assessing Brain Delivery of JNJ-47965567.

troubleshooting_logic Start No/Low CNS Effect Observed Check_Formulation Is the formulation correct? (Solubility, pH, stability) Start->Check_Formulation Check_Administration Was administration performed correctly? (Route, technique, dose) Check_Formulation->Check_Administration Yes Fix_Formulation Remake formulation Check_Formulation->Fix_Formulation No Check_PK Is there sufficient brain exposure? (Measure brain/plasma concentration) Check_Administration->Check_PK Yes Refine_Technique Refine administration technique Check_Administration->Refine_Technique No Check_Model Is the experimental model appropriate? (Target expression, disease relevance) Check_PK->Check_Model Yes Optimize_Dose Optimize dose and timing Check_PK->Optimize_Dose No Validate_Model Validate target in model Check_Model->Validate_Model No Efficacy_Analysis Re-evaluate Efficacy Check_Model->Efficacy_Analysis Yes Fix_Formulation->Start Refine_Technique->Start Optimize_Dose->Start Validate_Model->Start

Caption: Troubleshooting Logic for In Vivo Experiments with JNJ-47965567.

References

Technical Support Center: JNJ-47965567 Preclinical Safety & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance regarding the preclinical toxicity of JNJ-47965567. The information is compiled from published in vivo efficacy studies, as dedicated public toxicology reports are not widely available.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of JNJ-47965567 in preclinical models based on available literature?

A1: Based on multiple in vivo studies in rodent models of neurological disorders, JNJ-47965567 is generally well-tolerated at doses effective for target engagement. For instance, in studies involving mouse models of amyotrophic lateral sclerosis (ALS), repeated intraperitoneal administration of 30 mg/kg did not negatively impact body weight, clinical score, or overall survival compared to vehicle-treated animals.[1][2][3][4] In fact, one study noted that chronic administration of JNJ-47965567 reduced body weight loss in female SOD1G93A mice.[2]

Q2: Are there any published LD50, NOAEL, or MTD values for JNJ-47965567?

A2: As of the latest review of publicly available literature, specific quantitative toxicology data such as the LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), or MTD (Maximum Tolerated Dose) for JNJ-47965567 have not been published. Safety assessments appear to be inferred from the lack of adverse events in efficacy-focused studies.

Q3: What are the known on-target and off-target effects of P2X7 receptor antagonists as a class?

A3: The primary on-target effect of JNJ-47965567 is the blockade of the P2X7 receptor, which is a key mediator of inflammation through the release of cytokines like IL-1β. While this is the desired therapeutic effect in many disease models, there is a theoretical risk of immunosuppression with long-term use, although this has not been a reported concern in preclinical studies. Off-target effects are compound-specific. JNJ-47965567 is described as a selective P2X7 antagonist. For other P2X7 antagonists, off-target effects on other receptors or channels have been noted, but this information is specific to each compound's chemical structure.

Q4: Have any organ-specific toxicities been reported for JNJ-47965567?

A4: The available scientific literature on JNJ-47965567 does not contain reports of specific organ toxicities based on histopathological analysis from dedicated toxicology studies. Efficacy studies have not reported gross organ abnormalities, but these studies are not designed to be comprehensive safety assessments.

Q5: What adverse events have been observed with other P2X7 antagonists in preclinical or clinical studies?

A5: Other P2X7 antagonists have generally been reported as well-tolerated in preclinical and clinical settings. For instance, the P2X7 antagonist JNJ-54175446 was evaluated in a first-in-human study where the most common adverse event was headache. Another antagonist, AZD9056, was also well-tolerated in a Phase IIa study in patients with Crohn's disease, with no serious adverse events reported. However, it is important to note that one clinical trial for a P2X7 antagonist was prematurely terminated due to safety concerns, though the specifics were not detailed.

Troubleshooting Guide for In Vivo Experiments

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Weight Loss or Reduced Activity in Animals Although not reported in the literature for JNJ-47965567 at 30 mg/kg, higher doses or different administration routes could potentially cause adverse effects. Vehicle effects or experimental stress are also possible causes.1. Confirm the correct dosage and concentration of JNJ-47965567. 2. Run a vehicle-only control group to rule out effects from the solvent. 3. Consider a dose-response study to identify a potential MTD in your specific model. 4. Monitor animals closely for other signs of distress and consult with veterinary staff.
Lack of Efficacy Insufficient target engagement due to issues with dosing, formulation, or administration route.1. Ensure proper solubilization of JNJ-47965567. It is soluble in DMSO. 2. Verify the administration route and frequency are appropriate for your model, based on published studies (e.g., intraperitoneal injection). 3. Consider performing pharmacokinetic/pharmacodynamic (PK/PD) studies to confirm adequate exposure and target engagement in your model.
Inconsistent Results Between Animals Variability in drug administration, animal health, or underlying disease progression in the model.1. Standardize the administration procedure to ensure consistent dosing. 2. Ensure all animals are healthy and of a consistent age and weight at the start of the study. 3. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: In Vitro Potency of JNJ-47965567

Parameter Species Value Reference
pKiHuman7.9 ± 0.07
pKiRat8.7
pIC50 (IL-1β release)Human (whole blood)6.7 ± 0.07
pIC50 (IL-1β release)Human (monocytes)7.5 ± 0.07
pIC50 (IL-1β release)Rat (microglia)7.1 ± 0.1
pIC50Human8.3
pIC50Mouse7.5
pIC50Rat7.2

Table 2: Dosing Information from In Vivo Efficacy Studies

Animal Model Species Dose Route of Administration Observed Outcome Reference
Amyotrophic Lateral Sclerosis (ALS)Mouse (SOD1G93A)30 mg/kgIntraperitonealNo impact on weight loss, clinical score, or survival.
Amyotrophic Lateral Sclerosis (ALS)Mouse (SOD1G93A)30 mg/kgIntraperitonealDelayed disease onset and reduced body weight loss in females.
Neuropathic PainRat30 mg/kgNot SpecifiedModest but significant efficacy.
Amphetamine-Induced HyperactivityRat30 mg/kgNot SpecifiedAttenuated hyperactivity.
Seizure ModelsMouse and RatNot SpecifiedNot SpecifiedNo anticonvulsant effects alone, but increased threshold in combination with carbamazepine.

Experimental Protocols

Protocol 1: In Vivo Administration in a Mouse Model of ALS

  • Compound Preparation: JNJ-47965567 was dissolved in a cyclodextrin-based solvent. 2-(hydroxypropyl)-beta-cyclodextrin was prepared in Milli-Q water at 30% (w/v). JNJ-47965567 was then solubilized in this vehicle at 5 mg/mL.

  • Animal Model: Female and male SOD1G93A mice were used.

  • Dosing Regimen: Mice were injected intraperitoneally with 30 mg/kg of JNJ-47965567 or an equivalent volume of the vehicle. Injections were administered three times per week, starting from the onset of the disease until the end stage.

  • Monitoring: Animals were monitored for clinical score, body weight, and motor coordination (using a rotarod test). Survival was also recorded.

Protocol 2: Assessment of IL-1β Release Inhibition in Human Whole Blood

  • Method: Inhibition of lipopolysaccharide (LPS) and 3'-O-(4-benzoylbenzoyl)-ATP (Bz-ATP)-induced IL-1β release from peripheral blood.

  • Procedure: Human whole blood samples are incubated with varying concentrations of JNJ-47965567. The cells are then stimulated with LPS and Bz-ATP to induce IL-1β release. The concentration of IL-1β in the supernatant is measured using an appropriate immunoassay (e.g., ELISA).

  • Outcome: The pIC50 value is calculated, which represents the negative logarithm of the molar concentration of the antagonist that produces 50% of the maximum possible inhibition.

Visualizations

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway in Inflammation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Leads to JNJ JNJ-47965567 JNJ->P2X7R Inhibits Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Cleaves pro-IL-1β to proIL1b pro-IL-1β proIL1b->Caspase1 Release Release IL1b->Release

Caption: P2X7 signaling pathway and the inhibitory action of JNJ-47965567.

Preclinical_Workflow General In Vivo Experimental Workflow Start Start AnimalModel Select Animal Model (e.g., SOD1G93A mice) Start->AnimalModel Grouping Randomize into Groups (Vehicle vs. JNJ-47965567) AnimalModel->Grouping Dosing Administer Compound (e.g., 30 mg/kg, i.p.) Grouping->Dosing Monitoring Monitor Health & Efficacy (Body Weight, Behavior, etc.) Dosing->Monitoring Chronic Dosing Monitoring->Dosing Endpoint Reach Experimental Endpoint Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis End End Analysis->End

Caption: A generalized workflow for preclinical in vivo studies.

References

Technical Support Center: JNJ-47965567 Behavioral Effects Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-47965567 in behavioral experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with JNJ-47965567.

Issue 1: Inconsistent or unexpected behavioral outcomes.

  • Question: My results with JNJ-47965567 are variable or contradict published findings. What could be the cause?

  • Answer: Several factors can contribute to variability in behavioral studies. Consider the following:

    • Vehicle Preparation and Solubility: JNJ-47965567 has specific solubility requirements. For in vivo studies, it is often dissolved in a cyclodextrin-based solvent. For example, a 30% (w/v) solution of 2-(hydroxypropyl)-beta-cyclodextrin or sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water is a common vehicle. Improper dissolution can lead to inaccurate dosing. For in vitro work, DMSO is a suitable solvent.

    • Route and Timing of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) and the timing of administration relative to the behavioral test are critical. For instance, in studies on phencyclidine (PCP)-induced behavioral changes, JNJ-47965567 was administered 30 minutes prior to the PCP injection.

    • Animal Strain, Sex, and Age: The genetic background, sex, and age of the animals can significantly influence behavioral responses. For example, in studies using the SOD1G93A mouse model of ALS, JNJ-47965567 showed beneficial effects in females but not in males.

    • Off-Target Effects: While JNJ-47965567 is a selective P2X7 antagonist, the possibility of off-target effects, though minimal, should be considered, especially at higher doses.

    • Metabolism and Pharmacokinetics: The half-life and brain penetration of JNJ-47965567 can vary between species, affecting the optimal dosing regimen.

Issue 2: Difficulty with JNJ-47965567 formulation.

  • Question: I am having trouble dissolving JNJ-47965567 for my in vivo experiments. What is the recommended procedure?

  • Answer: For in vivo applications, JNJ-47965567 is often formulated in a cyclodextrin (B1172386) solution to enhance solubility. A typical protocol is as follows:

    • Prepare a 30% (w/v) solution of 2-(hydroxypropyl)-beta-cyclodextrin or SBE-β-cyclodextrin in sterile Milli-Q water.

    • Add JNJ-47965567 to the cyclodextrin solution at the desired concentration (e.g., 5 mg/mL).

    • Rotate the solution at 45°C for 2 hours.

    • Sonicate in a 37°C water bath for 15 minutes to ensure complete dissolution.

    • Filter-sterilize the final solution (0.22 µm filter) before administration.

    • Note: Fresh solutions should be prepared weekly and stored at 4°C.

Issue 3: Interpreting conflicting results in the literature.

  • Question: I've noticed conflicting reports on the efficacy of JNJ-47965567 in certain models, particularly the SOD1G93A model of ALS. How should I interpret this?

  • Answer: Conflicting results can arise from differences in experimental design. In the SOD1G93A model, for instance, one study administering JNJ-47965567 three times a week from disease onset found no significant effect. Another study that administered the compound four times a week starting at a presymptomatic stage reported delayed disease onset and improved motor performance in female mice. These discrepancies highlight the critical importance of the timing and frequency of drug administration in preclinical studies of neurodegenerative diseases.

Frequently Asked Questions (FAQs)

General

  • What is JNJ-47965567?

    • JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and neurotransmission.

  • What is the mechanism of action of JNJ-47965567?

    • JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor. By blocking this receptor, it can modulate downstream signaling pathways, including the release of pro-inflammatory cytokines like IL-1β.

Experimental Design

  • What is a typical dose of JNJ-47965567 for behavioral studies in rodents?

    • A commonly used dose in several rodent models is 30 mg/kg, administered intraperitoneally (i.p.) or subcutaneously (s.c.). However, the optimal dose may vary depending on the specific model and species.

  • What vehicle should be used for JNJ-47965567 administration?

    • For in vivo studies, a 30% cyclodextrin solution is recommended to ensure solubility. For in vitro experiments, DMSO is a suitable solvent.

Data Interpretation

  • What are the known behavioral effects of JNJ-47965567 in preclinical models?

    • JNJ-47965567 has been shown to:

      • Attenuate amphetamine-induced hyperactivity, a model of mania.

      • Alleviate phencyclidine (PCP)-induced behavioral changes, a model of schizophrenia.

      • Mitigate anxiety- and depression-like behaviors in a mouse model of post-acute sequelae of SARS-CoV-2 infection.

      • Exhibit modest efficacy in a rat model of neuropathic pain.

      • Show no efficacy in the forced swim test, a model of depression.

      • Produce mixed results in the SOD1G93A mouse model of ALS, with some studies showing sex-specific benefits.

  • How does JNJ-47965567 affect inflammatory markers?

    • JNJ-47965567 has been demonstrated to reduce the release of IL-1β induced by the P2X7 receptor agonist BzATP both in vitro and in vivo.

Data Presentation

Table 1: In Vitro Potency of JNJ-47965567

Species/SystemAssayPotency (pIC50/pKi)Reference
HumanP2X7 Antagonism8.3 (pIC50)
HumanP2X7 Binding7.9 ± 0.07 (pKi)
MouseP2X7 Antagonism7.5 (pIC50)
RatP2X7 Antagonism7.2 (pIC50)
RatP2X7 Binding8.7 ± 0.07 (pKi)
Human Whole BloodIL-1β Release6.7 ± 0.07 (pIC50)
Human MonocytesIL-1β Release7.5 ± 0.07 (pIC50)
Rat MicrogliaIL-1β Release7.1 ± 0.1 (pIC50)
Rat AstrocytesCalcium Flux7.5 ± 0.4 (pIC50)

Table 2: Summary of In Vivo Behavioral Studies with JNJ-47965567

Animal ModelSpeciesDose and RouteKey Behavioral FindingsReference
Amphetamine-induced hyperactivityRat30 mg/kg, s.c.Attenuated hyperactivity
PCP-induced behavioral changesMouse30 mg/kg, i.p.Alleviated hyperlocomotion, stereotypy, and ataxia
Post-COVID neuropsychiatric symptomsMouseNot specifiedMitigated anxiety- and depression-like behaviors
Neuropathic painRat30 mg/kgModest, but significant, efficacy
Forced swim testNot specifiedNot specifiedNo efficacy observed
SOD1G93A (ALS)Mouse30 mg/kg, i.p. (3x/week from onset)No impact on disease progression
SOD1G93A (ALS)Mouse30 mg/kg, i.p. (4x/week from pre-onset)Delayed onset and improved motor function in females

Experimental Protocols

Protocol 1: Amphetamine-Induced Hyperactivity in Rats

  • Animals: Male Sprague-Dawley rats (300-400g).

  • Housing: Group housed with ad libitum access to food and water on a 12h light/dark cycle.

  • Apparatus: Open-field arenas equipped with photobeams to track locomotor activity.

  • Procedure:

    • Habituate rats to the open-field arenas for 1 hour.

    • Administer vehicle (30% sulfobutylether-β-cyclodextrin) or JNJ-47965567 (30 mg/kg, s.c.).

    • Record locomotor activity for 1 hour post-injection.

    • Administer d-amphetamine sulfate (B86663) (2 mg/kg, i.p.).

    • Record locomotor activity for an additional 2 hours.

  • Data Analysis: Compare the distance traveled between treatment groups after amphetamine administration. (Based on the protocol described in Bhattacharya et al., 2013)

Protocol 2: PCP-Induced Behavioral Changes in Mice

  • Animals: Naïve C57Bl/6J mice.

  • Housing: Standard housing conditions.

  • Procedure:

    • Administer vehicle or JNJ-47965567 (30 mg/kg, i.p.).

    • After 30 minutes, administer saline or phencyclidine (PCP) (1.5 or 5 mg/kg, i.p.).

    • After 45 minutes, record behavior for a 10-minute test period.

  • Behavioral Quantification: An experimenter blinded to the treatments should quantify hyperlocomotion, stereotyped behavior, ataxia, and social interaction time.

  • Data Analysis: Analyze data using a non-parametric test such as the Kruskal-Wallis ANOVA. (Based on the protocol described in Koványi et al., 2016)

Mandatory Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ca_ion Ca²⁺ Influx P2X7->Ca_ion K_ion K⁺ Efflux P2X7->K_ion NLRP3 NLRP3 Inflammasome Ca_ion->NLRP3 Activates MAPK MAPK Pathway Ca_ion->MAPK Activates NFkB NF-κB Pathway Ca_ion->NFkB Activates Neurotransmission Modulation of Neurotransmission Ca_ion->Neurotransmission K_ion->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates pro_IL1B pro-IL-1β Caspase1->pro_IL1B Cleaves IL1B IL-1β Release pro_IL1B->IL1B JNJ JNJ-47965567 JNJ->P2X7 Inhibits

Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Drug_Prep Prepare JNJ-47965567 and Vehicle Habituation Habituation to Test Environment Drug_Prep->Habituation Administration Administer JNJ-47965567 or Vehicle Habituation->Administration Challenge Administer Behavioral Challenge (e.g., Amphetamine) Administration->Challenge Behavioral_Test Conduct Behavioral Testing Challenge->Behavioral_Test Data_Collection Collect Behavioral Data Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: A generalized experimental workflow for behavioral studies with JNJ-47965567.

troubleshooting_logic Start Inconsistent Behavioral Results Observed Check_Vehicle Verify Vehicle Preparation and Drug Solubility Start->Check_Vehicle Check_Dosing Review Dosing Regimen (Dose, Route, Timing) Start->Check_Dosing Check_Animals Consider Animal Factors (Strain, Sex, Age) Start->Check_Animals Review_Protocol Compare Protocol to Published Literature Check_Vehicle->Review_Protocol Check_Dosing->Review_Protocol Check_Animals->Review_Protocol Consider_PK Evaluate Pharmacokinetics and Brain Penetration Review_Protocol->Consider_PK Refine_Experiment Refine Experimental Design Consider_PK->Refine_Experiment

Caption: Logical troubleshooting workflow for inconsistent behavioral results.

JNJ-47965567 dose-response curve issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JNJ-47965567, a potent and selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JNJ-47965567?

A1: JNJ-47965567 is a high-affinity, selective antagonist of the P2X7 receptor, a ligand-gated ion channel.[1][2] It functions by blocking the binding of ATP to the P2X7 receptor, which in turn inhibits the downstream signaling cascade that leads to the release of pro-inflammatory cytokines like IL-1β.[3] While initially thought to be a competitive antagonist, some studies suggest a non-competitive mechanism of inhibition.

Q2: In which species is JNJ-47965567 effective?

A2: JNJ-47965567 has been shown to be a potent antagonist for human, rat, and mouse P2X7 receptors.

Q3: What are the key in vitro and in vivo applications of JNJ-47965567?

A3: In vitro, JNJ-47965567 is used in assays such as calcium flux, radioligand binding, electrophysiology, and IL-1β release to characterize P2X7 receptor function. In vivo, its central permeability makes it a valuable tool for investigating the role of the P2X7 receptor in the central nervous system (CNS) in rodent models of neuropsychiatric disorders, neurodegeneration, and chronic pain.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible dose-response curve for IL-1β release.

  • Possible Cause 1: Inadequate cell priming.

    • Troubleshooting Tip: Ensure cells (e.g., human monocytes, rat microglia) are properly primed with an agent like lipopolysaccharide (LPS) prior to treatment with JNJ-47965567 and stimulation with a P2X7 agonist like Benzoylbenzoyl-ATP (Bz-ATP). The priming step is crucial for robust pro-inflammatory cytokine release.

  • Possible Cause 2: Suboptimal agonist concentration.

    • Troubleshooting Tip: The concentration of the P2X7 agonist (e.g., Bz-ATP) used can significantly impact the inhibitory effect of JNJ-47965567. It is recommended to perform an agonist concentration-response curve to determine the EC50 or EC80 for your specific cell system and use that concentration for antagonist studies.

  • Possible Cause 3: Variability in cell health or density.

    • Troubleshooting Tip: Ensure consistent cell seeding density and viability across all wells. Stressed or overly confluent cells may respond differently to P2X7 stimulation.

Issue 2: High background signal in calcium flux assays.

  • Possible Cause 1: Autofluorescence of the compound.

    • Troubleshooting Tip: Run a control plate with JNJ-47965567 alone (without cells or calcium indicators) to check for autofluorescence at the excitation and emission wavelengths used.

  • Possible Cause 2: "Leaky" cells or indicator dye overload.

    • Troubleshooting Tip: Optimize the concentration of the calcium indicator dye and the loading time to minimize dye leakage from the cells. Ensure gentle handling of the cells during the assay to maintain membrane integrity.

Issue 3: JNJ-47965567 appears less potent than expected.

  • Possible Cause 1: Compound precipitation.

    • Troubleshooting Tip: JNJ-47965567 has specific solubility properties. Ensure that the compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration in the assay medium does not exceed its solubility limit, which can lead to precipitation.

  • Possible Cause 2: Presence of divalent cations.

    • Troubleshooting Tip: P2X7 receptor activation can be inhibited by divalent cations like magnesium and calcium. The composition of your assay buffer could influence the apparent potency of the antagonist. Consider using a low-divalent medium for certain assays.

Quantitative Data Summary

Table 1: In Vitro Potency of JNJ-47965567

Assay TypeSpeciesCell SystemParameterValueReference
Radioligand BindingHumanRecombinantpKi7.9 ± 0.07
Radioligand BindingRatRecombinantpKi8.7 ± 0.07
IL-1β ReleaseHumanWhole BloodpIC506.7 ± 0.07
IL-1β ReleaseHumanMonocytespIC507.5 ± 0.07
IL-1β ReleaseRatMicrogliapIC507.1 ± 0.1
Calcium FluxHumanRecombinantpIC508.3
Calcium FluxMouseRecombinantpIC507.5
Calcium FluxRatRecombinantpIC507.2
Ethidium (B1194527)+ UptakeMouseJ774 MacrophagesIC5054 ± 24 nM

Table 2: In Vivo Efficacy of JNJ-47965567

Animal ModelEfficacy EndpointDoseOutcomeReference
RatBrain P2X7 Receptor Occupancy0.03 - 30 mg/kgBrain EC50 of 78 ± 19 ng/mL
RatAmphetamine-induced hyperactivity30 mg/kgAttenuated hyperactivity
RatNeuropathic pain model30 mg/kgModest, significant efficacy
SOD1G93A MiceALS Disease Progression30 mg/kg (3x/week from onset)No alteration in progression
SOD1G93A Female MiceALS Disease Progression30 mg/kg (4x/week from pre-onset)Delayed onset and progression

Experimental Protocols

1. In Vitro IL-1β Release Assay (from Human Monocytes)

  • Cell Isolation and Priming: Isolate human monocytes from whole blood. Prime the cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression.

  • Antagonist Treatment: Pre-incubate the primed monocytes with varying concentrations of JNJ-47965567 or a vehicle control for 30 minutes.

  • P2X7 Receptor Activation: Activate the P2X7 receptor by adding Benzoylbenzoyl-ATP (Bz-ATP) at a final concentration of 300 µM and incubate for 30 minutes.

  • Quantification of IL-1β: Collect the cell culture supernatant and quantify the concentration of released IL-1β using a commercially available ELISA kit.

  • Data Analysis: Determine the inhibitory effect of JNJ-47965567 by measuring the reduction in IL-1β release compared to the vehicle-treated control and plot a dose-response curve.

2. ATP-Induced Cationic Dye Uptake Assay

  • Cell Preparation: Culture murine J774 macrophages in an appropriate medium. On the day of the assay, wash the cells once with a low-divalent medium.

  • Antagonist Pre-incubation: Pre-incubate the cells at 37°C for 15 minutes in the presence or absence of varying concentrations of JNJ-47965567.

  • Dye Uptake and P2X7 Activation: Add ethidium bromide followed by ATP to the cells.

  • Data Acquisition: Acquire data using a flow cytometer and determine the mean fluorescence of ethidium+ uptake.

  • Data Analysis: Calculate the ATP-induced ethidium+ uptake as the difference in uptake in the presence and absence of ATP. Plot the concentration-dependent inhibition by JNJ-47965567.

Visualizations

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx ATP ATP ATP->P2X7 Activates JNJ JNJ-47965567 JNJ->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b proIL1b pro-IL-1β proIL1b->IL1b

Caption: P2X7 receptor signaling pathway and site of inhibition by JNJ-47965567.

Dose_Response_Workflow prep 1. Prepare Cells (e.g., Monocytes, Microglia) prime 2. Prime Cells (if needed) (e.g., with LPS) prep->prime treat 3. Add Serial Dilutions of JNJ-47965567 prime->treat stim 4. Stimulate with P2X7 Agonist (e.g., Bz-ATP) treat->stim detect 5. Detect Response (e.g., IL-1β ELISA, Ca²⁺ flux) stim->detect analyze 6. Analyze Data & Plot Curve detect->analyze

Caption: General experimental workflow for generating a JNJ-47965567 dose-response curve.

References

Technical Support Center: JNJ-47965567 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-47965567 in in vivo efficacy studies. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure robust experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with JNJ-47965567.

Issue 1: Lack of Efficacy or Suboptimal Response

Question: My in vivo study with JNJ-47965567 did not show the expected therapeutic effect. What are the potential reasons and troubleshooting steps?

Answer:

Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Verify Compound Formulation and Administration:

    • Solubility: JNJ-47965567 may have limited aqueous solubility. Ensure proper solubilization, for example, using vehicles like 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or SBE-β-cyclodextrin as described in the literature.[1][2] Improper formulation can lead to poor bioavailability.

    • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) can significantly impact pharmacokinetic and pharmacodynamic profiles.[1][3] Ensure the chosen route is appropriate for your model and aligns with established protocols.

    • Dosing Regimen: The dose and frequency of administration are critical. A 30 mg/kg dose has been commonly used in rodent models.[4] However, optimal dosing may vary depending on the animal model and disease state. Consider a dose-response study to determine the optimal concentration for your specific application.

  • Confirm Target Engagement:

    • It is crucial to confirm that JNJ-47965567 is reaching the target tissue at a sufficient concentration to engage the P2X7 receptor. This can be assessed through ex vivo receptor binding autoradiography or by measuring the blockade of Bz-ATP induced IL-1β release in the brain.

  • Animal Model Considerations:

    • Species Differences: JNJ-47965567 exhibits different affinities for human and rat P2X7 receptors. Be mindful of the species used in your study and the compound's potency in that species.

    • Sex Differences: Some studies have reported sex-specific effects of JNJ-47965567. For instance, in a study on SOD1G93A mice, beneficial effects were observed in females but not males. It is important to include both sexes in your experimental design and analyze the data accordingly.

    • Disease Progression: The timing of treatment initiation can be critical. In some models, treatment from a pre-symptomatic stage may yield different results compared to treatment initiated after disease onset.

Issue 2: Inconsistent or Conflicting Results

Question: I am observing high variability or conflicting results between experiments. How can I improve the reproducibility of my JNJ-47965567 in vivo studies?

Answer:

Inconsistent results can stem from various experimental variables. To enhance reproducibility:

  • Standardize Protocols: Meticulously standardize all experimental procedures, including animal handling, compound preparation, and administration techniques.

  • Control for Biological Variables:

    • Age and Weight: Ensure that animals in all experimental groups are age- and weight-matched.

    • Genetic Background: Use animals from a consistent genetic background to minimize variability.

  • Blinding and Randomization: Implement blinding and randomization in your experimental design to reduce bias in data collection and analysis.

  • Vehicle Control: Always include a vehicle control group to account for any effects of the solvent used to dissolve JNJ-47965567.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-47965567?

A1: JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel. By blocking the P2X7 receptor, it inhibits downstream signaling pathways involved in inflammation and cellular damage, such as the release of interleukin-1β (IL-1β). While initially thought to be a competitive antagonist, some evidence suggests a non-competitive mechanism of inhibition.

Q2: Is JNJ-47965567 brain penetrant?

A2: Yes, JNJ-47965567 is a centrally permeable P2X7 receptor antagonist, making it a suitable tool for investigating the role of central P2X7 in rodent models of CNS pathophysiology.

Q3: What are the reported in vivo effects of JNJ-47965567?

A3: JNJ-47965567 has been evaluated in various in vivo models with mixed results:

  • Neuropathic Pain: Exhibited modest but significant efficacy in a rat model of neuropathic pain.

  • Mania: Attenuated amphetamine-induced hyperactivity in rats.

  • Depression: No efficacy was observed in the forced swim test.

  • Amyotrophic Lateral Sclerosis (ALS): One study reported that JNJ-47965567 administered from disease onset did not alter disease progression in SOD1G93A mice. However, another study found that chronic administration from a pre-onset stage delayed disease onset and improved motor performance in female SOD1G93A mice.

Q4: How should I prepare JNJ-47965567 for in vivo administration?

A4: For in vivo studies, JNJ-47965567 has been dissolved in a cyclodextrin-based solvent. A common vehicle is 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin). The compound can be solubilized by rotation and sonication.

Quantitative Data Summary

Table 1: In Vitro Potency of JNJ-47965567

ParameterSpecies/SystemValueReference
pKiHuman P2X77.9 ± 0.07
pKiRat P2X78.7 ± 0.07
pIC50 (IL-1β release)Human blood6.7 ± 0.07
pIC50 (IL-1β release)Human monocytes7.5 ± 0.07
pIC50 (IL-1β release)Rat microglia7.1 ± 0.1
Brain EC50 (ex vivo)Rat78 ± 19 ng·mL⁻¹

Table 2: Summary of In Vivo Efficacy Studies

Animal ModelDoseOutcomeReference
Rat Model of Neuropathic Pain30 mg/kgModest, yet significant efficacy
Amphetamine-induced Hyperactivity (Rat)30 mg/kgAttenuated hyperactivity
Forced Swim Test (Rat)Not specifiedNo efficacy
SOD1G93A Mice (ALS)30 mg/kg (3x/week from onset)Did not alter disease progression
SOD1G93A Mice (ALS)30 mg/kg (4x/week from pre-onset)Delayed onset and improved motor performance in females

Experimental Protocols

Protocol 1: In Vivo Blockade of Bz-ATP Induced IL-1β Release

This protocol is adapted from studies demonstrating target engagement of JNJ-47965567 in the rat brain.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.

  • Microdialysis Probe Implantation: A microdialysis probe is implanted into the desired brain region (e.g., hippocampus).

  • Compound Administration: JNJ-47965567 or vehicle is administered systemically (e.g., subcutaneously).

  • Baseline Sampling: Collect baseline microdialysis samples to measure basal IL-1β levels.

  • Bz-ATP Challenge: Infuse the P2X7 receptor agonist, Bz-ATP, through the microdialysis probe to stimulate IL-1β release.

  • Post-Challenge Sampling: Collect microdialysis samples at specified time points after the Bz-ATP challenge.

  • IL-1β Measurement: Analyze the concentration of IL-1β in the dialysate using a sensitive immunoassay (e.g., ELISA).

  • Data Analysis: Compare the Bz-ATP-induced IL-1β release in JNJ-47965567-treated animals to that in vehicle-treated animals.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds Ion_Flux Ion Flux (Na+, Ca2+) P2X7->Ion_Flux Opens Pore Pore Formation P2X7->Pore Inflammasome NLRP3 Inflammasome Activation Caspase1 Caspase-1 Activation Inflammasome->Caspase1 proIL1B Pro-IL-1β Caspase1->proIL1B Cleaves IL1B Mature IL-1β (Release) proIL1B->IL1B Ion_Flux->Inflammasome JNJ JNJ-47965567 JNJ->P2X7 Blocks

Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.

troubleshooting_workflow start Start: Lack of In Vivo Efficacy check_formulation 1. Verify Formulation & Administration start->check_formulation optimize_dose Optimize Dose & Vehicle check_formulation->optimize_dose check_target 2. Confirm Target Engagement pk_pd Conduct PK/PD Studies check_target->pk_pd check_model 3. Evaluate Animal Model refine_model Refine Model (Sex, Age, Strain) check_model->refine_model optimize_dose->check_target If still no effect end Resolution optimize_dose->end Problem Solved pk_pd->check_model If still no effect pk_pd->end Problem Solved refine_model->end

Caption: A logical workflow for troubleshooting the lack of in vivo efficacy of JNJ-47965567.

References

Technical Support Center: JNJ-47965567

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using JNJ-47965567, a potent and selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle control for in vitro experiments using JNJ-47965567?

A1: For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent and vehicle control for JNJ-47965567.[1] It is important to ensure that the final concentration of DMSO in the experimental medium is consistent across all treatment groups, including the vehicle control, and is kept at a low level (typically ≤0.1%) to avoid solvent-induced cellular toxicity. In some in vitro experiments, such as those involving ATP-induced ethidium+ uptake in J774 macrophages, DMSO was used as the vehicle control for JNJ-47965567.[1]

Q2: What is the appropriate vehicle control for in vivo animal studies with JNJ-47965567?

A2: For in vivo administration, a cyclodextrin-based solvent is a suitable vehicle control. Specifically, 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) has been successfully used to dissolve and administer JNJ-47965567 in rodent models.[1] In studies with SOD1G93A mice, JNJ-47965567 was dissolved in a 30% w/v solution of β-CD in Milli-Q water for intraperitoneal injections.[1][2][3] Another described in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Q3: I am observing poor solubility of JNJ-47965567. How can I improve it?

A3: JNJ-47965567 is soluble in DMSO and 1eq. HCl.[4] For in vitro stock solutions, dissolving in 100% DMSO is recommended.[1] For in vivo use, solubility can be enhanced by using a cyclodextrin-based solvent.[1] If you are still experiencing solubility issues, gentle warming and sonication may aid in dissolution. It is also crucial to use fresh, high-quality solvents, as moisture-absorbing DMSO can reduce solubility.[5]

Q4: What is the mechanism of action of JNJ-47965567?

A4: JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[6][7] While initially thought to be a competitive antagonist, recent studies suggest a non-competitive mechanism of inhibition.[1] It blocks the binding of ATP to the P2X7 receptor, thereby inhibiting the downstream signaling cascade that leads to the release of pro-inflammatory cytokines like IL-1β.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between experiments Variability in compound preparation.Prepare fresh stock solutions of JNJ-47965567 in DMSO for each experiment. Store stock solutions at -20°C or -80°C for long-term stability.[1][9] Ensure the final concentration of the vehicle is identical across all experimental and control groups.
Unexpected cellular toxicity in vitro High concentration of DMSO in the final culture medium.Maintain a final DMSO concentration of ≤0.1% in your cell culture. Prepare serial dilutions of your JNJ-47965567 stock solution to achieve the desired final concentration while minimizing the vehicle concentration.
Precipitation of the compound in aqueous solutions Poor solubility of JNJ-47965567 in aqueous buffers.For in vitro assays, ensure the final concentration of DMSO is sufficient to maintain solubility. For in vivo preparations, use a solubilizing agent like 2-(hydroxypropyl)-beta-cyclodextrin.[1]
Lack of efficacy in an in vivo neuroinflammation model Inadequate dosing or administration route.A dose of 30 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in rodent models of neuropathic pain and amphetamine-induced hyperactivity.[1][6] Consider optimizing the dose and administration route for your specific model.

Quantitative Data Summary

Table 1: Potency and Affinity of JNJ-47965567

Parameter Species Value Reference
pKiHuman7.9 ± 0.07[6]
pKiRat8.7 ± 0.07[6]
pIC50 (IL-1β release)Human Blood6.7 ± 0.07[6]
pIC50 (IL-1β release)Human Monocytes7.5 ± 0.07[6]
pIC50 (IL-1β release)Rat Microglia7.1 ± 0.1[6]
IC50 (ATP-induced ethidium+ uptake)Murine J774 Macrophages54 ± 24 nM[1]

Experimental Protocols

In Vitro IL-1β Release Assay (Human Monocytes)

  • Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood and purify monocytes using CD14 microbeads.

  • Cell Culture and Priming: Culture isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Prime the cells with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to induce pro-IL-1β expression.

  • Antagonist Treatment: Pre-incubate the primed monocytes with varying concentrations of JNJ-47965567 or vehicle control (DMSO) for 30 minutes.

  • P2X7R Activation: Activate the P2X7 receptor by adding Benzoylbenzoyl-ATP (Bz-ATP; 300 µM) for 30 minutes.

  • Quantification: Collect the cell supernatant and measure the concentration of released IL-1β using a commercially available ELISA kit.

In Vivo Administration in a Murine Model of ALS

  • Compound Preparation: Dissolve JNJ-47965567 in a solution of 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin in Milli-Q water to a final concentration for a 30 mg/kg dose.[1]

  • Administration: Administer the prepared JNJ-47965567 solution or the vehicle control (30% β-CD) to SOD1G93A mice via intraperitoneal (i.p.) injection.[1][2]

  • Dosing Regimen: In one study, injections were given three times a week from the onset of the disease until the end stage.[1] Another study administered the compound four times per week starting from a pre-symptomatic stage.[2][3]

Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates JNJ JNJ-47965567 JNJ->P2X7R Inhibits Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Opens Channel NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release Caspase1->IL1B Cleaves proIL1B pro-IL-1β proIL1B->IL1B

Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.

experimental_workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment iv_start Isolate/Culture Cells iv_prime Prime with LPS (e.g., Monocytes) iv_start->iv_prime iv_treat Treat with JNJ-47965567 or Vehicle iv_prime->iv_treat iv_stim Stimulate with Bz-ATP iv_treat->iv_stim iv_measure Measure IL-1β Release iv_stim->iv_measure inv_start Acclimate Animals inv_prepare Prepare JNJ-47965567/ Vehicle Formulation inv_start->inv_prepare inv_admin Administer Compound (e.g., i.p.) inv_prepare->inv_admin inv_induce Induce Disease Model (e.g., Neuropathic Pain) inv_admin->inv_induce inv_assess Assess Behavioral/ Biochemical Endpoints inv_induce->inv_assess

Caption: General Experimental Workflows for In Vitro and In Vivo Studies.

logical_relationship compound JNJ-47965567 solubility Solubility Issue compound->solubility vehicle Vehicle Control Selection compound->vehicle invitro_sol In Vitro Solution: Use DMSO solubility->invitro_sol invivo_sol In Vivo Solution: Use Cyclodextrin/ Co-solvents solubility->invivo_sol invitro_veh In Vitro: Match DMSO Conc. vehicle->invitro_veh invivo_veh In Vivo: Use Formulation Vehicle vehicle->invivo_veh

Caption: Troubleshooting Logic for JNJ-47965567 Formulation.

References

Technical Support Center: JNJ-47965567 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the P2X7 receptor antagonist, JNJ-47965567.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

In Vitro Experimentation

Question 1: I am observing inconsistent IC50 values for JNJ-47965567 in my in vitro assays. What are the potential causes and solutions?

Answer: Inconsistent IC50 values for JNJ-47965567 can arise from several factors. Here is a troubleshooting guide to help you identify and address the issue:

  • Compound Solubility: JNJ-47965567 has poor aqueous solubility. Incomplete solubilization can lead to inaccurate concentrations in your assays.

    • Troubleshooting:

      • Ensure you are using a fresh, high-quality stock solution. For in vitro studies, JNJ-47965567 can be dissolved in 100% DMSO at a concentration of 30 mM and stored at -20°C.[1] For working solutions, it is crucial to ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects cell viability or assay performance.

      • When preparing stock solutions in DMSO, use of an ultrasonic bath can aid dissolution.[2] Be aware that hygroscopic DMSO can absorb moisture, which will reduce the solubility of the compound; always use newly opened DMSO.[2][3]

      • Visually inspect your solutions for any precipitation before use. If precipitation is observed, consider preparing a fresh stock solution.

  • Assay Conditions: Variability in assay parameters can significantly impact the calculated IC50.

    • Troubleshooting:

      • Cell Density: Ensure consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cells can respond differently to P2X7 receptor activation.

      • Agonist Concentration: The concentration of the P2X7 agonist (e.g., ATP or BzATP) used can affect the apparent potency of the antagonist. Use an agonist concentration that is at or near the EC50 to ensure a sensitive window for detecting inhibition.[1]

      • Incubation Times: Standardize the pre-incubation time with JNJ-47965567 and the subsequent agonist stimulation time. A typical pre-incubation time is 15 to 30 minutes.

  • Species Differences: The potency of JNJ-47965567 can vary between species.

    • Troubleshooting:

      • Confirm the species of your cell line or primary cells and refer to literature values for the expected potency in that species. For example, the pKi for human and rat P2X7 is reported as 7.9, while the pIC50 for mouse P2X7 is 7.5.

Question 2: My JNJ-47965567 solution appears to have precipitated upon dilution in aqueous buffer. How can I prevent this?

Answer: Precipitation of JNJ-47965567 upon dilution in aqueous media is a common issue due to its low water solubility. Here are some strategies to minimize this problem:

  • Use of Solubilizing Agents: For in vivo preparations, co-solvents and solubilizing agents are often necessary. A common vehicle for JNJ-47965567 is 2-hydroxypropyl-beta-cyclodextrin (B2473086) (β-CD) or a mixture of DMSO, PEG300, Tween-80, and saline.

    • A suggested in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Another described vehicle is 30% w/v 2-(hydroxypropyl)-beta-cyclodextrin in Milli-Q water.

  • Final DMSO Concentration: When preparing working dilutions for in vitro assays from a DMSO stock, ensure the final concentration of DMSO in the assay medium is low (typically <0.1%) and consistent across all conditions to avoid both solubility issues and solvent-induced artifacts.

  • Preparation of Working Solutions: It is recommended to prepare working solutions fresh for each experiment and to add the JNJ-47965567 stock solution to the assay medium with vigorous mixing to facilitate dispersion.

In Vivo Experimentation

Question 3: I am not observing the expected efficacy of JNJ-47965567 in my animal model of neuroinflammation. What should I check?

Answer: A lack of efficacy in vivo can be due to several factors, ranging from dosing and formulation to the specifics of the animal model.

  • Compound Administration and Formulation:

    • Troubleshooting:

      • Vehicle: Ensure you are using an appropriate vehicle to maintain the solubility and bioavailability of JNJ-47965567. Cyclodextrin-based solvents are commonly used for in vivo administration.

      • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) can impact the pharmacokinetic profile. The reported effective dose of 30 mg/kg has been administered via intraperitoneal (i.p.) and subcutaneous (s.c.) injections.

      • Dosing Regimen: The frequency and timing of administration relative to the inflammatory challenge are critical. For instance, in an LPS-induced neuroinflammation model, JNJ-47965567 may be administered 1 hour prior to the LPS challenge. Chronic administration schedules have also been used in models of neurodegenerative disease.

  • Target Engagement:

    • Troubleshooting:

      • Confirm that JNJ-47965567 is reaching the target tissue at a sufficient concentration to engage the P2X7 receptor. The brain EC50 for JNJ-47965567 in rats has been reported to be 78 ± 19 ng·mL⁻¹. You may need to perform pharmacokinetic/pharmacodynamic (PK/PD) studies to verify brain penetration and receptor occupancy in your specific model.

  • Animal Model Considerations:

    • Troubleshooting:

      • Sex Differences: Some studies have reported sex-specific effects of JNJ-47965567. For example, in the SOD1G93A mouse model of ALS, beneficial effects were observed in females but not males. Ensure that your experimental design accounts for potential sex differences.

      • Pathophysiology: The role of the P2X7 receptor can be highly context-dependent and may vary between different disease models. Critically evaluate the role of P2X7 in your specific model to ensure it is a valid therapeutic target.

Data Presentation

Table 1: In Vitro Potency of JNJ-47965567

AssaySystemSpeciesPotency (pKi / pIC50)
Radioligand BindingRecombinantHuman7.9 ± 0.07 (pKi)
Calcium FluxRecombinantHuman8.3
Calcium FluxRecombinantMouse7.5
Calcium FluxRecombinantRat7.2
IL-1β ReleaseWhole BloodHuman6.7 ± 0.07
IL-1β ReleaseMonocytesHuman7.5 ± 0.07
IL-1β ReleaseMicrogliaRat7.1 ± 0.1

Data compiled from multiple sources.

Table 2: In Vivo Efficacy and Dosing of JNJ-47965567

Animal ModelSpeciesDosageRouteOutcome
Amphetamine-induced hyperactivityRat30 mg/kgs.c.Attenuated hyperactivity
Neuropathic painRat30 mg/kgs.c.Modest, significant efficacy
LPS-induced neuroinflammationRat30 mg/kgs.c.Blockade of Bz-ATP induced IL-1β release
Amyotrophic Lateral Sclerosis (SOD1G93A)Mouse30 mg/kg (3x weekly)i.p.No impact on disease progression
Amyotrophic Lateral Sclerosis (SOD1G93A)Mouse30 mg/kg (4x weekly)i.p.Delayed disease onset in females

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: In Vitro IL-1β Release Assay from Human Monocytes

  • Cell Preparation: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs).

  • Priming: Prime the monocytes with lipopolysaccharide (LPS) to induce pro-IL-1β expression.

  • Antagonist Treatment: Pre-incubate the primed monocytes with varying concentrations of JNJ-47965567 or a vehicle control for 30 minutes.

  • P2X7 Receptor Activation: Activate the P2X7 receptor with an agonist such as Benzoylbenzoyl-ATP (Bz-ATP; 300 µM) for 30 minutes.

  • Quantification of IL-1β: Collect the cell culture supernatant and quantify the concentration of released IL-1β using a commercially available ELISA kit.

  • Data Analysis: Determine the inhibitory effect of JNJ-47965567 by measuring the reduction in IL-1β release compared to the vehicle-treated control and calculate the IC50 value.

Protocol 2: ATP-Induced Cation Dye Uptake Assay in Murine Macrophages

  • Cell Culture: Culture J774 macrophages in RPMI-1640 medium supplemented with GlutaMAX and 10% fetal calf serum.

  • Cell Preparation: Harvest the cells and wash them once with a low-divalent cation medium.

  • Antagonist Pre-incubation: Pre-incubate the cells at 37°C for 15 minutes in the presence or absence of varying concentrations of JNJ-47965567.

  • Dye Uptake: Add ethidium (B1194527) bromide and ATP (at a concentration around the EC50, e.g., 500 µM) to the cell suspension.

  • Flow Cytometry: Acquire data using a flow cytometer and determine the mean fluorescence of ethidium+ uptake.

  • Data Analysis: Calculate the ATP-induced ethidium+ uptake as the difference in fluorescence in the presence and absence of ATP. Determine the IC50 of JNJ-47965567 by plotting the inhibition of ATP-induced dye uptake against the antagonist concentration.

Mandatory Visualizations

P2X7_Signaling_Pathway P2X7 Receptor Signaling Cascade in Microglia ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ion Flux (Na+, Ca2+ influx, K+ efflux) P2X7R->Ion_Flux JNJ47965567 JNJ-47965567 JNJ47965567->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves proIL1b pro-IL-1β proIL1b->Caspase1 Neuroinflammation Neuroinflammation IL1b->Neuroinflammation

Caption: P2X7 Receptor Signaling Cascade in Microglia.

Experimental_Workflow Troubleshooting Workflow for Inconsistent In Vitro Results cluster_solubility Solubility Checks cluster_assay Assay Condition Checks cluster_species Species Considerations Start Inconsistent IC50 Values Observed Check_Solubility Step 1: Verify Compound Solubility Start->Check_Solubility Check_Assay_Conditions Step 2: Standardize Assay Conditions Check_Solubility->Check_Assay_Conditions Sol_1 Use fresh DMSO stock? Check_Solubility->Sol_1 Sol_2 Visual inspection for precipitate? Check_Solubility->Sol_2 Sol_3 Consistent final DMSO concentration? Check_Solubility->Sol_3 Consider_Species Step 3: Account for Species Differences Check_Assay_Conditions->Consider_Species Assay_1 Consistent cell density? Check_Assay_Conditions->Assay_1 Assay_2 Optimal agonist concentration? Check_Assay_Conditions->Assay_2 Assay_3 Standardized incubation times? Check_Assay_Conditions->Assay_3 Outcome Consistent Results Consider_Species->Outcome Species_1 Confirm cell line species? Consider_Species->Species_1 Species_2 Compare to literature potency? Consider_Species->Species_2

Caption: Troubleshooting Workflow for Inconsistent In Vitro Results.

References

Validation & Comparative

A Comparative Guide to P2X7 Receptor Antagonists: JNJ-47965567 vs. Brilliant Blue G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent P2X7 receptor antagonists: JNJ-47965567 and Brilliant Blue G (BBG). The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain, making it a critical target for therapeutic development. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to aid in the selection of the appropriate antagonist for your research needs.

At a Glance: Key Quantitative Data

The following tables summarize the reported potency and efficacy of JNJ-47965567 and Brilliant Blue G in various in vitro assays. These values provide a snapshot of their comparative performance as P2X7 receptor antagonists.

Table 1: Potency of JNJ-47965567 at P2X7 Receptors
Species Assay Type Metric Value Reference
HumanRadioligand BindingpKi7.9 ± 0.07[1]
HumanCalcium FluxpIC508.3 ± 0.08[2]
HumanIL-1β Release (Monocytes)pIC507.5 ± 0.07
HumanIL-1β Release (Blood)pIC506.7 ± 0.07
RatRadioligand BindingpKi8.7 ± 0.07
RatCalcium FluxpIC507.2 ± 0.08
RatIL-1β Release (Microglia)pIC507.1 ± 0.1
MouseCalcium FluxpIC507.5 ± 0.1
Table 2: Potency of Brilliant Blue G at P2X7 Receptors
Species Assay Type Metric Value (nM)
HumanElectrophysiologyIC50200
RatElectrophysiologyIC5010

Diving Deeper: Mechanism of Action and Selectivity

Both JNJ-47965567 and Brilliant Blue G are potent antagonists of the P2X7 receptor, however, they exhibit different characteristics in terms of their mechanism of action and selectivity profile.

JNJ-47965567 is a centrally permeable, high-affinity, and selective P2X7 antagonist. It has been shown to be a potent antagonist across multiple species, including human, macaque, dog, rat, and mouse. Extensive selectivity screening has demonstrated that JNJ-47965567 is highly selective for the P2X7 receptor, with minimal off-target effects on a large panel of other receptors and ion channels.

Brilliant Blue G , a triphenylmethane (B1682552) dye, is also a potent, non-competitive antagonist of both rat and human P2X7 receptors. It displays over 1000-fold selectivity for the P2X7 receptor over the P2X4 receptor. However, it is important to note that BBG can also inhibit other P2X receptors at higher concentrations.

Table 3: Selectivity Profile
Compound Selectivity Notes Reference
JNJ-47965567 Selective over a panel of 50 other receptors, ion channels, and transporters.
Brilliant Blue G >1000-fold selective for P2X7 over P2X4. IC50 values for other P2X receptors are in the micromolar range.

Visualizing the P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events leading to inflammation and other cellular responses. The following diagram illustrates the key components of this signaling pathway and the point of intervention for antagonists like JNJ-47965567 and Brilliant Blue G.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds Ca_ion Ca²⁺ Influx P2X7->Ca_ion Opens channel K_ion K⁺ Efflux P2X7->K_ion Opens channel NLRP3 NLRP3 Inflammasome Activation Ca_ion->NLRP3 MAPK MAPK Signaling (p38, ERK) Ca_ion->MAPK NFkB NF-κB Signaling Ca_ion->NFkB K_ion->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 proIL1B Pro-IL-1β Caspase1->proIL1B Cleaves IL1B IL-1β Release proIL1B->IL1B Cellular_Responses Inflammation Apoptosis Cytokine Release IL1B->Cellular_Responses MAPK->Cellular_Responses NFkB->Cellular_Responses Antagonist JNJ-47965567 Brilliant Blue G Antagonist->P2X7 Blocks

P2X7 Receptor Signaling Pathway

Experimental Protocols

Reproducible and rigorous experimental design is paramount in research. Below are detailed methodologies for key in vitro assays used to characterize P2X7 receptor antagonists.

Calcium Flux Assay

This assay measures the influx of calcium into cells upon P2X7 receptor activation, a primary downstream event.

Objective: To determine the potency of an antagonist in inhibiting agonist-induced calcium influx.

Materials:

  • Cells expressing the P2X7 receptor (e.g., 1321N1 astrocytoma cells, HEK293 cells)

  • P2X7 receptor agonist (e.g., BzATP)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with Ca²⁺)

  • 96-well black, clear-bottom plates

  • Test compounds (JNJ-47965567, Brilliant Blue G)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and culture overnight.

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for 15-30 minutes.

  • Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Add a P2X7 agonist (e.g., BzATP) to all wells and immediately begin recording fluorescence.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot it against the antagonist concentration to determine the IC50 value.

IL-1β Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.

Objective: To measure the efficacy of an antagonist in blocking P2X7-mediated IL-1β release.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or primary microglia)

  • Lipopolysaccharide (LPS)

  • P2X7 receptor agonist (e.g., BzATP)

  • Test compounds (JNJ-47965567, Brilliant Blue G)

  • ELISA kit for human or rat IL-1β

Procedure:

  • Cell Priming: Prime cells with LPS (e.g., 1 µg/mL for 4 hours) to induce pro-IL-1β expression.

  • Compound Incubation: Pre-incubate the primed cells with various concentrations of the test compound or vehicle.

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., BzATP) for 30-60 minutes.

  • Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

  • ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit.

  • Data Analysis: Determine the IC50 value for the antagonist by plotting the inhibition of IL-1β release against the inhibitor concentration.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the P2X7 receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the P2X7 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the P2X7 receptor

  • Radiolabeled P2X7 antagonist (e.g., [³H]A-804598)

  • Test compounds (JNJ-47965567, Brilliant Blue G)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the test compound.

  • Filtration: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the in vitro characterization of P2X7 receptor antagonists.

Experimental_Workflow start Start: Compound Synthesis and Preparation assay_selection Assay Selection start->assay_selection calcium_assay Calcium Flux Assay assay_selection->calcium_assay Functional il1b_assay IL-1β Release Assay assay_selection->il1b_assay Functional binding_assay Radioligand Binding Assay assay_selection->binding_assay Binding data_analysis Data Analysis (IC50, Ki determination) calcium_assay->data_analysis il1b_assay->data_analysis binding_assay->data_analysis comparison Comparative Analysis of Potency and Efficacy data_analysis->comparison conclusion Conclusion: Select Optimal Antagonist comparison->conclusion

In Vitro Characterization Workflow

Summary and Conclusion

Both JNJ-47965567 and Brilliant Blue G are valuable tools for investigating the role of the P2X7 receptor in health and disease.

  • JNJ-47965567 stands out for its high potency, selectivity, and central nervous system permeability, making it an excellent choice for in vivo studies investigating the role of central P2X7 receptors.

  • Brilliant Blue G is a widely used and potent P2X7 antagonist, particularly effective in rat models. Its dual function as a biological stain can be advantageous in certain experimental contexts. However, its potential for off-target effects at higher concentrations should be considered.

The choice between these two antagonists will ultimately depend on the specific experimental goals, the model system being used, and the desired selectivity profile. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.

References

Validating JNJ-47965567 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo methods to validate target engagement of JNJ-47965567, a potent and selective P2X7 receptor antagonist. We present supporting experimental data for JNJ-47965567 and its alternatives, along with detailed protocols for key validation experiments.

Executive Summary

JNJ-47965567 is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation and various CNS disorders.[1][2] Validating the engagement of this target in a living system is crucial for interpreting pharmacological outcomes and guiding clinical development. The primary methods for demonstrating in vivo target engagement of JNJ-47965567 in preclinical models are ex vivo receptor autoradiography and in vivo microdialysis to measure the blockade of ATP-induced pro-inflammatory cytokine release.[1][2] This guide will compare JNJ-47965567 with other notable P2X7 antagonists, providing a framework for selecting appropriate tools and methodologies for CNS drug discovery programs.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP triggers a signaling cascade that results in the production and release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β). This process is a key driver of neuroinflammation.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates proIL1b pro-IL-1β Caspase1->proIL1b Cleaves IL1b IL-1β (released) proIL1b->IL1b JNJ JNJ-47965567 JNJ->P2X7R Inhibits

Caption: P2X7 Receptor Signaling Pathway.

Comparison of P2X7 Receptor Antagonists

The following table summarizes the in vitro potency and in vivo efficacy of JNJ-47965567 in comparison to other well-characterized P2X7 receptor antagonists.

CompoundTargetIn Vitro Potency (pKi)In Vitro Potency (pIC50, Calcium Flux)In Vivo Target Engagement ModelIn Vivo Efficacy (Dose)
JNJ-47965567 P2X7R7.9 (human), 8.7 (rat)[3]8.3 (human), 7.2 (rat)[3]Ex vivo autoradiography, In vivo microdialysis (IL-1β release)[1][2]Brain EC50 of 78 ng/mL (autoradiography)[1][2]
AZ10606120 P2X7R8.5 (human), 8.0 (rat)[3]Not ReportedNot ReportedNot Reported
A-804598 P2X7R8.0 (human), 8.8 (rat)[3]Not ReportedNot ReportedNot Reported
A-438079 P2X7R7.1 (human), 6.7 (rat)[3]Not ReportedNot ReportedNot Reported

Experimental Protocols for In Vivo Target Engagement

Ex Vivo Receptor Autoradiography

This method quantifies the occupancy of P2X7 receptors by JNJ-47965567 in the brain after in vivo administration.

Experimental Workflow:

Ex_Vivo_Autoradiography_Workflow cluster_animal In Vivo cluster_exvivo Ex Vivo Dosing Dose rats with JNJ-47965567 or vehicle Sacrifice Sacrifice and collect brains Dosing->Sacrifice Sectioning Cryosection brain tissue (20 µm) Sacrifice->Sectioning Incubation Incubate sections with [3H]-A-804598 (radioligand) Sectioning->Incubation Washing Wash to remove unbound radioligand Incubation->Washing Imaging Expose to phosphor imaging plates Washing->Imaging Analysis Quantify receptor occupancy Imaging->Analysis In_Vivo_Microdialysis_Workflow cluster_animal In Vivo cluster_analysis Analysis Surgery Implant microdialysis probe in rat brain Dosing Administer JNJ-47965567 or vehicle Surgery->Dosing Stimulation Infuse Bz-ATP (P2X7 agonist) through the probe Dosing->Stimulation Collection Collect dialysate continuously Stimulation->Collection ELISA Measure IL-1β levels in dialysate using ELISA Collection->ELISA DataAnalysis Compare IL-1β levels between treatment groups ELISA->DataAnalysis

References

JNJ-47965567: A Comparative Analysis of Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

JNJ-47965567, a potent and selective P2X7 receptor antagonist with central nervous system permeability, has been investigated across a range of preclinical animal models for neuropsychiatric and neurodegenerative disorders. This guide provides a comparative overview of its efficacy, alongside other relevant P2X7 antagonists, supported by experimental data and detailed methodologies.

P2X7 Receptor Signaling Pathway

The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in neuroinflammation. Its activation triggers a cascade of downstream signaling events, leading to the release of pro-inflammatory cytokines. JNJ-47965567 acts as an antagonist to this receptor, thereby mitigating these inflammatory processes.

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Channel Ion Channel Opening (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->Ion_Channel NFkB NF-κB Activation P2X7R->NFkB MAPK MAPK Activation P2X7R->MAPK JNJ JNJ-47965567 JNJ->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B Mature IL-1β Release Pro_IL1B->IL1B NFkB->Pro_IL1B Transcription ProInflammatory Pro-inflammatory Cytokine Production MAPK->ProInflammatory

Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.

Efficacy in Animal Models of Neurological Disorders

Neuropathic Pain

JNJ-47965567 has demonstrated efficacy in a rat model of neuropathic pain, a condition characterized by hypersensitivity to sensory stimuli.

CompoundAnimal ModelDoseRoute of AdministrationEfficacy OutcomeCitation
JNJ-47965567 Rat (Chung model)30 mg/kgSubcutaneous (s.c.)Modest but significant attenuation of mechanical allodynia.[1]
A438079 Rat (Diabetic Neuropathic Pain)-IntrathecalIncreased mechanical withdrawal threshold and thermal withdrawal latency.[2]
Brilliant Blue G Rat (Spinal Cord Injury)--Significantly inhibits neuronal apoptosis.[3]
A740003 Rat (Spinal Nerve Ligation)-IntrathecalReduced mechanical allodynia.[3]

A common method to induce neuropathic pain in rodents is the spinal nerve ligation model, also known as the Chung model.

Chung_Model_Workflow A Anesthesia B Surgical Exposure of L5/L6 Spinal Nerves A->B C Ligation of L5 Spinal Nerve B->C D Wound Closure C->D E Post-operative Recovery D->E F Behavioral Testing (e.g., von Frey filaments) E->F G Drug Administration (JNJ-47965567 or Vehicle) G->F Treatment

Caption: Experimental Workflow for the Chung Model of Neuropathic Pain.

The procedure involves the tight ligation of the L5 spinal nerve, leading to the development of mechanical allodynia, a key feature of neuropathic pain. Behavioral testing, such as the von Frey test, is used to assess the withdrawal threshold to a mechanical stimulus. JNJ-47965567 was administered subcutaneously, and its effect on the withdrawal threshold was measured.[1]

Mania (Amphetamine-Induced Hyperactivity Model)

The amphetamine-induced hyperactivity model in rats is a widely used paradigm to screen for potential anti-manic drugs. JNJ-47965567 has shown efficacy in attenuating this hyperactivity.

CompoundAnimal ModelDoseRoute of AdministrationEfficacy OutcomeCitation
JNJ-47965567 Rat30 mg/kgSubcutaneous (s.c.)Attenuated amphetamine-induced hyperactivity.
Haloperidol Rat0.05 mg/kg-Reduced amphetamine-induced hyperactivity.
Prazosin Rat2 mg/kg-Reduced amphetamine-induced hyperactivity.

Rats are habituated to an open-field arena, and their baseline locomotor activity is recorded. Following habituation, they are administered JNJ-47965567 or vehicle, followed by an injection of d-amphetamine. Locomotor activity is then recorded for a defined period.

Amphetamine_Hyperactivity_Workflow A Habituation to Open-Field Arena (60 min) B Administration of JNJ-47965567 or Vehicle (s.c.) A->B C Post-treatment Activity Recording (60 min) B->C D Administration of d-amphetamine (i.p.) C->D E Post-amphetamine Activity Recording (120 min) D->E

Caption: Experimental Workflow for Amphetamine-Induced Hyperactivity Model.

Amyotrophic Lateral Sclerosis (ALS)

The efficacy of JNJ-47965567 has been evaluated in the SOD1-G93A mouse model of ALS, a progressive neurodegenerative disease affecting motor neurons. The results have shown sex-specific effects.

CompoundAnimal ModelDose & RegimenEfficacy OutcomeCitation
JNJ-47965567 SOD1-G93A Mice30 mg/kg, i.p., 4 times/week from P60Females: Delayed disease onset, reduced body weight loss, improved motor coordination. Males: No significant effect. No increase in lifespan for either sex.
JNJ-47965567 SOD1-G93A Mice30 mg/kg, i.p., 3 times/week from disease onsetNo impact on weight loss, clinical score, motor coordination, or survival in either sex.
Brilliant Blue G (BBG) SOD1-G93A Mice45.5 mg/kg, i.p., 3 times/week from 62-64 daysFemales: Reduced body weight loss and prolonged survival. Males: No significant effect on survival.
A-804598 SOD1-G93A Mice-Chronic treatment inhibited the upregulation of SQSTM1/p62, suggesting a role in regulating autophagy.

Transgenic mice overexpressing the human SOD1 gene with the G93A mutation are used. These mice develop a progressive motor neuron disease that mimics many features of human ALS. Treatment with JNJ-47965567 or vehicle is initiated at a presymptomatic stage (e.g., postnatal day 60). Disease progression is monitored through regular measurements of body weight, motor performance (e.g., rotarod test), and clinical scoring. The time of disease onset and survival are key endpoints.

Summary and Conclusion

JNJ-47965567, a centrally permeable P2X7 receptor antagonist, demonstrates promising efficacy in preclinical models of neuropathic pain and mania. In the SOD1-G93A model of ALS, its effects appear to be sex-dependent and influenced by the treatment regimen, highlighting the complexity of targeting neuroinflammation in this disease. Compared to other P2X7 antagonists, JNJ-47965567 offers the advantage of good brain penetration, making it a valuable tool for investigating the role of central P2X7 receptors in CNS disorders. Further research is warranted to fully elucidate its therapeutic potential and to optimize dosing and treatment strategies for different neurological conditions.

References

Reproducibility of JNJ-47965567 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2X7 receptor antagonist JNJ-47965567 with alternative compounds, supported by experimental data. It delves into the reproducibility of published findings, particularly in the context of preclinical models of neuroinflammation and neurodegenerative disease. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate critical evaluation and future research design.

Executive Summary

JNJ-47965567 is a potent and selective, centrally permeable P2X7 receptor antagonist.[1][2] Initial characterization demonstrated its high affinity for human and rat P2X7 receptors and its ability to block downstream signaling, such as IL-1β release, in both in vitro and in vivo models.[1][2] However, subsequent studies investigating its efficacy in a mouse model of amyotrophic lateral sclerosis (ALS) have yielded conflicting results, raising important questions about the reproducibility of its therapeutic effects and the influence of experimental design on outcomes. This guide aims to provide a comprehensive overview of these findings to aid researchers in navigating this complex landscape.

Comparative Efficacy of P2X7 Antagonists

The following tables summarize the quantitative data on the in vitro potency of JNJ-47965567 and other commonly studied P2X7 antagonists.

Table 1: Comparative Affinity of P2X7 Antagonists

CompoundHuman P2X7 (pKi)Rat P2X7 (pKi)Reference
JNJ-47965567 7.9 ± 0.078.7 ± 0.07[1]
A-8045988.0 ± 0.048.8 ± 0.06[1]
AZ-106061208.5 ± 0.088.0 ± 0.08[1]
A-4380797.1 ± 0.086.7 ± 0.1[1]

Table 2: Comparative Functional Antagonism of P2X7 Receptor

CompoundAssaySystemPotency (pIC50)Reference
JNJ-47965567 BzATP-induced IL-1β releaseHuman whole blood6.7 ± 0.07[1]
JNJ-47965567 BzATP-induced IL-1β releaseHuman monocytes7.5 ± 0.07[1]
JNJ-47965567 BzATP-induced IL-1β releaseRat microglia7.1 ± 0.1[1]
JNJ-47965567 BzATP-induced Calcium FluxRat astrocytes7.5 ± 0.4[1]

Reproducibility in a Preclinical Model of ALS

The therapeutic potential of JNJ-47965567 has been investigated in the SOD1G93A mouse model of ALS, with conflicting findings. This highlights the critical importance of experimental design in preclinical studies.

A study by Ly et al. (2020) found that JNJ-47965567, administered at 30 mg/kg three times a week from disease onset, did not alter disease progression, including weight loss, motor coordination, or survival in SOD1G93A mice.[3][4]

In contrast, another study reported that chronic administration of JNJ-47965567 at the same dose (30 mg/kg) but with a higher frequency (four times per week) and initiated at a pre-symptomatic stage (postnatal day 60), delayed disease onset, reduced body weight loss, and improved motor performance in female SOD1G93A mice.[5][6][7] However, this study also reported no increase in overall lifespan.[5][6][7]

These divergent outcomes underscore the sensitivity of preclinical models to variations in treatment paradigms, such as the timing of intervention and the dosing frequency.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the P2X7 receptor signaling pathway and the workflows of the key studies discussed.

P2X7_Signaling_Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ca_ion Ca²⁺ Influx P2X7R->Ca_ion K_ion K⁺ Efflux P2X7R->K_ion NLRP3 NLRP3 Inflammasome Activation K_ion->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b cleaves proIL1b pro-IL-1β proIL1b->IL1b

P2X7 Receptor Signaling Pathway

Experimental_Workflow_ALS_Studies cluster_study1 Ly et al. (2020) cluster_study2 Contrasting Study s1_start Disease Onset (SOD1G93A Mice) s1_treat JNJ-47965567 (30 mg/kg) 3 times/week s1_start->s1_treat s1_outcome No significant effect on disease progression s1_treat->s1_outcome s2_start Pre-symptomatic (P60, SOD1G93A Mice) s2_treat JNJ-47965567 (30 mg/kg) 4 times/week s2_start->s2_treat s2_outcome Delayed onset, improved motor performance in females (No change in lifespan) s2_treat->s2_outcome

Comparison of Experimental Workflows in ALS Mouse Models

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol was adapted from Bhattacharya et al. (2013).[1]

  • Membrane Preparation: Membranes from 1321N1 cells stably expressing human or rat P2X7 receptors were used.

  • Radioligand: [³H]-A-804598 was used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Membranes were incubated with the radioligand and varying concentrations of JNJ-47965567 for 1 hour at room temperature.

  • Detection: Bound radioactivity was measured by liquid scintillation counting after filtration.

  • Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

IL-1β Release Assay

This protocol was adapted from Bhattacharya et al. (2013).[1]

  • Cell Types: Human whole blood, isolated human peripheral blood mononuclear cells (PBMCs), or primary rat microglia.

  • Priming: Cells were primed with lipopolysaccharide (LPS) for 4 hours to induce pro-IL-1β expression.

  • Treatment: Cells were pre-incubated with JNJ-47965567 for 30 minutes.

  • Stimulation: P2X7 receptors were activated with BzATP to induce IL-1β release.

  • Detection: The concentration of IL-1β in the supernatant was quantified using a commercially available ELISA kit.

  • Analysis: IC50 values were determined by non-linear regression analysis.

In Vivo Amphetamine-Induced Hyperactivity Model

This protocol was adapted from Bhattacharya et al. (2013).[1]

  • Animals: Male Sprague-Dawley rats.

  • Acclimation: Animals were habituated to the testing environment (open-field chambers) for 30 minutes.

  • Treatment: JNJ-47965567 (30 mg/kg) or vehicle was administered subcutaneously 30 minutes prior to amphetamine.

  • Challenge: Amphetamine (1 mg/kg) was administered subcutaneously.

  • Measurement: Locomotor activity was recorded for 60 minutes post-amphetamine administration using an automated activity monitoring system.

  • Analysis: Total distance traveled was compared between treatment groups.

Conclusion

JNJ-47965567 is a well-characterized P2X7 antagonist with high potency and selectivity. While its initial preclinical evaluation showed promise in models of mania and neuropathic pain, its efficacy in a mouse model of ALS appears to be highly dependent on the experimental design.[1][2][3][5][6][7] The conflicting findings in the SOD1G93A model highlight the need for careful consideration of treatment parameters, such as the timing of initiation and dosing frequency, in the design of future preclinical studies for neurodegenerative diseases. This guide provides the necessary data and protocols to aid researchers in critically evaluating the existing literature and designing robust experiments to further investigate the therapeutic potential of JNJ-47965567 and other P2X7 antagonists.

References

A Comparative Guide to P2X7 Receptor Antagonists in Depression Research: JNJ-47965567 vs. JNJ-54175446

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent P2X7 receptor antagonists, JNJ-47965567 and JNJ-54175446, which have been investigated for their therapeutic potential in major depressive disorder (MDD). Both compounds target the P2X7 receptor, a key player in the neuroinflammatory processes implicated in the pathophysiology of depression. This document summarizes their performance based on available preclinical and clinical data, details the experimental methodologies used in their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

JNJ-47965567 has been extensively characterized in preclinical studies as a potent, selective, and centrally permeable P2X7 receptor antagonist. It has shown efficacy in animal models of mania and neuropathic pain, though it did not demonstrate antidepressant-like effects in the forced swim test. In contrast, JNJ-54175446 has progressed to clinical trials in patients with MDD. Clinical data suggests it is generally safe and well-tolerated, and may possess mood-stabilizing properties. The differing stages of development and reported efficacy profiles highlight their distinct potential applications in depression research, with JNJ-47965567 serving as a valuable preclinical tool and JNJ-54175446 representing a clinical candidate.

Data Presentation

The following tables summarize the quantitative data for JNJ-47965567 and JNJ-54175446, providing a direct comparison of their pharmacological properties.

Table 1: In Vitro Pharmacological Profile

ParameterJNJ-47965567JNJ-54175446
P2X7 Receptor Binding Affinity (pKi) 7.9 ± 0.07 (human)[1][2]-
P2X7 Receptor Functional Antagonism (pIC50) 8.3 (human), 7.2 (rat)8.46 (human), 8.81 (rat)[1]
IL-1β Release Inhibition (pIC50) 7.5 ± 0.07 (human monocytes)[1][2], 7.1 ± 0.1 (rat microglia)-
Selectivity Selective over a panel of 50 other receptors, ion channels, and transporters. At 10 µM, >50% effect observed at human melatonin (B1676174) 1 receptor and human serotonin (B10506) transporter.Selective P2X7 receptor antagonist.

Table 2: Preclinical and Clinical Profile

FeatureJNJ-47965567JNJ-54175446
Central Nervous System (CNS) Penetration Yes, centrally permeable.Yes, CNS-penetrant.
Preclinical Efficacy (Depression Models) No efficacy observed in the forced swim test in rats.Preclinical experiments have shown a reduction of ex-vivo lipopolysaccharide (LPS)-induced IL‐1β release in rat microglia and human monocytes, and the blocking of benzyl (B1604629) (Bz)‐ATP-induced IL‐1β release in rat brains.
Other Preclinical Efficacy Attenuated amphetamine-induced hyperactivity in rats; modest efficacy in a rat model of neuropathic pain.Modulates amphetamine-induced (visuo)motor performance and mood in healthy volunteers.
Clinical Development for Depression Preclinical stage.Phase II clinical trials for Major Depressive Disorder (NCT04116606).
Clinical Trial Dosage (MDD) Not applicable.50mg/day for 8 weeks.
Clinical Observations (MDD) Not applicable.Did not have a significant effect on mood as assessed by HDRS17 and QIDS-SR, but blunted the acute reduction of anhedonia following total sleep deprivation. Suggests potential mood-stabilizing effects.
Safety and Tolerability (Human) Not applicable.Generally safe and well-tolerated in doses up to 600 mg. Most common adverse events were headache, nausea, dysgeusia, and vomiting.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for P2X7 Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of the test compound for the P2X7 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat P2X7 receptor (e.g., 1321N1 cells).

    • Assay Conditions: The assay is typically performed in 96-well plates. Membranes are incubated with a fixed concentration of a radiolabeled P2X7 receptor antagonist (e.g., [³H]A-804598) and a range of concentrations of the unlabeled test compound (JNJ-47965567 or JNJ-54175446).

    • Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

IL-1β Release Assay in Microglia
  • Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit P2X7 receptor-mediated IL-1β release from microglia.

  • Methodology:

    • Cell Culture: Primary rat microglia or a suitable microglial cell line are cultured in appropriate media.

    • Priming: Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for a few hours to induce the transcription of pro-IL-1β.

    • Antagonist Treatment: The primed cells are pre-incubated with various concentrations of the test compound (JNJ-47965567 or JNJ-54175446) or vehicle control.

    • P2X7 Receptor Activation: The P2X7 receptor is then activated with a specific agonist, such as Benzoylbenzoyl-ATP (BzATP).

    • Supernatant Collection: After a short incubation period, the cell culture supernatant is collected.

    • Quantification of IL-1β: The concentration of mature IL-1β in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

    • Data Analysis: The pIC50 value is determined by plotting the inhibition of IL-1β release as a function of the test compound concentration.

Rat Forced Swim Test
  • Objective: To evaluate the antidepressant-like activity of a test compound in a rodent model of behavioral despair.

  • Methodology:

    • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the rat cannot touch the bottom with its tail or feet.

    • Procedure: The test typically consists of two sessions.

      • Pre-test Session (Day 1): Rats are placed in the water-filled cylinder for a 15-minute period. This initial exposure to the inescapable stressor induces a state of behavioral despair.

      • Test Session (Day 2): Approximately 24 hours after the pre-test, the rats are administered the test compound (e.g., JNJ-47965567) or vehicle. After a specified pre-treatment time, the rats are placed back into the water cylinder for a 5-minute test session.

    • Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded by a trained observer or using an automated tracking system.

    • Data Analysis: The immobility time of the drug-treated group is compared to that of the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect. It is important to also assess general locomotor activity to rule out false positives due to hyperactivity.

Clinical Trial for JNJ-54175446 in MDD (NCT04116606 - Simplified)
  • Objective: To evaluate the efficacy, safety, and tolerability of JNJ-54175446 as an adjunctive treatment for patients with Major Depressive Disorder (MDD).

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group Phase II trial.

  • Participants: Approximately 142 adult patients with a diagnosis of MDD who have had an incomplete response to at least one standard antidepressant treatment.

  • Treatment:

    • Investigational Arm: JNJ-54175446 (50 mg/day) administered orally for 8 weeks as an adjunct to their ongoing antidepressant medication.

    • Control Arm: Placebo administered orally for 8 weeks as an adjunct to their ongoing antidepressant medication.

  • Primary Outcome Measures: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 8.

  • Secondary Outcome Measures:

    • Response and remission rates.

    • Changes in other depression and anxiety scales.

    • Safety and tolerability assessments, including adverse event monitoring, clinical laboratory tests, vital signs, and ECGs.

    • Biomarker analysis from blood samples to assess P2X7-mediated inflammation.

    • Neuroimaging (MRI) to explore the effects on brain structure and function.

Mandatory Visualization

P2X7 Receptor Signaling Pathway in Depression

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane ATP ATP (High Concentration) (e.g., from stressed cells) P2X7R P2X7 Receptor ATP->P2X7R Binds to Ion_Flux Ion_Flux P2X7R->Ion_Flux Opens channel NLRP3_Activation NLRP3_Activation Ion_Flux->NLRP3_Activation Triggers Caspase1 Caspase1 NLRP3_Activation->Caspase1 Activates NLRP3_Priming NLRP3_Priming Pro_IL1B_Transcription Pro_IL1B_Transcription NLRP3_Priming->Pro_IL1B_Transcription Pro_IL1B Pro_IL1B Pro_IL1B_Transcription->Pro_IL1B Increases IL1B IL1B Caspase1->IL1B Cleaves pro-IL-1β Release Release IL1B->Release Neuroinflammation Neuroinflammation Release->Neuroinflammation JNJ_Compounds JNJ-47965567 JNJ-54175446 JNJ_Compounds->P2X7R Antagonize

Experimental Workflow for Preclinical Evaluation of P2X7 Antagonists

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_in_vivo_efficacy In Vivo Efficacy (Depression Models) cluster_safety Safety and Toxicology Binding_Assay P2X7 Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., IL-1β Release) (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. other receptors) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Determine CNS penetration) Selectivity_Screen->PK_Studies Animal_Model Animal Model of Depression (e.g., Chronic Stress, Forced Swim Test) PK_Studies->Animal_Model Tox_Studies Toxicology Studies PK_Studies->Tox_Studies Compound_Admin Compound Administration Animal_Model->Compound_Admin Behavioral_Testing Behavioral Readouts (e.g., anhedonia, despair) Compound_Admin->Behavioral_Testing Biomarker_Analysis Biomarker Analysis (e.g., brain IL-1β levels) Behavioral_Testing->Biomarker_Analysis Go_NoGo Go/No-Go for Clinical Development Biomarker_Analysis->Go_NoGo Decision Tox_Studies->Go_NoGo Start Compound Synthesis Start->Binding_Assay

References

Comparative Analysis of JNJ-47965567 Cross-Species Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the cross-species reactivity of JNJ-47965567, a potent and selective P2X7 receptor antagonist, with other notable alternatives in the field. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their preclinical and translational research.

Introduction to JNJ-47965567

JNJ-47965567 is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of inflammatory and neurological disorders. Understanding its activity and potency across different species is crucial for the successful design and interpretation of preclinical studies and for predicting its therapeutic potential in humans.

Quantitative Comparison of Cross-Species Reactivity

The following tables summarize the binding affinity and functional potency of JNJ-47965567 and its alternatives across various species.

Table 1: Binding Affinity (pKi) of P2X7 Receptor Antagonists

CompoundHumanRatMouse
JNJ-47965567 7.98.7-
A-8045988.08.8-
A-4380797.16.7-
AZ106061208.58.0-

Table 2: Functional Potency (pIC50 / IC50) of P2X7 Receptor Antagonists

CompoundSpeciesAssayValue
JNJ-47965567 HumanIL-1β release (blood)pIC50: 6.7[1]
HumanIL-1β release (monocytes)pIC50: 7.5[1]
RatIL-1β release (microglia)pIC50: 7.1[1]
Mouse--
A-804598Human-IC50: 11 nM[2]
Rat-IC50: 10 nM[2]
Mouse-IC50: 9 nM[2]
A-438079HumanCa2+ influxpIC50: 6.9[3][4]
RatCa2+ influxIC50: 321 nM[3]
Mouse--
AZ10606120HumanYO-PRO-12+ uptakeIC50: 3 ± 1 nM[5]
MouseYO-PRO-12+ uptakeIC50: 1 ± 1 nM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the P2X7 receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the P2X7 receptor are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a radiolabeled P2X7 receptor ligand (e.g., [3H]A-804598) and varying concentrations of the test compound (e.g., JNJ-47965567).

  • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • The data is analyzed to determine the inhibitory constant (Ki) of the test compound.

Calcium Influx Assay

This functional assay measures the ability of a compound to block P2X7 receptor-mediated calcium entry into cells.

1. Cell Preparation:

  • Cells endogenously expressing or engineered to express the P2X7 receptor are seeded in a multi-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Compound Incubation:

  • The cells are pre-incubated with varying concentrations of the test compound or vehicle.

3. Receptor Activation and Measurement:

  • A P2X7 receptor agonist (e.g., ATP or BzATP) is added to the wells to stimulate calcium influx.

  • The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or a flow cytometer.

4. Data Analysis:

  • The inhibitory effect of the test compound on the agonist-induced calcium influx is calculated.

  • The IC50 value, the concentration of the compound that inhibits 50% of the maximal response, is determined.

IL-1β Release Assay

This assay assesses the functional consequence of P2X7 receptor blockade on the release of the pro-inflammatory cytokine IL-1β.

1. Cell Priming:

  • Immune cells, such as peripheral blood mononuclear cells (PBMCs) or microglia, are often primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

2. Compound Incubation:

  • The primed cells are pre-incubated with different concentrations of the test compound.

3. P2X7 Receptor Activation:

  • A P2X7 receptor agonist (e.g., ATP or BzATP) is added to the cells to trigger the activation of the NLRP3 inflammasome and the subsequent processing and release of mature IL-1β.

4. Supernatant Collection and Analysis:

  • The cell culture supernatant is collected.

  • The concentration of IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

  • The inhibitory effect of the test compound on agonist-induced IL-1β release is determined.

  • The IC50 value is calculated.

Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_ion Ca²⁺ Influx P2X7R->Ca_ion JNJ JNJ-47965567 JNJ->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ca_ion->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b proIL1b Pro-IL-1β proIL1b->Casp1 experimental_workflow start Start: Select Cell Line Expressing P2X7R prime_cells Prime Cells with LPS (for IL-1β assay) start->prime_cells load_dye Load Cells with Calcium Dye (for Ca²⁺ assay) start->load_dye add_antagonist Incubate with JNJ-47965567 (or alternative antagonist) prime_cells->add_antagonist load_dye->add_antagonist add_agonist Stimulate with P2X7R Agonist (ATP/BzATP) add_antagonist->add_agonist measure_response Measure Response add_agonist->measure_response ca_influx Calcium Influx Measurement measure_response->ca_influx Functional Assay il1b_release IL-1β Release Measurement (ELISA) measure_response->il1b_release Functional Assay data_analysis Data Analysis: Determine IC50/pIC50 ca_influx->data_analysis il1b_release->data_analysis end End: Compare Cross-Species Reactivity data_analysis->end

References

JNJ-47965567 in ALS Models: A Comparative Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for JNJ-47965567, a P2X7 receptor antagonist, in the context of Amyotrophic Lateral Sclerosis (ALS) animal models. The performance of JNJ-47965567 is compared with other P2X7 antagonists and alternative therapeutic compounds that have been evaluated in the widely used SOD1-G93A transgenic mouse model of ALS.

Overview of JNJ-47965567 in ALS Preclinical Studies

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation.[1] Its role in ALS has been investigated in the SOD1-G93A mouse model, which mimics many aspects of the human disease. However, preclinical studies have yielded conflicting results regarding its efficacy, highlighting the critical importance of experimental design and treatment parameters.

One study reported that JNJ-47965567, when administered three times a week from the onset of disease symptoms, did not alter disease progression, motor coordination, or survival in SOD1-G93A mice.[2][3] In contrast, another study found that a more frequent administration of four times per week, initiated at a pre-symptomatic stage, delayed disease onset and improved motor performance, specifically in female mice, although it did not extend overall survival.[4][5] A third publication noted that both JNJ-47965567 and another P2X7 antagonist, A804598, "totally failed" to alter survival and disease progression when treatment was started in the early symptomatic phase.

Comparative Efficacy of Investigational Compounds in the SOD1-G93A ALS Mouse Model

The following tables summarize the quantitative data from preclinical studies of JNJ-47965567 and selected alternative compounds in the SOD1-G93A mouse model.

Table 1: P2X7 Receptor Antagonists

CompoundDosing RegimenKey Findings in SOD1-G93A MiceReference
JNJ-47965567 30 mg/kg, i.p., 3x/week from disease onsetNo significant effect on survival, motor performance, or weight loss.[2][3]
JNJ-47965567 30 mg/kg, i.p., 4x/week from pre-symptomatic stage (P60)Delayed disease onset and improved motor performance in female mice; no effect on overall survival.[4][5]
A804598 30 mg/kg, i.p., daily from symptomatic stage (P98)Downregulated IL-1β mRNA expression but had no significant effect on motor neuron loss, gliosis, or survival.[6]
Brilliant Blue G (BBG) 45.5 mg/kg, i.p., 3x/week from pre-symptomatic stage (P62-64)Reduced body weight loss and prolonged survival in female mice; no effect on clinical score or motor coordination.[6]

Table 2: Alternative Therapeutic Compounds

CompoundDosing RegimenPlausible Mechanism of ActionKey Findings in SOD1-G93A MiceReference
Acetyl-L-carnitine Not specified in SOD1-G93A model in search resultsOxidative stress reduction, mitochondrial function improvementProtective effects observed in a mouse model of ALS.[7]
Tamoxifen Not specified in SOD1-G93A model in search resultsNeuroinflammation modulation, oxidative stress reductionAssociated with improved survival and slower decline in muscle function in some studies.
L-Serine Not specified in SOD1-G93A model in search resultsNeuroinflammation modulation, mitochondrial alterationAdministration to ALS mice dramatically lowered cord levels of D-serine, leading to changes in onset and survival similar to serine racemase deletion.[2]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing preclinical findings. Below are the experimental protocols for the key compounds discussed.

JNJ-47965567 Administration Protocol (Negative Result Study)
  • Animal Model: SOD1-G93A transgenic mice.

  • Compound and Vehicle: JNJ-47965567 dissolved in 2-hydroxypropyl-beta-cyclodextrin.

  • Dosing: 30 mg/kg administered via intraperitoneal (i.p.) injection.

  • Frequency and Duration: Three times per week, starting from disease onset until the experimental endpoint.

  • Outcome Measures: Body weight, clinical score, motor coordination (rotarod test), and survival.[2][3]

JNJ-47965567 Administration Protocol (Positive Result Study)
  • Animal Model: SOD1-G93A transgenic mice.

  • Compound and Vehicle: JNJ-47965567.

  • Dosing: 30 mg/kg administered via intraperitoneal (i.p.) injection.

  • Frequency and Duration: Four times per week, starting from a pre-symptomatic stage (postnatal day 60) until the experimental endpoint.

  • Outcome Measures: Disease onset, body weight, motor performance, and survival.[4][5]

A804598 Administration Protocol
  • Animal Model: SOD1-G93A transgenic mice.

  • Compound and Vehicle: A804598.

  • Dosing: 30 mg/kg administered via intraperitoneal (i.p.) injection.

  • Frequency and Duration: Daily, starting from the symptomatic stage (postnatal day 98) until the experimental endpoint.

  • Outcome Measures: Motor neuron count, gliosis (GFAP and CD68 staining), and mRNA expression of inflammatory markers.[6]

Brilliant Blue G (BBG) Administration Protocol
  • Animal Model: SOD1-G93A transgenic mice.

  • Compound and Vehicle: Brilliant Blue G or saline control.

  • Dosing: 45.5 mg/kg administered via intraperitoneal (i.p.) injection.

  • Frequency and Duration: Three times per week, from a pre-symptomatic stage (postnatal days 62-64) until the end-stage of the disease.

  • Outcome Measures: Weight, clinical score, motor coordination (rotarod performance), and survival.[6]

Visualizing Molecular Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

The P2X7 receptor, a target for JNJ-47965567, is an ATP-gated ion channel. Its activation leads to the opening of a non-selective cation channel and, with prolonged stimulation, the formation of a larger pore, triggering downstream inflammatory signaling cascades.

P2X7_Signaling cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ion_Channel Cation Influx (Na+, Ca2+) K+ Efflux P2X7->Ion_Channel opens Pore Large Pore Formation P2X7->Pore prolonged activation ATP Extracellular ATP ATP->P2X7 binds & activates NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Pore->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation & Release Caspase1->IL1b JNJ JNJ-47965567 (Antagonist) JNJ->P2X7 blocks

P2X7 receptor signaling cascade.

Preclinical Experimental Workflow in SOD1-G93A Mice

The typical workflow for evaluating therapeutic candidates in the SOD1-G93A mouse model involves several key stages, from animal selection and treatment administration to behavioral and pathological analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Endpoint Analysis Animal_Model SOD1-G93A Mice Grouping Randomized Grouping (Treatment vs. Vehicle) Animal_Model->Grouping Dosing Compound Administration (e.g., JNJ-47965567) Grouping->Dosing Behavioral Behavioral Testing (Rotarod, Grip Strength) Dosing->Behavioral Clinical Clinical Scoring & Weight Dosing->Clinical Survival Survival Monitoring Dosing->Survival Histology Histopathology (Motor Neuron Count, Gliosis) Survival->Histology Biomarkers Biomarker Analysis (e.g., IL-1β) Survival->Biomarkers

Preclinical study workflow.

Conclusion

The preclinical evidence for JNJ-47965567 in ALS models is inconsistent, with efficacy appearing to be highly dependent on the treatment regimen, including the frequency of administration and the timing of intervention relative to disease progression. The negative results from a study initiating treatment at disease onset contrast with the modest, sex-specific benefits observed when treatment began pre-symptomatically. This underscores the complexity of translating preclinical findings and the need for standardized and robust experimental protocols.

Compared to other P2X7 antagonists like Brilliant Blue G, which has shown some positive effects on survival in female mice, the therapeutic window and optimal dosing for JNJ-47965567 in ALS remain to be fully elucidated. Further research is warranted to clarify the potential of P2X7 receptor modulation as a therapeutic strategy for ALS and to determine the most effective way to target this pathway. The alternative compounds mentioned offer different mechanisms of action and require further head-to-head preclinical comparisons to ascertain their relative potential.

References

Confirming P2X7 Blockade: A Comparative Guide to JNJ-47965567

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-47965567, a potent and selective P2X7 receptor antagonist, with other commonly used P2X7 blockers. Detailed experimental protocols and supporting data are presented to assist researchers in effectively confirming P2X7 blockade in their studies.

Introduction to P2X7 and JNJ-47965567

The P2X7 receptor is a unique, ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia, as well as in the central nervous system. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines like IL-1β, making it a key player in inflammatory and neurological processes.

JNJ-47965567 is a centrally permeable, high-affinity, and selective P2X7 antagonist.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of central P2X7 in various CNS pathologies.[1]

Comparative Analysis of P2X7 Antagonists

The efficacy of JNJ-47965567 is best understood in the context of other available P2X7 antagonists. The following table summarizes the potency of JNJ-47965567 compared to other widely used P2X7 blockers: A-438079, AZ-10606120, and Brilliant Blue G (BBG).

AntagonistSpeciesPotency (pIC50)Potency (IC50 / Ki)Mechanism of ActionReference
JNJ-47965567 Human8.3pKi 7.9Selective Antagonist[1][2]
Mouse7.5IC50 = 54 ± 24 nMNon-competitive[3][4]
Rat7.2pKi 8.7Selective Antagonist[1][3]
A-438079 Human6.9-Competitive Antagonist[5][6]
Rat-IC50 = 321 nMCompetitive Antagonist
AZ-10606120 Human-IC50 ≈ 10 nM, KD = 1.4 nMNegative Allosteric Modulator[7][8][9]
Rat-IC50 ≈ 10 nM, KD = 19 nMNegative Allosteric Modulator[8][9]
Brilliant Blue G (BBG) Human-IC50 = 200 nMNon-competitive Antagonist[10]
Rat-IC50 = 10 nMNon-competitive Antagonist[10]

Experimental Protocols for Confirming P2X7 Blockade

To validate the blockade of the P2X7 receptor by JNJ-47965567 or other antagonists, several key in vitro assays can be employed.

Calcium Flux Assay

This assay measures the influx of calcium into cells upon P2X7 activation, which is inhibited by P2X7 antagonists.

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293-hP2X7R, microglia, or macrophages)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • P2X7 agonist (e.g., ATP or BzATP)

  • JNJ-47965567 and other test compounds

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS.

    • Wash the cells once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 45-60 minutes.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of JNJ-47965567 and other antagonists in HBSS.

    • Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record baseline fluorescence.

    • Add the P2X7 agonist (e.g., ATP to a final concentration of 1-5 mM) to all wells.

    • Immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon agonist addition.

    • Plot the inhibition of the calcium response against the antagonist concentration to determine the IC50 value.

IL-1β Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 activation.

Materials:

  • Primary microglia, monocytes, or a suitable cell line (e.g., THP-1)

  • Culture medium

  • LPS (Lipopolysaccharide)

  • P2X7 agonist (e.g., ATP or BzATP)

  • JNJ-47965567 and other test compounds

  • Human IL-1β ELISA kit

  • 96-well culture plates

Procedure:

  • Cell Priming:

    • Plate the cells in a 96-well plate.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.

  • Compound Incubation:

    • Pre-incubate the primed cells with various concentrations of JNJ-47965567 or other antagonists for 30-60 minutes.

  • P2X7 Activation:

    • Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

  • ELISA:

    • Quantify the amount of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Determine the concentration of IL-1β in each sample.

    • Plot the percentage of inhibition of IL-1β release against the antagonist concentration to calculate the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled antagonist to the P2X7 receptor, allowing for the determination of binding affinity (Ki).

Materials:

  • Cell membranes prepared from cells expressing the P2X7 receptor

  • Radioligand (e.g., [3H]A-804598 or [3H]JNJ-54232334)

  • JNJ-47965567 and other unlabeled competing ligands

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • GF/B glass fiber filters, pre-soaked in polyethyleneimine (PEI)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from P2X7-expressing cells by homogenization and centrifugation.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled competitor (e.g., JNJ-47965567).

    • For total binding, omit the unlabeled competitor.

    • For non-specific binding, include a high concentration of an unlabeled P2X7 antagonist.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing P2X7 Signaling and Experimental Workflow

To further clarify the mechanisms and procedures discussed, the following diagrams illustrate the P2X7 signaling pathway and a general experimental workflow for confirming P2X7 blockade.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7->Ion_Flux Pore Macropore Formation P2X7->Pore prolonged activation ATP ATP (extracellular) ATP->P2X7 binds NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 K⁺ efflux MAPK MAPK Signaling (p38, ERK) Ion_Flux->MAPK Ca²⁺ influx Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b

Caption: P2X7 Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_assays Functional Assays Cell_Culture 1. Cell Culture (P2X7-expressing cells) Antagonist_Treatment 2. Pre-incubation with JNJ-47965567 Cell_Culture->Antagonist_Treatment Agonist_Stimulation 3. Stimulation with P2X7 Agonist (ATP/BzATP) Antagonist_Treatment->Agonist_Stimulation Binding_Assay Radioligand Binding Assay Antagonist_Treatment->Binding_Assay competes with radioligand Ca_Assay Calcium Flux Assay Agonist_Stimulation->Ca_Assay IL1b_Assay IL-1β Release Assay Agonist_Stimulation->IL1b_Assay Data_Analysis 4. Data Analysis (IC50 / Ki determination) Ca_Assay->Data_Analysis IL1b_Assay->Data_Analysis Binding_Assay->Data_Analysis

Caption: Experimental Workflow for Confirming P2X7 Blockade.

References

JNJ-47965567: A Potent and Centrally Permeable P2X7 Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of inflammatory, neurological, and psychiatric disorders. Its activation by high concentrations of extracellular ATP, a key danger signal, triggers a cascade of inflammatory events, including the maturation and release of pro-inflammatory cytokines like IL-1β. Consequently, the antagonism of the P2X7 receptor presents a promising avenue for therapeutic intervention. JNJ-47965567 is a potent, selective, and centrally permeable P2X7 receptor antagonist that has proven to be a valuable tool for investigating the role of the central P2X7 receptor in various CNS pathologies.[1][2][3][4] This guide provides a comprehensive comparison of JNJ-47965567 with other commonly used P2X7 antagonists, supported by experimental data and detailed protocols.

Comparative Efficacy of P2X7 Antagonists

The following tables summarize the in vitro potency of JNJ-47965567 and other notable P2X7 antagonists across different species and assay formats. This data highlights the variability in antagonist potency, which is crucial for selecting the appropriate compound for a specific research model.

Table 1: Comparative Affinity (pKi) of P2X7 Antagonists

CompoundHuman P2X7Rat P2X7Reference
JNJ-47965567 7.9 ± 0.07 8.7 ± 0.07 [1][5]
A-8045988.0 ± 0.048.8 ± 0.06[1]
AZ-106061208.5 ± 0.088.0 ± 0.08[1]
A-4380797.1 ± 0.086.7 ± 0.1[1]

Table 2: Comparative Potency (pIC50) in Functional Assays

CompoundAssay TypeSpeciespIC50Reference
JNJ-47965567 IL-1β Release Human (Monocytes) 7.5 ± 0.07 [1][2][5]
Human (Blood) 6.7 ± 0.07 [1][5]
Rat (Microglia) 7.1 ± 0.1 [1][5]
Calcium Flux Rat (Astrocytes) 7.5 ± 0.4 [1]
Ethidium (B1194527)+ Uptake Murine (J774) IC50: 54 ± 24 nM [6]
A-740003Calcium InfluxHuman~7.3[7]
Rat~7.5[7]
Mouse~6.5[7]
A-438079Calcium InfluxHuman~7.0[7]
Rat~7.2[7]
Mouse~6.2[7]
Brilliant Blue G (BBG)Calcium InfluxRat~6.0[7]
Oxidized ATP (oATP)Dye UptakeJ774.G8IC50: 173-285 µM[8]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. Initially, it opens a channel permeable to small cations like Na+ and Ca2+, and allows K+ efflux.[9] Prolonged stimulation leads to the formation of a larger, non-selective pore, permitting the passage of molecules up to 900 Da.[10] This pore formation is a critical step in the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[11][12]

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore_Formation Pore Formation P2X7R->Pore_Formation Prolonged activation NLRP3_Inflammasome NLRP3 Inflammasome Activation Ca_influx->NLRP3_Inflammasome NFkB NF-κB Activation Ca_influx->NFkB MAPK MAPK Signaling Ca_influx->MAPK K_efflux->NLRP3_Inflammasome Pore_Formation->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves pro_IL1b pro-IL-1β pro_IL1b->IL1b

Caption: Simplified P2X7R activation and downstream signaling events.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for evaluating P2X7 receptor antagonists.

In Vitro IL-1β Release Assay (from Human Monocytes)

This assay quantifies the ability of a compound to inhibit ATP-induced IL-1β release from primary human monocytes.

  • Isolation of Monocytes: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Purify monocytes from PBMCs using CD14 microbeads via magnetic-activated cell sorting (MACS).[4]

  • Cell Culture and Priming: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To induce the expression of pro-IL-1β, prime the cells with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours.[4]

  • Antagonist Treatment: Pre-incubate the primed monocytes with varying concentrations of JNJ-47965567 or a vehicle control for 30 minutes.

  • P2X7R Activation: Activate the P2X7 receptor by adding Benzoylbenzoyl-ATP (Bz-ATP; 300 µM) for 30 minutes.[4]

  • Quantification of IL-1β: Collect the cell culture supernatant and quantify the concentration of released IL-1β using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[4][12]

  • Data Analysis: Determine the inhibitory effect of JNJ-47965567 by measuring the reduction in IL-1β release compared to the vehicle-treated control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.[12]

Pore Formation Assay (Ethidium Bromide Uptake)

This assay measures the inhibition of agonist-induced pore formation by quantifying the uptake of a fluorescent dye.

  • Cell Preparation: Seed J774 macrophages in a suitable culture plate.[6]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of JNJ-47965567 or a vehicle control for 15 minutes at 37°C.[6]

  • Agonist and Dye Addition: Add ethidium bromide followed by ATP (at a concentration around the EC50, e.g., 500 µM) to induce pore formation and dye uptake.[6]

  • Data Acquisition: Measure the mean fluorescence intensity of ethidium uptake using a flow cytometer.[6]

  • Data Analysis: Determine the IC50 of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.

Experimental_Workflow General Workflow for P2X7 Antagonist Evaluation cluster_readouts Possible Readouts Cell_Seeding 1. Seed Cells (e.g., Monocytes, Macrophages) Priming 2. Prime with LPS (for IL-1β assay) Cell_Seeding->Priming Antagonist_Incubation 3. Pre-incubate with Antagonist (e.g., JNJ-47965567) Priming->Antagonist_Incubation Agonist_Stimulation 4. Stimulate with P2X7 Agonist (e.g., ATP, Bz-ATP) Antagonist_Incubation->Agonist_Stimulation Assay_Readout 5. Measure Readout Agonist_Stimulation->Assay_Readout Data_Analysis 6. Data Analysis (IC50 determination) Assay_Readout->Data_Analysis IL1b_ELISA IL-1β ELISA Assay_Readout->IL1b_ELISA Dye_Uptake Dye Uptake (e.g., Ethidium Bromide) Assay_Readout->Dye_Uptake Ca_Flux Calcium Flux Assay_Readout->Ca_Flux

Caption: Workflow for in vitro evaluation of P2X7 antagonists.

Conclusion

JNJ-47965567 stands out as a potent and selective P2X7 receptor antagonist with the significant advantage of being centrally permeable, making it an excellent tool for preclinical research in CNS disorders.[1][2][4] Its well-characterized profile across various species and in vitro assays provides a solid foundation for its use as a positive control in P2X7 antagonism studies. The comparative data and detailed protocols presented in this guide are intended to assist researchers in the rational selection of P2X7 antagonists and in the design of robust experimental paradigms to further elucidate the role of the P2X7 receptor in health and disease.

References

Safety Operating Guide

Essential Guidance for the Disposal of JNJ-64619178 (Onametostat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory Operations and Waste Management of the Investigational Compound JNJ-64619178.

This document provides critical information regarding the proper handling and disposal of JNJ-64619178, also known as Onametostat. As a selective and potent PRMT5 inhibitor used in research and clinical trials, adherence to stringent safety and disposal protocols is paramount to ensure personnel safety and environmental compliance. While a specific Safety Data Sheet (SDS) containing explicit disposal instructions for JNJ-64619178 is not publicly available, this guide outlines the standard procedures for the disposal of research-grade chemical compounds.

Immediate Safety and Handling Considerations

Prior to disposal, it is crucial to handle JNJ-64619178 with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound in its solid form or in solution should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol for JNJ-64619178

The following procedure is a general guideline based on best practices for the disposal of chemical waste from a research laboratory setting. Researchers must consult and adhere to their institution's specific hazardous waste management policies and local regulations.

  • Waste Identification and Segregation:

    • Properly identify all waste streams containing JNJ-64619178. This includes pure, unused compound, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions.

    • Segregate JNJ-64619178 waste from other chemical waste unless institutional guidelines permit co-disposal with similar non-reactive chemical agents.

  • Waste Containment:

    • Solid Waste: Collect unused or expired JNJ-64619178 powder and contaminated solid materials in a clearly labeled, sealed, and chemically resistant container. The label should include "Hazardous Waste," the chemical name "JNJ-64619178 (Onametostat)," and the approximate quantity.

    • Liquid Waste: Collect solutions containing JNJ-64619178 in a dedicated, leak-proof, and shatter-resistant container. The container must be appropriately labeled with "Hazardous Waste," the chemical name, solvent system (e.g., DMSO, saline), and estimated concentration. Do not overfill waste containers; leave at least 10% headspace to allow for vapor expansion.

  • Storage of Chemical Waste:

    • Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the JNJ-64619178 waste.

    • Provide the EHS office with accurate information regarding the composition and quantity of the waste.

  • Documentation:

    • Maintain a detailed log of all JNJ-64619178 waste generated, including dates, quantities, and disposal pickup dates. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

As no specific Safety Data Sheet was accessible, quantitative data regarding disposal limits or concentrations are not available. The following table summarizes general information pertinent to the handling of JNJ-64619178.

ParameterValueSource
Chemical NameJNJ-64619178 (Onametostat)N/A
Shipped AsNon-hazardous chemicalMedKoo Biosciences
Storage (Short-term)0 - 4 °C (days to weeks)MedKoo Biosciences
Storage (Long-term)-20 °C (months to years)MedKoo Biosciences

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of JNJ-64619178.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start JNJ-64619178 Waste Generated identify Identify Waste Type (Solid or Liquid) start->identify segregate Segregate from Incompatible Waste identify->segregate contain_solid Contain Solid Waste in Sealed, Labeled Container segregate->contain_solid Solid contain_liquid Contain Liquid Waste in Leak-proof, Labeled Container segregate->contain_liquid Liquid storage Store in Designated Hazardous Waste Area contain_solid->storage contain_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs document Document Waste Generation and Disposal contact_ehs->document end Waste Disposed by EHS document->end

JNJ-64619178 Disposal Workflow

Disclaimer: The information provided is based on general laboratory safety principles. Always prioritize your institution's specific guidelines and consult with your EHS department for definitive procedures.

Essential Safety and Handling Guide for JNJ-42165279

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of JNJ-42165279, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor. The following procedures are based on general laboratory safety protocols for handling potent enzyme inhibitors and chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for JNJ-42165279 and perform a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling JNJ-42165279 in a laboratory setting.[1][2][3][4][5]

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of the compound in powder or solution form.
Hand Protection Nitrile gloves.To prevent skin contact with the compound.
Body Protection A lab coat.To protect skin and clothing from contamination.
Respiratory Protection A properly fitted respirator (e.g., N95)Recommended when handling the powder form outside of a fume hood to prevent inhalation.

Operational Plan: Handling JNJ-42165279

JNJ-42165279 is typically supplied as a powder or in a dimethyl sulfoxide (B87167) (DMSO) solution. Adherence to standard operating procedures is crucial to ensure safety.

Handling the Powder Form
  • Preparation : All weighing and initial dilutions of the powdered compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Engineering Controls : Use of a fume hood is the primary engineering control to prevent exposure.

  • Personal Hygiene : After handling, wash hands thoroughly with soap and water. Avoid touching your face, eyes, or other exposed skin with gloved hands.

Handling the DMSO Solution
  • Preparation : Solutions of JNJ-42165279 in DMSO should be prepared and handled in a well-ventilated area, preferably within a fume hood.

  • Storage : Store the DMSO stock solution at -80°C for long-term stability.

  • Cross-Contamination : Use dedicated pipette tips and other disposable labware to prevent cross-contamination of stock solutions.

Disposal Plan

Proper disposal of JNJ-42165279 and its associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

Solid Waste
  • Empty Vials and Contaminated Labware : Dispose of empty vials, used pipette tips, and other contaminated disposable labware in a designated chemical waste container.

  • Unused Powder : Unused or expired powdered JNJ-42165279 should be treated as chemical waste and disposed of through your institution's hazardous waste management program.

Liquid Waste
  • DMSO Solutions : Unused or waste solutions of JNJ-42165279 in DMSO should be collected in a clearly labeled, sealed waste container designated for organic solvent waste. Do not pour DMSO solutions down the drain.

  • Aqueous Solutions : While JNJ-42165279 is sparingly soluble in water, any aqueous waste containing the compound should be collected and disposed of as chemical waste.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep_Area Work in Fume Hood Weigh_Powder Weigh Powdered JNJ-42165279 Prep_Area->Weigh_Powder Step 1 Prepare_Solution Prepare DMSO Stock Solution Weigh_Powder->Prepare_Solution Step 2 Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Use_PPE Wear Appropriate PPE Use_PPE->Conduct_Experiment During Experiment Collect_Solid_Waste Collect Solid Waste Conduct_Experiment->Collect_Solid_Waste Collect_Liquid_Waste Collect Liquid Waste Conduct_Experiment->Collect_Liquid_Waste Dispose_Waste Dispose via Institutional Protocol Collect_Solid_Waste->Dispose_Waste Collect_Liquid_Waste->Dispose_Waste

Caption: Workflow for the safe handling of JNJ-42165279 from preparation to disposal.

Logical Relationship Diagram

G cluster_researcher Researcher cluster_protection Protective Measures cluster_compound Compound cluster_disposal Disposal Pathway Researcher Researcher PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Researcher->PPE Wears Fume_Hood Engineering Control (Fume Hood) Researcher->Fume_Hood Uses JNJ4796_Powder JNJ-42165279 (Powder) PPE->JNJ4796_Powder Protects From JNJ4796_Solution JNJ-42165279 (DMSO Solution) PPE->JNJ4796_Solution Protects From Fume_Hood->JNJ4796_Powder Contains JNJ4796_Powder->JNJ4796_Solution Is Dissolved Into Solid_Waste Solid Chemical Waste JNJ4796_Powder->Solid_Waste Becomes Liquid_Waste Liquid Chemical Waste JNJ4796_Solution->Liquid_Waste Becomes

Caption: Logical relationships between the researcher, protective measures, compound forms, and disposal pathways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.